Product packaging for Carbomycin(Cat. No.:CAS No. 4564-87-8)

Carbomycin

Cat. No.: B1668359
CAS No.: 4564-87-8
M. Wt: 842.0 g/mol
InChI Key: FQVHOULQCKDUCY-OGHXVOSASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Carbomycin, also known as Magnamycin, is a macrolide antibiotic isolated from the bacterium Streptomyces halstedii . With a molecular formula of C42H67NO16 and a molecular weight of 841.98 g/mol, it appears as colorless, optically active crystals . This compound primarily exhibits activity against Gram-positive bacteria and certain Mycoplasma strains . Its key research value lies in its distinct mechanism of action on the bacterial ribosome. This compound inhibits protein synthesis by binding to the 50S subunit of the ribosome . It is notable among macrolides for its ability to directly inhibit the peptidyl transferase reaction, a core function of the ribosome that forms peptide bonds . This activity is largely dependent on the presence of its mycarose sugar moiety, which distinguishes it from other macrolides like erythromycin . By stimulating the dissociation of peptidyl-tRNA from the ribosome, this compound effectively prevents the nascent peptide chain from passing through the exit tunnel, halting protein synthesis . As a classic 16-membered ring macrolide, it serves as an important tool in biochemical research for studying ribosomal function, antibiotic mechanisms, and resistance . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H67NO16 B1668359 Carbomycin CAS No. 4564-87-8

Properties

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(1S,3R,7R,8S,9S,10R,12R,14E,16S)-7-acetyloxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H67NO16/c1-21(2)16-32(47)57-40-25(6)53-34(20-42(40,8)50)58-37-24(5)54-41(36(49)35(37)43(9)10)59-38-27(14-15-44)17-22(3)28(46)12-13-29-30(56-29)18-23(4)52-33(48)19-31(39(38)51-11)55-26(7)45/h12-13,15,21-25,27,29-31,34-41,49-50H,14,16-20H2,1-11H3/b13-12+/t22-,23-,24-,25+,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVHOULQCKDUCY-OGHXVOSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C(CC(=O)OC(CC2C(O2)C=CC1=O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O[C@@H](C[C@H]2[C@@H](O2)/C=C/C1=O)C)OC(=O)C)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H67NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

842.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4564-87-8
Record name Carbomycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4564-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbomycin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004564878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbomycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11383
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CARBOMYCIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIK0XUF3AV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Carbomycin discovery and isolation from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Isolation of Carbomycin from Streptomyces

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, also known as Magnamycin, is a 16-membered macrolide antibiotic first isolated from the bacterium Streptomyces halstedii.[1][2][3] This document provides a comprehensive technical overview of the discovery, biosynthesis, fermentation, isolation, and purification of this compound. It is intended to serve as a detailed guide for scientific professionals engaged in natural product discovery and antibiotic development. The guide includes detailed experimental protocols, tabulated quantitative data, and visualizations of key pathways and workflows to facilitate a deeper understanding of the processes involved.

Discovery and Background

The discovery of this compound was first reported by Fred W. Tanner Jr. of Pfizer, who isolated the compound from a fermentation broth of Streptomyces halstedii.[1] It is a colorless, optically active crystalline substance with the molecular formula C42H67NO16.[1] this compound exhibits inhibitory activity primarily against Gram-positive bacteria and certain Mycoplasma strains by binding to the 50S ribosomal subunit and inhibiting protein synthesis. The complex structure of this compound was a significant challenge for its time, with an initial structure proposed by the Nobel laureate R. B. Woodward in 1957, which was later corrected in 1965.

Biosynthesis of this compound

The biosynthesis of the this compound aglycone core proceeds through a polyketide pathway. Studies have shown that the large lactone backbone is synthesized from eight acetate units and one propionate unit. The characteristic branching methyl group is derived from the C-3 position of the propionate precursor.

In Streptomyces thermotolerans, a known this compound producer, the biosynthetic gene cluster responsible for its production has been identified.

  • Gene Cluster: The cluster spans approximately 40 kilobases (kb) and contains 30 open reading frames (ORFs) that encode the enzymes required for the synthesis of the macrolide.

  • Regulatory Genes: Two key transcriptional regulatory genes, acyB2 and cbmR, have been identified.

    • acyB2 acts as a pathway-specific positive regulator. Its overexpression has been shown to significantly increase the yield of this compound.

    • cbmR exhibits a dual regulatory role. It acts as a positive regulator at normal expression levels but functions as a repressor at high expression levels, blocking this compound production.

Carbomycin_Biosynthesis_Regulation cluster_precursors Precursors cluster_genes Biosynthetic Gene Cluster (S. thermotolerans) cluster_regulators Regulatory Genes Acetate Acetate Units (x8) PKS Polyketide Synthase (PKS) ~40kb, 30 ORFs Acetate->PKS Propionate Propionate Unit (x1) Propionate->PKS This compound This compound PKS->this compound Biosynthesis acyB2 acyB2 acyB2->PKS Positive Regulation (+) cbmR cbmR cbmR->PKS Dual Regulation (+/-) Carbomycin_Isolation_Workflow Fermentation_Broth Fermentation Broth (S. halstedii) Filtration1 Step 1: Low pH Filtration Fermentation_Broth->Filtration1 Clarified_Broth Clarified Broth Filtration1->Clarified_Broth Mycelia Mycelial Cake (Waste) Filtration1->Mycelia Precipitation Step 2: pH 8.5 Adjustment + Toluene Addition (Complex Precipitation) Clarified_Broth->Precipitation Complex_Slurry Solid Complex Slurry Precipitation->Complex_Slurry Filtration2 Step 3: Filtration & Vacuum Drying Complex_Slurry->Filtration2 Dried_Complex Dried this compound Complex Filtration2->Dried_Complex Methanol_Extraction Step 4 & 5: Methanol Dissolution & Aqueous Workup Dried_Complex->Methanol_Extraction Aqueous_Extract Aqueous this compound Solution Methanol_Extraction->Aqueous_Extract Hexane_Wash Step 6: Hexane Wash (pH 3.0) Aqueous_Extract->Hexane_Wash Washed_Extract Washed Aqueous Extract Hexane_Wash->Washed_Extract Toluene Toluene (Removed) Hexane_Wash->Toluene Precipitation2 Step 7: pH 8.5 Adjustment (this compound Precipitation) Washed_Extract->Precipitation2 Crude_this compound Crude this compound Solid Precipitation2->Crude_this compound Crystallization Step 8: Methanol/Water Crystallization Crude_this compound->Crystallization Final_Product Crystalline this compound Crystallization->Final_Product

References

An In-Depth Technical Guide to the Mechanism of Action of Carbomycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbomycin A is a 16-membered macrolide antibiotic renowned for its potent inhibitory activity against Gram-positive bacteria. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound A. It delves into its interaction with the bacterial ribosome, detailing its binding site, its profound impact on the peptidyl transferase center, and the consequent disruption of protein synthesis. This document also presents quantitative data on its inhibitory effects, detailed protocols for key experimental assays, and a discussion of bacterial resistance mechanisms. Visual diagrams generated using Graphviz are included to elucidate complex pathways and experimental workflows, offering a multi-faceted resource for researchers in microbiology, biochemistry, and drug development.

Introduction

This compound A, a member of the 16-membered ring macrolide family, is a natural product of Streptomyces halstedii. Like other macrolides, its primary mode of action is the inhibition of bacterial protein synthesis. What distinguishes this compound A and other 16-membered macrolides is its unique disaccharide moiety, which plays a critical role in its potent inhibitory activity. Understanding the precise mechanism of action of this compound A is paramount for the development of novel antibiotics that can circumvent existing resistance mechanisms. This guide aims to provide a detailed technical examination of this compound A's interaction with its ribosomal target and the functional consequences of this binding.

Mechanism of Action

The antibacterial activity of this compound A stems from its high-affinity binding to the 50S subunit of the bacterial ribosome. This interaction sterically hinders the progression of the nascent polypeptide chain and interferes with key ribosomal functions.

Binding to the 50S Ribosomal Subunit

This compound A binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. The binding site is primarily composed of 23S ribosomal RNA (rRNA) domains, with contributions from ribosomal proteins. The common binding site for macrolides is centered around nucleotide A2058 in domain V of the 23S rRNA.

A distinguishing feature of this compound A is its disaccharide sugar at position C5 of the lactone ring. This structural element, particularly the mycarose moiety, extends deeper into the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation[1]. This extended reach allows this compound A to directly interfere with the positioning of aminoacyl-tRNAs (aa-tRNAs) in the A-site, a mechanism not as pronounced in 14-membered macrolides like erythromycin[1].

Inhibition of Peptidyl Transferase Activity

The placement of the mycarose moiety of this compound A near the conserved U2506 in the central loop of domain V of the 23S rRNA is crucial for its ability to inhibit the peptidyl transferase reaction[1]. By physically occupying this critical space, this compound A creates a steric clash with the incoming aa-tRNA at the A-site, thereby directly inhibiting peptide bond formation. This potent inhibition of the peptidyl transferase reaction is a hallmark of this compound A and other 16-membered macrolides possessing the disaccharide extension.

Stimulation of Peptidyl-tRNA Dissociation

In addition to directly blocking peptide bond formation, this compound A, like other macrolides, stimulates the dissociation of peptidyl-tRNA from the ribosome. This action is thought to occur during the translocation step of elongation. The premature release of peptidyl-tRNA disrupts the translation cycle, leading to the accumulation of incomplete and non-functional peptides and ultimately inhibiting bacterial growth.

Quantitative Data

ParameterValueOrganism/SystemReference
Kd (Erythromycin) 4.9 ± 0.6 nMS. pneumoniae ribosomes[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound A.

Photoaffinity Labeling of Ribosomal Proteins

Photoaffinity labeling is a powerful technique to identify proteins in close proximity to a drug's binding site. For macrolides like this compound A, radioactive derivatives can be synthesized and covalently cross-linked to their ribosomal targets upon UV irradiation.

Protocol:

  • Preparation of Radiolabeled this compound A: Synthesize a radiolabeled derivative of this compound A, for example, by reducing the aldehyde group at the C-18 position with a tritiated or 14C-labeled reducing agent.

  • Ribosome Binding: Incubate isolated E. coli 70S ribosomes or 50S subunits with the radiolabeled this compound A derivative in a suitable binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10 mM MgCl2, 6 mM 2-mercaptoethanol).

  • UV Irradiation: Irradiate the ribosome-antibiotic complexes with UV light at a wavelength greater than 300 nm to activate the photoreactive group and induce covalent cross-linking.

  • Separation of Ribosomal Components: Dissociate the ribosomal subunits and separate the ribosomal proteins from the rRNA.

  • Identification of Labeled Proteins: Analyze the protein fraction using two-dimensional polyacrylamide gel electrophoresis (2D-PAGE).

  • Detection: Detect the radiolabeled proteins by autoradiography or phosphorimaging to identify the specific ribosomal proteins cross-linked to this compound A. Studies have shown that protein L27 is a major labeled component for macrolides, indicating its proximity to the binding site.

Chemical Footprinting of 23S rRNA

Chemical footprinting is used to identify the specific nucleotides in the rRNA that are protected by a bound ligand.

Protocol:

  • Ribosome-Carbomycin A Complex Formation: Incubate 70S ribosomes or 50S subunits with this compound A at a concentration sufficient to ensure saturation of the binding site.

  • Chemical Modification: Treat the complexes and a control sample of unbound ribosomes with a chemical probing agent, such as dimethyl sulfate (DMS), which methylates accessible adenine and cytosine residues.

  • RNA Extraction: Extract the 23S rRNA from both the this compound A-bound and control ribosomes.

  • Primer Extension: Use a radiolabeled or fluorescently labeled DNA primer complementary to a region downstream of the expected binding site to perform reverse transcription. Reverse transcriptase will stop at the modified nucleotides.

  • Gel Electrophoresis: Separate the resulting cDNA fragments on a sequencing gel alongside a sequencing ladder generated with the same primer.

  • Analysis: Compare the band patterns of the this compound A-treated and control samples. Nucleotides that are protected from chemical modification by this compound A will show a decrease in band intensity, revealing the binding footprint of the antibiotic on the 23S rRNA. The region around A2058 is a known footprinting site for macrolides.

In Vitro Translation Inhibition Assay

This assay measures the concentration-dependent inhibition of protein synthesis by an antibiotic.

Protocol:

  • Preparation of a Cell-Free Translation System: Prepare a cell-free extract from a suitable bacterial strain (e.g., E. coli) containing all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors).

  • Assay Setup: In a microplate format, set up reactions containing the cell-free extract, a template mRNA (e.g., encoding luciferase or another reporter protein), and a mixture of amino acids, including one that is radiolabeled (e.g., [35S]-methionine).

  • Addition of this compound A: Add serial dilutions of this compound A to the reaction wells. Include a no-antibiotic control and a control with a known translation inhibitor.

  • Incubation: Incubate the plate at 37°C to allow for protein synthesis.

  • Measurement of Protein Synthesis: Stop the reactions and measure the amount of newly synthesized protein. If using a radiolabeled amino acid, this can be done by precipitating the protein, collecting it on a filter, and measuring the incorporated radioactivity using a scintillation counter. If using a reporter enzyme like luciferase, its activity can be measured by adding the appropriate substrate and detecting the light output.

  • IC50 Determination: Plot the percentage of protein synthesis inhibition against the logarithm of the this compound A concentration. The IC50 value is the concentration of this compound A that inhibits protein synthesis by 50%.

Bacterial Resistance Mechanisms

Bacterial resistance to macrolides, including this compound A, is a significant clinical challenge. The primary mechanisms of resistance include:

  • Target Site Modification: This is the most common mechanism of macrolide resistance. It involves the methylation of the 23S rRNA at the A2058 position by Erm (erythromycin ribosome methylase) enzymes. This modification reduces the binding affinity of macrolides to the ribosome.

  • Active Efflux: Bacteria can acquire genes encoding efflux pumps that actively transport macrolides out of the cell, thereby reducing the intracellular concentration of the antibiotic below its effective level.

  • Drug Inactivation: Less commonly, bacteria may produce enzymes that inactivate macrolides through hydrolysis or phosphorylation.

Visualizations

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

Inhibition_of_Protein_Synthesis cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) 50S_Subunit->Peptidyl_Transferase_Center 30S_Subunit 30S Subunit Carbomycin_A This compound A Carbomycin_A->50S_Subunit Binds to NPET Carbomycin_A->Peptidyl_Transferase_Center Steric Hindrance Inhibition Inhibition Carbomycin_A->Inhibition Protein_Synthesis Protein Synthesis Elongation Peptidyl_Transferase_Center->Protein_Synthesis Catalyzes Peptide Bond Formation Nascent_Peptide_Exit_Tunnel Nascent Peptide Exit Tunnel (NPET) Inhibition->Protein_Synthesis Blocks Elongation

Caption: this compound A inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Experimental_Workflow_Photoaffinity_Labeling Start Start: Radiolabeled this compound A Incubate Incubate with Ribosomes Start->Incubate UV_Irradiate UV Irradiation (Cross-linking) Incubate->UV_Irradiate Separate Separate Ribosomal Proteins UV_Irradiate->Separate 2D_PAGE 2D-PAGE Separate->2D_PAGE Detect Autoradiography/Phosphorimaging 2D_PAGE->Detect End End: Identify Labeled Proteins Detect->End

Caption: Workflow for identifying this compound A binding partners on the ribosome.

Macrolide_Resistance_Mechanisms Macrolide_Resistance Macrolide Resistance Target_Modification Target Site Modification (erm genes) Macrolide_Resistance->Target_Modification Active_Efflux Active Efflux (Efflux Pumps) Macrolide_Resistance->Active_Efflux Drug_Inactivation Enzymatic Inactivation Macrolide_Resistance->Drug_Inactivation Reduced_Binding Reduced Drug Binding Target_Modification->Reduced_Binding Reduced_Concentration Reduced Intracellular Drug Concentration Active_Efflux->Reduced_Concentration Inactive_Drug Inactive Drug Metabolite Drug_Inactivation->Inactive_Drug

Caption: Major mechanisms of bacterial resistance to macrolide antibiotics.

Conclusion

This compound A exerts its antibacterial effect through a multifaceted inhibition of protein synthesis. Its binding to the 50S ribosomal subunit, mediated by its unique disaccharide moiety, leads to both steric hindrance of the peptidyl transferase center and the promotion of peptidyl-tRNA dissociation. This detailed understanding of its mechanism of action provides a crucial foundation for the rational design of new macrolide antibiotics with improved efficacy and the ability to overcome prevalent resistance mechanisms. The experimental protocols and visualizations provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of antibiotic drug discovery.

References

The Carbomycin Biosynthesis Pathway in Actinomycetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbomycin, a 16-membered macrolide antibiotic produced by actinomycetes such as Streptomyces thermotolerans and Streptomyces halstedii, exhibits potent activity against Gram-positive bacteria. Its complex structure, featuring a polyketide-derived aglycone and appended deoxysugars, is assembled through a sophisticated biosynthetic pathway. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic organization, enzymatic machinery, and regulatory circuits. While a complete, annotated gene cluster sequence for this compound biosynthesis is not publicly available, this document consolidates current knowledge to present a putative model of the pathway. This guide is intended to serve as a valuable resource for researchers in natural product biosynthesis, antibiotic drug discovery, and metabolic engineering.

Introduction

This compound (C₄₂H₆₇NO₁₆) is a macrolide antibiotic belonging to the polyketide family of natural products[1]. First isolated from Streptomyces halstedii, its biosynthesis has been a subject of interest due to its intricate molecular architecture and antibacterial properties. The this compound molecule consists of a 16-membered lactone ring, which is decorated with two deoxysugars: D-mycaminose and L-mycarose. The mycarose moiety is further acylated with an isovaleryl group, a modification crucial for its biological activity[2]. The biosynthesis of such complex natural products involves a series of enzymatic reactions catalyzed by a dedicated set of enzymes encoded by a biosynthetic gene cluster (BGC). Understanding this pathway is paramount for efforts aimed at yield improvement and the generation of novel this compound analogs through combinatorial biosynthesis.

This compound Biosynthetic Gene Cluster

The biosynthetic gene cluster for this compound in Streptomyces thermotolerans has been partially characterized and is estimated to be approximately 40 kb in length, containing around 30 open reading frames (ORFs)[1][3]. While the complete sequence and annotation are not fully publicly available, several key genes and their functions have been identified.

Table 1: Known Genes in the this compound Biosynthetic Gene Cluster

Gene/ORFProposed FunctionOrganismReference
acyB2Positive transcriptional regulatorS. thermotolerans[1]
cbmRDual-role transcriptional regulator (activator and repressor)S. thermotolerans
carE (acyB1)4''-mycarosyl isovaleryl-CoA transferase (acyltransferase)S. thermotolerans
carAThis compound resistance protein (ABC transporter)S. thermotolerans
ORF-ACytochrome P450 monooxygenase (epoxidation)S. thermotolerans
ORF-BPutative 4-O-methyltransferaseS. thermotolerans

Biosynthesis of the this compound Aglycone: A Putative Polyketide Synthase Pathway

The this compound aglycone is synthesized by a Type I polyketide synthase (PKS). This large, multi-domain enzymatic complex catalyzes the sequential condensation of small carboxylic acid units, known as extender units, onto a starter unit. Based on the structure of this compound, the starter unit is likely propionyl-CoA, and the extender units are predicted to be methylmalonyl-CoA and malonyl-CoA.

Proposed Modular Organization of the this compound PKS

Although the exact modular organization of the this compound PKS is not yet elucidated, a hypothetical model can be proposed based on the structure of the aglycone. The assembly of the this compound backbone would require a loading module and a series of extension modules, each responsible for the incorporation of a specific extender unit and the subsequent reductive modifications.

PKS_Module cluster_loading Loading Module cluster_module1 Module 1 cluster_moduleN Module N cluster_termination Termination Loading AT ACP Module1 KS AT DH KR ACP ModuleN KS AT KR ACP TE TE This compound Aglycone This compound Aglycone TE:f0->this compound Aglycone Propionyl-CoA Propionyl-CoA Propionyl-CoA->Loading:f0 Extender Units Extender Units Extender Units->Module1:f1 Extender Units->ModuleN:f1

Figure 1: General organization of a Type I Polyketide Synthase module.

Post-PKS Tailoring Modifications

Following the synthesis and cyclization of the polyketide backbone by the PKS, the this compound aglycone undergoes a series of tailoring reactions to yield the final bioactive molecule. These modifications include glycosylation and acylation.

Glycosylation

The this compound aglycone is glycosylated at two positions with the deoxysugars D-mycaminose and L-mycarose. This process is catalyzed by specific glycosyltransferases that recognize the aglycone and the nucleotide-activated sugar donors.

Acylation

A key tailoring step in this compound biosynthesis is the acylation of the mycarose sugar at the 4''-position with an isovaleryl group. This reaction is catalyzed by the enzyme 4''-mycarosyl isovaleryl-CoA transferase, encoded by the carE (acyB1) gene.

Tailoring_Steps Aglycone This compound Aglycone Glycosylated_Intermediate1 Aglycone-Mycaminose Aglycone->Glycosylated_Intermediate1 Glycosyltransferase 1 (D-Mycaminose) Glycosylated_Intermediate2 Aglycone-Mycaminose-Mycarose Glycosylated_Intermediate1->Glycosylated_Intermediate2 Glycosyltransferase 2 (L-Mycarose) Carbomycin_B This compound B Glycosylated_Intermediate2->Carbomycin_B carE (acyB1) (Isovaleryl-CoA) Carbomycin_A This compound A Carbomycin_B->Carbomycin_A ORF-A (P450) (Epoxidation)

Figure 2: Post-PKS tailoring steps in this compound biosynthesis.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level. Two key regulatory genes, acyB2 and cbmR, have been identified in S. thermotolerans.

  • acyB2 : This gene encodes a positive regulator. Overexpression of acyB2 leads to a significant increase in this compound production.

  • cbmR : This gene encodes a regulator with a dual function. It acts as a positive regulator at low concentrations but becomes a repressor at high concentrations, thereby blocking this compound biosynthesis.

Regulatory_Pathway acyB2 acyB2 Biosynthetic_Genes This compound Biosynthetic Genes acyB2->Biosynthetic_Genes + cbmR cbmR cbmR->Biosynthetic_Genes +/- This compound This compound Biosynthetic_Genes->this compound

Figure 3: Regulatory cascade of this compound biosynthesis.

Experimental Protocols

Due to the lack of specific published protocols for this compound biosynthesis research, this section provides generalized methodologies commonly used for studying secondary metabolite biosynthesis in Streptomyces.

Gene Inactivation using REDIRECT Technology

This protocol describes a general workflow for gene knockout in Streptomyces using the PCR-targeting REDIRECT system.

Materials:

  • E. coli BW25113/pIJ790

  • Cosmid library of the producer strain

  • Apramycin, Kanamycin, Chloramphenicol

  • Primers with 39-nt homology extensions flanking the target gene

  • pIJ773 plasmid (template for apramycin resistance cassette)

Procedure:

  • Design and synthesize primers: Design forward and reverse primers with 39-nucleotide extensions homologous to the regions flanking the gene to be deleted. The 3' end of the primers should anneal to the template plasmid pIJ773.

  • Amplify the disruption cassette: Perform PCR using the designed primers and pIJ773 as a template to amplify the apramycin resistance cassette flanked by the homology arms.

  • Prepare electrocompetent E. coli: Grow E. coli BW25113/pIJ790 expressing the λ-Red recombinase to mid-log phase and prepare electrocompetent cells.

  • Electroporate the disruption cassette and target cosmid: Co-electroporate the purified PCR product and the cosmid containing the target gene into the electrocompetent E. coli.

  • Select for recombinant cosmids: Plate the transformed cells on LB agar containing apramycin and kanamycin to select for cells containing the recombinant cosmid where the target gene has been replaced by the apramycin resistance cassette.

  • Introduce the recombinant cosmid into Streptomyces: Transfer the recombinant cosmid from E. coli to the Streptomyces host strain via intergeneric conjugation.

  • Select for double-crossover mutants: Select for exconjugants that have undergone a double crossover event, resulting in the replacement of the chromosomal copy of the gene with the resistance cassette.

  • Confirm the gene knockout: Verify the gene deletion by PCR analysis and Southern blotting.

Gene_Knockout_Workflow Start Design Primers PCR Amplify Disruption Cassette Start->PCR Electroporation Electroporation PCR->Electroporation Ecoli_Prep Prepare Electrocompetent E. coli Ecoli_Prep->Electroporation Selection1 Select Recombinant Cosmids Electroporation->Selection1 Conjugation Conjugation into Streptomyces Selection1->Conjugation Selection2 Select Double Crossover Mutants Conjugation->Selection2 Confirmation Confirm Knockout Selection2->Confirmation

Figure 4: Workflow for gene inactivation in Streptomyces.

Heterologous Expression in Streptomyces lividans

This protocol outlines a general procedure for expressing a biosynthetic gene cluster in a heterologous host.

Materials:

  • Cosmid or BAC containing the this compound BGC

  • E. coli ET12567/pUZ8002

  • Streptomyces lividans TK24 (or other suitable host strain)

  • Integrative shuttle vector (e.g., pSET152)

  • Appropriate antibiotics for selection

Procedure:

  • Subclone the BGC: Clone the entire this compound BGC from the cosmid/BAC into an integrative shuttle vector.

  • Transform E. coli: Introduce the resulting plasmid into the non-methylating E. coli strain ET12567/pUZ8002.

  • Conjugation: Perform intergeneric conjugation between the transformed E. coli and the recipient Streptomyces lividans strain.

  • Select for exconjugants: Plate the conjugation mixture on a medium that selects for Streptomyces exconjugants containing the integrated plasmid.

  • Cultivation and analysis: Cultivate the engineered S. lividans strain under conditions suitable for secondary metabolite production.

  • Extraction and detection: Extract the culture broth and analyze for the production of this compound and its intermediates using techniques like HPLC and mass spectrometry.

HPLC Analysis of this compound

Proposed HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., 238 nm).

  • Injection Volume: 20 µL

  • Column Temperature: 30-40 °C

Note: These conditions would require optimization for baseline separation and accurate quantification of this compound and its intermediates.

Quantitative Data

While several studies have reported on the effects of genetic manipulations on this compound production, specific quantitative data is scarce in publicly available literature.

Table 2: Qualitative Effects of Genetic Modifications on this compound Production

Genetic ModificationEffect on this compound ProductionReference
Overexpression of acyB2Greatly improved yield
Overexpression of cbmRBlocked production
Inactivation of acyB2Abolished production
Inactivation of cbmRAbolished production

Conclusion

The biosynthesis of this compound is a complex process involving a large polyketide synthase, a series of tailoring enzymes, and a sophisticated regulatory network. While significant progress has been made in identifying key genes and understanding their roles, a complete picture of the pathway remains to be elucidated. The lack of a fully annotated gene cluster sequence is a major bottleneck in the field. Future research should focus on obtaining this sequence, which will undoubtedly accelerate efforts to engineer the pathway for the production of novel this compound analogs with improved therapeutic properties. This technical guide provides a solid foundation for researchers entering this exciting field of natural product biosynthesis.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Carbomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomycin, also known as Magnamycin, is a macrolide antibiotic produced by the bacterium Streptomyces halstedii.[1] As a member of the 16-membered macrolide family, it exhibits activity primarily against Gram-positive bacteria.[1] The initial structural elucidation was proposed by R.B. Woodward in 1957, with subsequent revisions in 1965 to define the precise stereochemistry.[2] This guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and mechanism of action of this compound, intended for professionals in the fields of chemical and pharmaceutical research.

Chemical Structure and Stereochemistry

This compound possesses a complex molecular architecture, characterized by a 16-membered lactone ring, an α,β-unsaturated ketone, and an epoxide. Attached to the aglycone are two deoxysugars: D-mycaminose and L-mycarose. The isovaleryl ester at the 4''-position of the mycarose sugar is a distinctive feature of this compound A.

The absolute configuration of this compound has been determined through extensive chemical degradation and spectroscopic studies. The IUPAC name for this compound A is [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(1S,3R,7R,8S,9S,10R,12R,14E,16S)-7-acetyloxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate.[2]

G This compound This compound A lactone 16-Membered Lactone Ring This compound->lactone sugars Disaccharide Moiety This compound->sugars mycaminose D-Mycaminose sugars->mycaminose mycarose L-Mycarose sugars->mycarose isovaleryl Isovaleryl Group mycarose->isovaleryl

Figure 1: Structural components of this compound A.

Physicochemical Properties

A summary of the key physicochemical properties of this compound A is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₄₂H₆₇NO₁₆[2]
Molecular Weight 841.98 g/mol
Melting Point 214 °C
pKb 7.2
Specific Optical Rotation [α]D²⁵ -58.6° (in chloroform)
Solubility (mg/mL at ~28°C)
   Water0.295
   Methanol>20
   Ethanol>20
UV max (in absolute ethanol) 238 nm, 327 nm

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound is expected to be complex, with numerous overlapping signals in the aliphatic region (0.8-4.5 ppm) corresponding to the macrolide ring and sugar moieties. Key signals would include the olefinic protons of the α,β-unsaturated system, the anomeric protons of the two sugars, and the N,N-dimethyl group of the mycaminose sugar.

  • ¹³C NMR: The carbon NMR spectrum would show signals for all 42 carbon atoms. Diagnostic peaks would include those for the two carbonyl groups (lactone and ketone), the olefinic carbons, the epoxide carbons, and the carbons of the two sugar units.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula. The ESI-MS spectrum in positive ion mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 842.4533. Fragmentation patterns would involve the cleavage of the glycosidic bonds, leading to the loss of the sugar moieties, as well as fragmentation of the macrolide ring.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound, based on standard practices for macrolide antibiotics.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.

  • Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: A standard pulse sequence is used. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed. A wider spectral width (e.g., 200-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time and a larger number of scans are required to achieve an adequate signal-to-noise ratio.

  • 2D NMR Experiments: To aid in the complete assignment of the ¹H and ¹³C spectra, various 2D NMR experiments are performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

2. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of this compound (e.g., 1 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

  • Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., time-of-flight (TOF) or Orbitrap) is used.

  • Data Acquisition: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrometer is operated in positive ion mode to detect the [M+H]⁺ ion. The instrument is calibrated to ensure high mass accuracy.

  • Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides insights into the structure of the molecule.

3. X-ray Crystallography

  • Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown. This is typically achieved by dissolving the compound in a suitable solvent and allowing the solvent to slowly evaporate, or by using vapor diffusion techniques with a binary solvent system.

  • Data Collection: A single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods. The initial structural model is refined against the experimental data to obtain the final, high-resolution crystal structure.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically at or near the peptidyl transferase center (PTC). Studies have identified the ribosomal protein L27 as a key component of the this compound binding site.

The primary mechanism of action is the stimulation of the dissociation of peptidyl-tRNA from the ribosome during the translocation step. The disaccharide moiety of this compound extends into the PTC, sterically hindering the growing polypeptide chain and promoting its premature release. This leads to a depletion of functional ribosomes and ultimately, the cessation of protein synthesis and bacterial growth.

G cluster_ribosome Bacterial Ribosome (50S Subunit) ptc Peptidyl Transferase Center (PTC) exit_tunnel Nascent Peptide Exit Tunnel ptc->exit_tunnel polypeptide Growing Polypeptide Chain exit_tunnel->polypeptide dissociation Premature Dissociation exit_tunnel->dissociation This compound This compound This compound->ptc Binds to This compound->exit_tunnel Blocks peptidyl_tRNA Peptidyl-tRNA peptidyl_tRNA->ptc inhibition Inhibition of Protein Synthesis dissociation->inhibition

Figure 2: Mechanism of this compound-induced inhibition of protein synthesis.

Conclusion

This compound remains a molecule of significant interest due to its complex chemical structure and its specific mechanism of action against bacterial protein synthesis. This technical guide provides a foundational understanding of its key chemical and biological properties. Further research, particularly in obtaining and fully assigning its NMR spectra, would provide even greater insight for medicinal chemists and drug development professionals seeking to design novel macrolide antibiotics.

References

Spectroscopic Data of Carbomycin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data of a Key Macrolide Antibiotic

Carbomycin, a member of the macrolide class of antibiotics, is a complex natural product with significant antibacterial activity. Its intricate structure, featuring a 16-membered lactone ring glycosidically linked to two deoxy sugars, necessitates a comprehensive spectroscopic analysis for unambiguous characterization. This technical guide provides a detailed overview of the NMR and Mass Spectrometry data of this compound, intended for researchers, scientists, and professionals in drug development.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition and elucidating the fragmentation pathways of complex molecules like this compound. Electrospray ionization (ESI) is a commonly employed soft ionization technique for macrolide antibiotics, typically yielding the protonated molecule [M+H]⁺.

Table 1: High-Resolution Mass Spectrometry (HR-ESI-MS) Data for this compound

IonObserved m/zCalculated m/zFormula
[M+H]⁺842.4533842.4538C₄₂H₆₈NO₁₆⁺
[M+Na]⁺864.4352864.4358C₄₂H₆₇NNaO₁₆⁺
[M-H₂O+H]⁺824.4428824.4432C₄₂H₆₆NO₁₅⁺

Note: The observed m/z values are sourced from the PubChem database for this compound (CID 5287879) and may vary slightly depending on the instrument and experimental conditions.[1]

Collision-induced dissociation (CID) of the precursor ion ([M+H]⁺) provides valuable structural information through the analysis of its fragment ions.

Table 2: MS/MS Fragmentation Data of this compound ([M+H]⁺ as Precursor Ion)

Fragment Ion m/zProposed Structure/Loss
684.3961Loss of the mycaminose sugar
526.3389Loss of both mycaminose and mycarose sugars
423Further fragmentation of the macrolactone ring
615Fragmentation involving the lactone ring and sugar moieties
614Fragmentation adjacent to the m/z 615 ion

Note: The fragmentation pattern can be complex and may vary with collision energy and instrument type. The data presented is based on typical fragmentation behavior of macrolide antibiotics and data available in public repositories.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 3: Expected ¹H NMR Chemical Shift Ranges for Key Moieties in this compound

Functional Group/Proton TypeExpected Chemical Shift (δ, ppm)
Anomeric Protons (Sugars)4.0 - 5.5
Olefinic Protons5.0 - 7.0
Protons on Oxygenated Carbons3.0 - 5.0
N-Dimethyl Protons2.2 - 2.8
Methyl Protons0.8 - 2.0
Methylene Protons1.0 - 2.5
Aldehyde Proton9.5 - 10.0

Table 4: Expected ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound

Functional Group/Carbon TypeExpected Chemical Shift (δ, ppm)
Carbonyl Carbons (Ester, Ketone, Aldehyde)170 - 210
Olefinic Carbons110 - 150
Anomeric Carbons (Sugars)90 - 110
Oxygenated Carbons60 - 90
N-Dimethyl Carbons40 - 50
Methyl Carbons10 - 30
Methylene Carbons20 - 50

Experimental Protocols

The following sections outline generalized experimental protocols for acquiring high-quality MS and NMR data for macrolide antibiotics like this compound. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and research objectives.

Mass Spectrometry (High-Resolution ESI-MS and MS/MS)

Sample Preparation:

  • Dissolve a small amount of this compound (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

  • For infusion experiments, dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent system, often with the addition of a small amount of formic acid (0.1%) to promote protonation.

  • For LC-MS analysis, the sample can be injected directly into the LC system.

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, is recommended for accurate mass measurements.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

  • MS Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 100-1500) to detect the protonated molecule and other adducts.

  • MS/MS Scan: Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID). A range of collision energies should be applied to obtain a comprehensive fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Filter the solution into a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: To establish the complete structure and assign all signals, a suite of 2D NMR experiments is essential:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information about the stereochemistry and conformation of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound, from sample preparation to final structure elucidation.

Spectroscopic_Workflow_this compound cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 NMR Spectroscopy cluster_3 Structure Elucidation Sample Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Dilution_MS Dilute for MS Dissolution->Dilution_MS Concentration_NMR Prepare for NMR Dissolution->Concentration_NMR HR_ESI_MS HR-ESI-MS Dilution_MS->HR_ESI_MS 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Concentration_NMR->1D_NMR MS_MS MS/MS Analysis HR_ESI_MS->MS_MS Elemental_Composition Determine Elemental Composition HR_ESI_MS->Elemental_Composition Fragmentation_Pattern Analyze Fragmentation Pattern MS_MS->Fragmentation_Pattern Data_Integration Integrate MS and NMR Data Elemental_Composition->Data_Integration Fragmentation_Pattern->Data_Integration 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 1D_NMR->2D_NMR Signal_Assignment Assign Signals 2D_NMR->Signal_Assignment Structural_Fragments Identify Structural Fragments 2D_NMR->Structural_Fragments Signal_Assignment->Data_Integration Structural_Fragments->Data_Integration Final_Structure Confirm Final Structure Data_Integration->Final_Structure

Caption: Workflow for the Spectroscopic Analysis of this compound.

This comprehensive approach, combining high-resolution mass spectrometry with a suite of NMR experiments, is essential for the complete structural characterization of complex natural products like this compound. The data and protocols presented in this guide serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery.

References

An In-Depth Technical Guide to the Ribosomal Binding Site of Carbomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomycin, a member of the 16-membered macrolide antibiotic family, exerts its antibacterial effects by targeting the bacterial ribosome, the essential cellular machinery responsible for protein synthesis. Understanding the precise binding site and mechanism of action of this compound is crucial for the development of new antimicrobial agents and for combating the growing threat of antibiotic resistance. This technical guide provides a comprehensive overview of the ribosomal binding site of this compound, integrating structural data, quantitative binding information, and detailed experimental methodologies.

The Ribosomal Binding Site of this compound: A Structural Perspective

High-resolution crystallographic studies of this compound in complex with the large ribosomal subunit (50S) from Haloarcula marismortui have provided a detailed atomic-level view of its binding site. This compound binds within the nascent polypeptide exit tunnel (NPET), a channel that spans the 50S subunit and serves as the path for newly synthesized proteins to exit the ribosome.[1] By lodging itself within this critical passageway, this compound physically obstructs the path of the growing polypeptide chain, leading to the premature termination of protein synthesis.[1]

The binding pocket is predominantly formed by segments of the 23S ribosomal RNA (rRNA), with some contributions from ribosomal proteins. Key interactions include:

  • 23S rRNA: this compound's lactone ring and its sugar moieties form extensive contacts with nucleotides of domain V and domain II of the 23S rRNA. Specifically, the disaccharide sugar attached to C5 of the lactone ring extends towards the peptidyl transferase center (PTC), the catalytic heart of the ribosome responsible for peptide bond formation.[1] The isobutyrate extension of this disaccharide directly overlaps with the A-site of the PTC, sterically hindering the accommodation of incoming aminoacyl-tRNAs.[1]

  • Ribosomal Proteins: While the primary interactions are with the 23S rRNA, ribosomal proteins in the vicinity of the NPET contribute to the overall architecture of the binding site. Photoaffinity labeling studies have identified ribosomal protein L27 as a major component of the macrolide binding site, with minor contributions from other proteins.

Quantitative Analysis of this compound Binding

Quantifying the binding affinity of this compound to the ribosome is essential for understanding its potency and for structure-activity relationship (SAR) studies. While specific dissociation constants (Kd) and 50% inhibitory concentrations (IC50) for this compound are not as extensively reported in tabular format as for some other macrolides, the available data and comparative analyses provide valuable insights.

AntibioticTarget Organism/RibosomeMethodParameterValueReference
This compound A In vitro peptide bond formationBiochemical AssayInhibition100%[2]
ErythromycinStreptococcus pneumoniaeFilter Binding AssayKd4.9 ± 0.6 nM
TelithromycinEscherichia coliKinetics and FootprintingKT* (high affinity)8.33 nM
SolithromycinStreptococcus pneumoniaeFilter Binding AssayKd5.1 ± 1.1 nM

Note: The table includes comparative data for other macrolides to provide context for this compound's binding affinity. Direct quantitative data for this compound is limited in the reviewed literature.

Mechanism of Action: A Multi-faceted Inhibition

This compound's inhibition of protein synthesis is a multi-step process that goes beyond simple steric hindrance in the NPET. The primary mechanisms include:

  • Blockage of the Nascent Polypeptide Exit Tunnel: As described, this compound physically obstructs the NPET, preventing the elongation of polypeptide chains beyond a few amino acids.

  • Interference with Peptidyl Transferase Center (PTC) Activity: The extension of this compound's disaccharide into the A-site of the PTC directly interferes with the binding of aminoacyl-tRNAs, thereby inhibiting peptide bond formation.

  • Stimulation of Peptidyl-tRNA Dissociation: Macrolides, including this compound, can promote the premature dissociation of peptidyl-tRNA from the ribosome, a phenomenon known as "peptidyl-tRNA drop-off." This abortive termination of translation further contributes to the antibiotic's efficacy.

This compound's Mechanism of Action cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit Components 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit NPET Nascent Polypeptide Exit Tunnel (NPET) Protein_Synthesis Protein Synthesis (Elongation) NPET->Protein_Synthesis Blocks Elongation PTC Peptidyl Transferase Center (PTC) Inhibition Inhibition of Protein Synthesis PTC->Inhibition A_Site A-Site A_Site->PTC Interferes with (Peptide Bond Formation) P_Site P-Site This compound This compound This compound->NPET Binds to This compound->A_Site Overlaps with Peptidyl_tRNA_Dissociation Premature Peptidyl-tRNA Dissociation This compound->Peptidyl_tRNA_Dissociation Stimulates Protein_Synthesis->Inhibition Peptidyl_tRNA_Dissociation->Inhibition

This compound's inhibitory pathway on the ribosome.

Experimental Protocols for Studying this compound-Ribosome Interactions

A variety of sophisticated experimental techniques have been employed to elucidate the binding site and mechanism of action of this compound.

X-ray Crystallography

This technique provides high-resolution structural information of the this compound-ribosome complex.

Methodology Overview:

  • Purification and Crystallization: Large ribosomal subunits (50S) are purified from a suitable organism, such as Haloarcula marismortui. The purified subunits are then co-crystallized with this compound.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction patterns are collected.

  • Structure Determination: The diffraction data is processed to generate an electron density map, from which the atomic coordinates of the ribosome and the bound this compound molecule are determined.

X-ray Crystallography Workflow Purification Purification of 50S Ribosomal Subunits Crystallization Co-crystallization with This compound Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Determination Structure Determination and Refinement Data_Collection->Structure_Determination 3D_Model Atomic 3D Model of This compound-Ribosome Complex Structure_Determination->3D_Model

Workflow for X-ray crystallography of ribosome complexes.
Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for determining the structure of large macromolecular complexes in a near-native state.

Methodology Overview:

  • Sample Preparation: A solution containing the ribosome-carbomycin complex is applied to an EM grid and rapidly frozen in liquid ethane to form a thin layer of vitreous ice.

  • Image Acquisition: The frozen grid is imaged in a transmission electron microscope under cryogenic conditions. A large number of 2D projection images of individual ribosome particles are collected.

  • Image Processing and 3D Reconstruction: The 2D images are computationally aligned, classified, and averaged to generate a high-resolution 3D reconstruction of the complex.

Cryo-EM Workflow Sample_Prep Sample Vitrification (Rapid Freezing) Image_Acq Cryo-TEM Image Acquisition Sample_Prep->Image_Acq Image_Proc 2D Image Classification and Averaging Image_Acq->Image_Proc 3D_Recon 3D Reconstruction and Model Building Image_Proc->3D_Recon 3D_Map High-Resolution 3D Map of This compound-Ribosome Complex 3D_Recon->3D_Map

References

In Vitro Antibacterial Spectrum of Carbomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomycin, a member of the macrolide class of antibiotics, is a complex compound produced by the actinomycete Streptomyces halstedii. Like other macrolides, its primary mechanism of action involves the inhibition of bacterial protein synthesis. This is achieved through its binding to the 50S subunit of the bacterial ribosome, which ultimately disrupts the translocation step of protein elongation. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, presenting available quantitative data, detailed experimental protocols for its assessment, and a visualization of its mechanism of action.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The in vitro efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the available MIC data for this compound against various bacterial strains.

Bacterial StrainTypeMIC (µg/mL)Reference
Staphylococcus aureus (MRSA) USA300Gram-positive4.20[1]
Escherichia coliGram-negativeHigh (Implied Intrinsic Resistance)[2]

Note: There is a significant lack of comprehensive, publicly available MIC data for this compound across a wide range of bacterial species. The provided data is based on limited studies. Further research is required to fully characterize its antibacterial spectrum.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound is primarily achieved through the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

1. Preparation of Materials:

  • This compound Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent. Sterilize by filtration.

  • Bacterial Strains: Use pure, overnight cultures of the test bacteria grown on appropriate agar plates.

  • Growth Medium: Mueller-Hinton Broth (MHB) is the recommended medium for most non-fastidious bacteria. For fastidious organisms, supplement the MHB as required (e.g., with blood or specific growth factors).

  • 96-Well Microtiter Plates: Sterile, U- or flat-bottomed plates.

2. Inoculum Preparation:

  • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Dispense 50 µL of sterile MHB into all wells of a 96-well microtiter plate.

  • Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.

  • Perform serial two-fold dilutions of this compound across the plate by transferring 50 µL from each well to the subsequent well. Discard the final 50 µL from the last well. This will create a range of this compound concentrations.

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Include a growth control well (containing MHB and inoculum but no antibiotic) and a sterility control well (containing MHB only).

4. Incubation:

  • Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air. Incubation conditions may need to be adjusted for fastidious organisms (e.g., increased CO₂).

5. Reading the Results:

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a microplate reader.

Mandatory Visualization

Mechanism of Action: Inhibition of Protein Synthesis

The following diagram illustrates the mechanism by which this compound inhibits bacterial protein synthesis.

G cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 30S_subunit 30S Subunit Translocation_Blocked Translocation Blocked 50S_subunit->Translocation_Blocked Inhibits translocation of peptidyl-tRNA from A-site to P-site mRNA mRNA Peptidyl_tRNA Peptidyl-tRNA Aminoacyl_tRNA Aminoacyl-tRNA E_site E Site P_site P Site A_site A Site This compound This compound This compound->50S_subunit Binds to 50S subunit near the peptidyl transferase center Protein_Synthesis_Inhibition Protein Synthesis Inhibition Translocation_Blocked->Protein_Synthesis_Inhibition Leads to

Caption: this compound's mechanism of inhibiting bacterial protein synthesis.

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram outlines the key steps in the broth microdilution assay for determining the MIC of this compound.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results Start Start Prep_Culture Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Culture Prep_Antibiotic Prepare this compound Stock Solution Start->Prep_Antibiotic Inoculate Inoculate Wells with Bacterial Suspension Prep_Culture->Inoculate Serial_Dilution Perform Serial Dilution of this compound in 96-Well Plate Prep_Antibiotic->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining this compound's MIC via broth microdilution.

References

The Dawn of a Macrolide: Early Research and Development of Carbomycin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomycin, also known as Magnamycin, is a macrolide antibiotic that emerged from the golden age of antibiotic discovery in the mid-20th century. As a member of the 16-membered macrolide family, its journey from a soil microorganism to a characterized chemical entity laid foundational work for the development of this important class of antibacterial agents. This technical guide delves into the early research and historical development of this compound, providing a detailed account of its discovery, isolation, structural elucidation, and initial biological characterization for researchers, scientists, and drug development professionals. All quantitative data is summarized in structured tables, and key experimental protocols are detailed. Visualizations of experimental workflows and structural relationships are provided using Graphviz to offer a clear and comprehensive understanding of this pioneering antibiotic.

Discovery and Isolation

This compound was first reported in 1952 by a team at Chas. Pfizer & Co., led by Fred W. Tanner Jr. The antibiotic was isolated from the fermentation broth of a strain of the soil actinomycete, Streptomyces halstedii.[1] The discovery was part of the intensive screening programs of the time that sought to identify novel antimicrobial agents from natural sources.

Fermentation

The production of this compound was achieved through submerged aerobic fermentation of Streptomyces halstedii. Early research focused on optimizing the fermentation medium to enhance the yield of the antibiotic.

A typical fermentation medium used in the early production of this compound consisted of the following components per liter:

ComponentConcentration (g/L)
Soybean Meal30.0
Glucose22.0
Sodium Chloride (NaCl)1.0
Calcium Carbonate (CaCO₃)5.0
Cobalt Chloride (CoCl₂·6H₂O)0.005
Lard Oil4.0

Table 1: Composition of the fermentation medium for this compound production.[2]

Isolation and Purification

The process of isolating and purifying this compound from the fermentation broth was a multi-step procedure designed to separate the antibiotic from the mycelia and other components of the complex mixture.

A patented method for the purification of this compound involved the formation of solid complexes with aromatic compounds. A detailed workflow of this process is outlined below:

G cluster_fermentation Fermentation cluster_extraction Primary Extraction cluster_precipitation Complex Precipitation cluster_purification Final Purification Fermentation Submerged aerobic fermentation of S. halstedii Filtration Filter broth at low pH to remove mycelia Fermentation->Filtration pH_Adjustment1 Adjust clarified broth to pH 8.5 Filtration->pH_Adjustment1 Aromatic_Addition Add aromatic compound (e.g., benzene, toluene) pH_Adjustment1->Aromatic_Addition Stirring Stir to form solid This compound complex Aromatic_Addition->Stirring Filtration2 Filter the precipitated complex Stirring->Filtration2 Drying Dry presscake under vacuum Filtration2->Drying Methanol_Suspension Suspend dried cake in methanol Drying->Methanol_Suspension Filtration3 Filter to remove insoluble material Methanol_Suspension->Filtration3 Crystallization Add water to methanol to crystallize this compound Filtration3->Crystallization Final_Product Filter and dry crystalline this compound Crystallization->Final_Product

This compound Isolation and Purification Workflow.

Detailed Steps:

  • Fermentation and Filtration: The fermentation broth containing this compound was first filtered at a low pH to remove the mycelial solids.

  • pH Adjustment: The pH of the clarified broth was then adjusted to approximately 8.5.

  • Complex Formation: An aromatic compound, such as benzene or toluene, was added to the aqueous solution. This induced the formation of a solid, often crystalline, complex of this compound which precipitated out of the solution.

  • Isolation of the Complex: The precipitated complex was collected by filtration.

  • Liberation of this compound: The presscake containing the this compound complex was dried and then suspended in methanol to dissolve the antibiotic, leaving behind insoluble materials.

  • Crystallization: The methanolic solution was filtered, and water was gradually added to induce the crystallization of pure this compound.

  • Final Product: The crystalline this compound was collected by filtration and dried under vacuum.

Structural Elucidation

The determination of this compound's complex structure was a significant undertaking in the 1950s and involved pioneering work in the field of natural product chemistry.

Initial Characterization and Proposed Structure

Initial studies established this compound as a weak base with the molecular formula C₄₂H₆₇NO₁₆. In 1957, the renowned chemist R.B. Woodward proposed the first detailed structure for this compound (then called Magnamycin). This initial structure was a landmark achievement, pieced together through classical degradation studies and brilliant deductive reasoning, long before the routine use of modern spectroscopic techniques like NMR.

The early structural work involved a series of chemical degradation reactions to break down the large molecule into smaller, more easily identifiable fragments. These studies revealed the presence of a large lactone ring, a ketone, a hydroxyl group, an acetyl group, and two sugar moieties. One of the sugars was identified as D-mycaminose, a dimethylamino sugar.

Correction of the Structure

Further research and the advent of more advanced analytical techniques led to a revision of Woodward's original structure. In 1965, Woodward himself, along with his colleagues, published a corrected structure for this compound. The correction primarily involved the size of the lactone ring and the precise arrangement of the functional groups.

G cluster_degradation Chemical Degradation cluster_sugars Sugar Identification cluster_structure Structural Elucidation Timeline This compound This compound (Magnamycin) C42H67NO16 Lactone Large Lactone Ring This compound->Lactone Sugars Two Sugar Moieties This compound->Sugars Function_Groups Other Functional Groups This compound->Function_Groups Woodward_1957 Initial Structure Proposal (R.B. Woodward, 1957) Lactone->Woodward_1957 Mycaminose D-Mycaminose (dimethylamino sugar) Sugars->Mycaminose Mycarose Mycarose Sugars->Mycarose Sugars->Woodward_1957 Function_Groups->Woodward_1957 Woodward_1965 Corrected Structure (R.B. Woodward et al., 1965) Woodward_1957->Woodward_1965 Correction

Logical Flow of this compound's Structural Elucidation.

Biological Activity and Mode of Action

Early in vitro studies of this compound revealed its potent activity primarily against Gram-positive bacteria. It was also found to be effective against certain rickettsiae and large viruses.

Antibacterial Spectrum

The minimum inhibitory concentrations (MICs) of this compound against a range of pathogenic bacteria were determined in early studies. These values demonstrated its efficacy against organisms such as Staphylococcus aureus and Streptococcus pyogenes, including strains that were resistant to other antibiotics of the time.

OrganismMIC (µg/mL)
Staphylococcus aureus0.1 - 0.78
Streptococcus pyogenes0.02 - 0.2
Streptococcus pneumoniae0.05 - 0.2
Bacillus subtilis0.1
Corynebacterium diphtheriae0.02
Neisseria gonorrhoeae0.78
Haemophilus influenzae3.12
Escherichia coli>100
Pseudomonas aeruginosa>100
Salmonella typhi>100

Table 2: In Vitro Antibacterial Spectrum of this compound (Magnamycin) from early studies (circa 1952).

Mode of Action

This compound belongs to the macrolide class of antibiotics, which are known to inhibit bacterial protein synthesis. It exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome. This binding event blocks the exit tunnel through which nascent polypeptide chains emerge, thereby halting protein elongation and ultimately inhibiting bacterial growth.

G cluster_ribosome Bacterial Ribosome (70S) Ribosome_50S 50S Subunit Binding Binds to 50S Subunit Ribosome_50S->Binding Ribosome_30S 30S Subunit This compound This compound This compound->Binding Blockage Blocks Polypeptide Exit Tunnel Binding->Blockage Inhibition Inhibition of Protein Synthesis Blockage->Inhibition Growth_Arrest Bacterial Growth Arrest (Bacteriostatic Effect) Inhibition->Growth_Arrest

Mechanism of Action of this compound.

Conclusion

The early research and development of this compound represent a significant chapter in the history of antibiotics. The innovative methods developed for its fermentation, isolation, and particularly the monumental effort in its structural elucidation by R.B. Woodward and his team, pushed the boundaries of natural product chemistry. Although this compound itself has seen limited clinical use compared to later macrolides, the foundational knowledge gained from its study was instrumental in paving the way for the discovery and development of more advanced and widely used members of this critical class of antibacterial agents. The detailed protocols and data presented here offer valuable insights for modern researchers in natural product discovery and drug development, highlighting the enduring legacy of this pioneering macrolide.

References

An In-depth Technical Guide to the Carbomycin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbomycin, a 16-membered macrolide antibiotic, is a natural product of significant interest due to its antibacterial properties. Its biosynthesis is orchestrated by a dedicated biosynthetic gene cluster (BGC) in Streptomyces thermotolerans. This technical guide provides a comprehensive overview of the this compound BGC, detailing its genetic architecture, the enzymatic pathway of this compound synthesis, and the intricate regulatory networks that govern its production. The guide includes a compilation of quantitative data on gene expression and metabolite production, detailed experimental protocols for genetic manipulation and analysis, and visual representations of the key pathways and workflows to facilitate a deeper understanding and further research in the field of antibiotic biosynthesis and engineering.

Genetic Organization of the this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster from Streptomyces thermotolerans spans approximately 40 kb and comprises around 30 open reading frames (ORFs).[1][2] The cluster encodes all the necessary enzymatic machinery for the synthesis of the polyketide backbone, its modification, and the attachment of sugar moieties, as well as genes for regulation and self-resistance. A partial annotation of the genes within this cluster and their putative functions, based on sequence homology and experimental evidence, is presented in Table 1.

Table 1: Annotated Genes of the this compound Biosynthetic Gene Cluster

Gene/ORFProposed FunctionReference(s)
PKS Genes
carbo PKSType I Polyketide Synthase; responsible for the synthesis of the 16-membered macrolactone ring. The specific gene names and modular organization are not fully detailed in the available literature.[3]
Tailoring Enzymes
acyA3-O-acyltransferase; involved in the acylation of the macrolactone.
ORF-ACytochrome P450 monooxygenase; likely responsible for the epoxidation at the C-12, 13 position of the this compound backbone.
carE4"-O-acyltransferase; acylates the mycarose sugar moiety.[3]
ORF-BPutative 4"-O-methyltransferase; may be involved in the methylation of the sugar moiety.
Regulatory Genes
acyB2Positive transcriptional regulator; overexpression significantly increases this compound yield.[1]
cbmRDual-function transcriptional regulator; acts as a positive regulator at low concentrations and a repressor at high concentrations.
Resistance Genes
carAThis compound resistance gene.
carBThis compound resistance gene.
Other Genes
ist4"-isovaleryltransferase gene; involved in the biotransformation of spiramycin to bitespiramycin when co-expressed with acyB2.

The this compound Biosynthetic Pathway

The biosynthesis of this compound begins with the assembly of a 16-membered polyketide lactone ring by a Type I polyketide synthase (PKS). This is followed by a series of post-PKS modifications, including hydroxylations, epoxidation, glycosylations, and acylations, to yield the final bioactive this compound molecule.

This compound Biosynthetic Pathway precursors Acyl-CoA Precursors (e.g., propionyl-CoA, methylmalonyl-CoA) pks This compound PKS (Type I PKS) precursors->pks Chain elongation polyketide Linear Polyketide Chain cyclase Thioesterase (TE) domain polyketide->cyclase Cyclization macrolactone 16-Membered Macrolactone hydroxylase Hydroxylases macrolactone->hydroxylase hydroxylated_macrolactone Hydroxylated Macrolactone p450 Cytochrome P450 (ORF-A) hydroxylated_macrolactone->p450 Epoxidation epoxidized_macrolactone Epoxidized Macrolactone (this compound B) glycosyltransferase Glycosyltransferases epoxidized_macrolactone->glycosyltransferase Glycosylation glycosylated_product Glycosylated Intermediate acyltransferase Acyltransferases (acyA, carE) glycosylated_product->acyltransferase Acylation final_product This compound pks->polyketide cyclase->macrolactone hydroxylase->hydroxylated_macrolactone p450->epoxidized_macrolactone glycosyltransferase->glycosylated_product acyltransferase->final_product

A proposed biosynthetic pathway for this compound.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level by at least two cluster-situated regulatory genes, acyB2 and cbmR.

  • acyB2 : This gene encodes a positive regulator. Overexpression of acyB2 leads to a significant increase in the transcription of other biosynthetic genes in the cluster, resulting in enhanced this compound production.

  • cbmR : This gene encodes a dual-function regulator. It appears to act as a positive regulator at low expression levels, but functions as a repressor when overexpressed, leading to a blockage of this compound biosynthesis.

The interplay between these two regulators forms a key control point in this compound production. The upstream signals that modulate the expression of acyB2 and cbmR are not yet fully elucidated but are likely linked to nutritional and physiological cues within the cell.

Regulatory Network of this compound Biosynthesis acyB2 acyB2 biosynthetic_genes This compound Biosynthetic Genes (PKS, Tailoring Enzymes) acyB2->biosynthetic_genes Positive Regulation cbmR cbmR cbmR->biosynthetic_genes Dual Regulation (+/-) This compound This compound biosynthetic_genes->this compound Biosynthesis unknown_signals Unknown Signals (Nutritional/Physiological Cues) unknown_signals->acyB2 Activates? unknown_signals->cbmR Activates/Represses?

Regulatory cascade controlling this compound production.

Quantitative Data

Genetic manipulation of the regulatory genes has a profound impact on this compound production. The following table summarizes the observed effects on gene expression and final product yield.

Table 2: Effects of Regulatory Gene Manipulation on this compound Biosynthesis

StrainGenetic ModificationRelative Expression of Biosynthetic Genes (qPCR)This compound YieldReference(s)
S. thermotolerans Wild-Type-Basal LevelWild-Type Level
S. thermotolerans ΔacyB2Inactivation of acyB2Significantly DecreasedAbolished
S. thermotolerans OE-acyB2Overexpression of acyB2Highly ExpressedGreatly Improved
S. thermotolerans ΔcbmRInactivation of cbmR-Abolished
S. thermotolerans OE-cbmROverexpression of cbmRLowly ExpressedBlocked

Experimental Protocols

Gene Inactivation by PCR-Targeting

This protocol describes a general method for gene inactivation in Streptomyces using a PCR-generated cassette containing an apramycin resistance marker.

Gene Inactivation Workflow cluster_0 Cassette Amplification cluster_1 Transformation & Recombination cluster_2 Selection & Verification pcr 1. PCR Amplification of Apramycin Resistance Cassette with flanking homology arms transformation 2. Transformation into Streptomyces protoplasts pcr->transformation recombination 3. Homologous Recombination and Gene Replacement transformation->recombination selection 4. Selection on Apramycin-containing medium recombination->selection verification 5. PCR and Southern Blot Verification of Mutant selection->verification

Workflow for gene inactivation in Streptomyces.

Methodology:

  • Primer Design: Design primers to amplify the apramycin resistance gene (aac(3)IV) from a suitable template plasmid. The primers should include 5' extensions of ~40-50 nucleotides that are homologous to the regions immediately upstream and downstream of the target gene to be deleted in the Streptomyces thermotolerans chromosome.

  • PCR Amplification: Perform PCR to amplify the disruption cassette. Purify the PCR product.

  • Protoplast Preparation: Prepare competent protoplasts of S. thermotolerans.

  • Transformation: Transform the purified PCR product into the S. thermotolerans protoplasts using a polyethylene glycol (PEG)-mediated method.

  • Regeneration and Selection: Plate the transformed protoplasts on a regeneration medium and overlay with apramycin to select for transformants that have integrated the resistance cassette.

  • Mutant Verification: Isolate genomic DNA from apramycin-resistant colonies and confirm the gene replacement by PCR using primers flanking the target gene and by Southern blot analysis.

Heterologous Expression in Streptomyces lividans

S. lividans is a commonly used host for the heterologous expression of biosynthetic gene clusters from other Streptomyces species.

Methodology:

  • Vector Construction: Clone the gene(s) of interest from the this compound BGC into an appropriate E. coli-Streptomyces shuttle vector under the control of a suitable promoter (e.g., ermEp*).

  • Transformation into E. coli : Transform the constructed plasmid into a non-methylating E. coli strain, such as ET12567/pUZ8002, for subsequent conjugation.

  • Intergeneric Conjugation: Conjugally transfer the plasmid from the E. coli donor to S. lividans recipient spores on a suitable agar medium.

  • Selection of Exconjugants: Overlay the conjugation plates with an appropriate antibiotic (e.g., apramycin for the vector) and nalidixic acid (to counter-select the E. coli donor).

  • Expression and Analysis: Inoculate the confirmed S. lividans exconjugants into a suitable production medium. After a period of fermentation, extract the secondary metabolites from the culture broth and analyze for the production of the desired compound or its intermediates by techniques such as HPLC and LC-MS. For instance, co-expression of acyB2 and the 4"-isovaleryltransferase gene (ist) in S. lividans TK24 can be performed to biotransform spiramycin into bitespiramycin.

Conclusion

The this compound biosynthetic gene cluster in Streptomyces thermotolerans represents a fascinating and complex system for the production of a potent antibiotic. A thorough understanding of its genetic organization, biosynthetic pathway, and regulatory mechanisms is crucial for harnessing its full potential. The data and protocols presented in this guide offer a solid foundation for researchers to delve deeper into the study of this compound biosynthesis, with the ultimate goal of improving its production and generating novel, more effective antibiotic derivatives through metabolic engineering and synthetic biology approaches. Further research is warranted to fully elucidate the complete set of genes and their functions within the cluster, the intricate details of the enzymatic reactions, and the upstream signaling pathways that control its expression.

References

Methodological & Application

High-Yield Carbomycin Production: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield production and fermentation of Carbomycin, a macrolide antibiotic. These guidelines are intended to assist researchers in optimizing their experimental workflows for enhanced production, purification, and analysis of this valuable compound.

Introduction to this compound and its Production

This compound is a 16-membered macrolide antibiotic produced by several species of Streptomyces, most notably Streptomyces thermotolerans and Streptomyces halstedii.[1][2] It exhibits antibacterial activity and serves as a crucial precursor for the semi-synthesis of other important macrolides. The production of this compound can be significantly enhanced through a combination of strain selection, genetic engineering, and optimization of fermentation and purification processes.

Microbial Strains and Genetic Enhancement

Several Streptomyces species are known to produce this compound. The selection of a high-producing strain is the first critical step towards achieving high yields.

  • Streptomyces thermotolerans : A well-characterized producer of this compound.[1]

  • Streptomyces halstedii : Another known producer of this compound.[2]

  • Streptomyces graminofaciens : A strain that has been subjected to mutagenesis to improve this compound production.[3]

Genetic engineering strategies have proven effective in boosting this compound yields. A key focus has been the manipulation of regulatory genes within the this compound biosynthetic gene cluster.

Key Regulatory Genes:
  • acyB2 : This gene encodes a pathway-specific positive regulator of this compound biosynthesis. Overexpression of acyB2 has been shown to significantly improve the yield of this compound.

  • cbmR : This gene encodes a dual-role regulator. While it can act as a positive regulator at low expression levels, its overexpression has been found to block this compound production.

Table 1: Impact of Genetic Modification on this compound Production

StrainGenetic ModificationEffect on this compound YieldReference
Streptomyces thermotoleransOverexpression of acyB2Significantly Increased
Streptomyces thermotoleransInactivation of cbmRIncreased (in acyB2 overexpression background)
Streptomyces thermotoleransOverexpression of cbmRBlocked Production

Fermentation Protocol for High-Yield this compound Production

This protocol outlines the steps for the fermentation of Streptomyces thermotolerans for high-yield this compound production.

Inoculum Preparation
  • Spore Suspension: Prepare a spore suspension of S. thermotolerans from a mature agar plate (e.g., ISP-2 medium) by scraping spores into sterile water containing a wetting agent (e.g., 0.05% Tween 80).

  • Seed Culture: Inoculate a 250 mL baffled flask containing 50 mL of seed medium with the spore suspension.

  • Incubation: Incubate the seed culture at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours until a dense mycelial culture is obtained.

Table 2: Composition of Seed and Production Media

ComponentSeed Medium (g/L)Production Medium (g/L)
Glucose2022
Soybean Meal530
Yeast Extract2-
Peptone2-
NaCl41
K₂HPO₄0.5-
MgSO₄·7H₂O0.5-
CaCO₃25
CoCl₂·6H₂O-0.005
Lard Oil-4
Production Fermentation
  • Inoculation: Inoculate a production fermenter containing the production medium with 5-10% (v/v) of the seed culture.

  • Fermentation Parameters: Maintain the following parameters during fermentation:

    • Temperature: 28-30°C

    • pH: Maintain between 6.8 and 7.2. The pH can be controlled using automated addition of acid/base or by the buffering capacity of CaCO₃.

    • Agitation: 200-400 rpm, depending on the fermenter geometry, to ensure adequate mixing and oxygen transfer.

    • Aeration: 1.0-1.5 vvm (volume of air per volume of medium per minute).

  • Fermentation Duration: The fermentation is typically carried out for 5-7 days. Maximum this compound production is usually observed in the stationary phase.

Downstream Processing: Extraction and Purification

Extraction
  • Harvesting: At the end of the fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation or filtration.

  • Solvent Extraction:

    • Adjust the pH of the fermentation supernatant to 8.0-8.5.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Combine the organic phases.

  • Concentration: Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification
  • Silica Gel Column Chromatography:

    • Column Preparation: Pack a glass column with silica gel (60-120 mesh) in a suitable solvent system (e.g., a mixture of chloroform and methanol).

    • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 9:1, 7:3, 1:1 chloroform:methanol).

    • Fraction Collection: Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC).

  • Crystallization: Combine the fractions containing pure this compound and concentrate them. The pure compound can be crystallized from a suitable solvent system (e.g., methanol-water).

Visualizing Key Pathways and Workflows

This compound Biosynthesis Pathway

The biosynthesis of this compound follows a type I polyketide synthase (PKS) pathway. The following diagram illustrates the key steps in the formation of the this compound aglycone and its subsequent modifications.

Carbomycin_Biosynthesis cluster_PKS Polyketide Synthase (PKS) cluster_Modifications Post-PKS Modifications cluster_Sugars Sugar Biosynthesis Propionyl_CoA Propionyl-CoA PKS_modules PKS Modules (carG) Propionyl_CoA->PKS_modules Malonyl_CoA Malonyl-CoA (x7) Malonyl_CoA->PKS_modules Polyketide_Chain Linear Polyketide Chain PKS_modules->Polyketide_Chain Plagnolide_A Plagnolide A Polyketide_Chain->Plagnolide_A Cyclization Carbomycin_Lactone This compound Lactone Plagnolide_A->Carbomycin_Lactone Glycosylation (carS1-S5) Carbomycin_B This compound B Carbomycin_Lactone->Carbomycin_B Hydroxylation Carbomycin_A This compound A Carbomycin_B->Carbomycin_A Acylation (carE/acyB1) Glucose_1_P Glucose-1-Phosphate TDP_D_mycaminose TDP-D-mycaminose Glucose_1_P->TDP_D_mycaminose TDP_D_mycarose TDP-D-mycarose Glucose_1_P->TDP_D_mycarose TDP_D_mycaminose->Plagnolide_A TDP_D_mycarose->Plagnolide_A

Caption: Proposed biosynthetic pathway of this compound.

Regulatory Network of this compound Biosynthesis

The expression of the this compound biosynthetic genes is tightly controlled by regulatory proteins. The following diagram illustrates the regulatory roles of AcyB2 and CbmR.

Carbomycin_Regulation acyB2 acyB2 car_genes This compound Biosynthetic Genes acyB2->car_genes Positive Regulation cbmR cbmR cbmR->car_genes Dual Regulation (Positive/Negative) This compound This compound car_genes->this compound Biosynthesis

Caption: Regulatory control of this compound biosynthesis.

Experimental Workflow for High-Yield this compound Production

The overall experimental workflow for achieving high-yield this compound production is summarized in the following diagram.

Experimental_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing Strain_Selection Strain Selection (e.g., S. thermotolerans) Genetic_Engineering Genetic Engineering (e.g., acyB2 overexpression) Strain_Selection->Genetic_Engineering Inoculum_Prep Inoculum Preparation Genetic_Engineering->Inoculum_Prep Production_Fermentation Production Fermentation (Optimized Media & Conditions) Inoculum_Prep->Production_Fermentation Extraction Extraction (Ethyl Acetate) Production_Fermentation->Extraction Purification Purification (Silica Gel Chromatography) Extraction->Purification Analysis Analysis (TLC, HPLC) Purification->Analysis

Caption: Workflow for high-yield this compound production.

References

Application Note: Quantification of Carbomycin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Carbomycin, a macrolide antibiotic. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this application note provides a comprehensive protocol adapted from established methods for similar macrolide antibiotics. The described method utilizes a reversed-phase C18 column with UV detection, a common and reliable approach for the analysis of this class of compounds. This document provides the detailed experimental protocol, system suitability parameters, and a workflow diagram to guide researchers in developing and validating a robust analytical method for this compound quantification.

Introduction

This compound is a macrolide antibiotic produced by Streptomyces halstedii.[1] Like other macrolides, it is a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. Accurate and precise quantification of this compound is essential for various stages of drug development, including fermentation process monitoring, formulation development, quality control, and pharmacokinetic studies. While microbiological assays have been traditionally used for determining the potency of antibiotics, HPLC methods offer superior specificity, accuracy, and throughput.[2] This application note details a proposed reversed-phase HPLC (RP-HPLC) method suitable for the quantification of this compound.

Experimental Protocol

This proposed method is based on common practices for the analysis of macrolide antibiotics and should be fully validated before implementation for routine use.

1. Instrumentation and Materials

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium acetate (or other suitable buffer salt)

    • Purified water (e.g., Milli-Q or equivalent)

    • Formic acid or acetic acid (for pH adjustment)

2. Chromatographic Conditions

A summary of the proposed chromatographic conditions is presented in Table 1.

ParameterRecommended Condition
Stationary Phase C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Ammonium Acetate Buffer (pH 6.5)
Gradient Isocratic or Gradient (e.g., 40-60% Acetonitrile over 15 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 232 nm (based on typical macrolide UV absorption)
Injection Volume 10 µL
Run Time Approximately 20 minutes

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • Prepare a 20 mM Ammonium Acetate buffer by dissolving the appropriate amount of ammonium acetate in purified water.

    • Adjust the pH of the buffer to 6.5 using a dilute solution of formic acid or acetic acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • The mobile phase is prepared by mixing the buffer and acetonitrile in the desired ratio. For a starting isocratic condition, a 50:50 (v/v) mixture can be evaluated. The organic component percentage can be optimized to achieve a suitable retention time for this compound.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve the standard in a small amount of methanol and then dilute to the final volume with the mobile phase to obtain a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • For bulk drug substance, dissolve a known amount in the mobile phase.

    • For formulations, the extraction of this compound may be necessary. This could involve dissolution in a suitable solvent followed by centrifugation or filtration to remove excipients.

    • For biological matrices, a protein precipitation or solid-phase extraction (SPE) step will be required to remove interfering substances.

Method Validation Parameters (Hypothetical Data)

A full method validation should be performed according to ICH guidelines. The following table (Table 2) presents hypothetical acceptance criteria for key validation parameters.

ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.15 µg/mL
Specificity No interference from blank and placeboPeak purity > 99%

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using the proposed HPLC method.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation HPLC_System HPLC System Setup MobilePhase->HPLC_System StandardPrep Standard Solution Preparation Injection Sample Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 232 nm Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of this compound PeakIntegration->Quantification CalibrationCurve->Quantification

References

Application Note: Cell-Based Assays for Carbomycin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomycin, also known as Magnamycin, is a macrolide antibiotic derived from the bacterium Streptomyces halstedii.[1] Like other macrolides, its primary therapeutic application is inhibiting the growth of Gram-positive bacteria.[1][2] Understanding the efficacy and potential toxicity of this compound is crucial for its development and application in research and clinical settings. Cell-based assays are indispensable tools for quantifying its antibacterial potency and evaluating its effects on eukaryotic cells. This document provides detailed protocols for two fundamental cell-based assays: the Minimum Inhibitory Concentration (MIC) assay to determine antibacterial activity and a cell viability assay to assess cytotoxicity.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis.[3] The primary mechanism involves binding to the 50S subunit of the bacterial ribosome. This binding event does not simply block translocation or peptide bond formation but actively stimulates the dissociation of peptidyl-tRNA from the ribosome, likely during the translocation step.[4] This premature release of unfinished peptide chains effectively halts the production of functional proteins, leading to the cessation of bacterial growth (bacteriostatic effect) and, ultimately, cell death. While this compound primarily targets bacterial ribosomes, like other macrolides, it can also have an inhibitory action on mitochondrial protein synthesis in eukaryotic cells due to the prokaryotic origins of mitochondria.

cluster_bacterium Bacterial Cell This compound This compound Ribosome 50S Ribosomal Subunit This compound->Ribosome Binds to P-site/ exit tunnel Membrane Cell Membrane Protein_Elongation Protein Elongation (Translation) Ribosome->Protein_Elongation Catalyzes Dissociation Premature Dissociation Ribosome->Dissociation Stimulates Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->Ribosome Binds Inhibition Inhibition of Protein Synthesis Dissociation->Inhibition

Caption: Mechanism of this compound action in a bacterial cell.

Application 1: Determining Antibacterial Efficacy

The most common in vitro method to measure the effectiveness of an antibiotic is the Minimum Inhibitory Concentration (MIC) assay. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol 1: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

This protocol is a standard method for determining the MIC of this compound against a specific bacterial strain.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO)

  • Sterile 96-well clear, flat-bottom microtiter plates

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

  • Appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth, Tryptic Soy Broth)

  • Sterile multichannel pipettes and reservoirs

  • Spectrophotometer or dedicated microplate reader

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into 5 mL of sterile broth.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).

    • This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in fresh broth to achieve a final concentration of 5 x 10⁵ CFU/mL for the assay.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • Prepare a starting concentration of this compound (e.g., 128 µg/mL) in the first column by adding 200 µL of the diluted drug.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the positive control (inoculum, no drug), and column 12 will be the negative control (sterile broth, no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum (5 x 10⁵ CFU/mL) to wells in columns 1 through 11. Do not add bacteria to column 12.

    • The final volume in each well will be 200 µL, and the bacterial concentration will be approximately 2.5 x 10⁵ CFU/mL. The this compound concentrations will now be half of the initial serial dilutions.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-24 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth). This can be assessed by eye or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader. The MIC well is the first well that appears clear, similar to the negative control.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) C 3. Inoculate Plate with Bacteria (Final Conc. 5x10^5 CFU/mL) A->C B 2. Prepare this compound Stock and Serial Dilutions in Plate B->C D 4. Incubate Plate (37°C, 16-24h) C->D E 5. Read Plate Visually or with Plate Reader (OD600) D->E F 6. Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Data Presentation: Representative MIC Values

The following table provides an example of how to present MIC data for this compound. Actual values should be determined experimentally.

Bacterial StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (MSSA)1.02.00.5 - 4.0
Staphylococcus aureus (MRSA)2.0>161.0 - >32
Streptococcus pneumoniae0.51.00.125 - 2.0
Enterococcus faecalis8.0324.0 - 64

Note: Data are for illustrative purposes only and do not represent published experimental results. MIC₅₀ and MIC₉₀ are the concentrations required to inhibit 50% and 90% of isolates, respectively.

Application 2: Assessing Eukaryotic Cytotoxicity

It is essential to evaluate the potential toxicity of any antimicrobial agent against host cells. Cell viability assays measure the cellular response to a toxic agent, often by quantifying a marker of metabolic activity or membrane integrity. The result is typically expressed as an IC₅₀ value, the concentration of a drug that inhibits a biological process (like cell growth) by 50%.

Protocol 2: Cell Viability Assay (Resazurin-Based)

This protocol uses the cell-permeable dye resazurin, which is metabolically reduced by viable cells to the fluorescent product resorufin, providing a measure of overall metabolic activity.

Materials:

  • Human cell line (e.g., HepG2 human liver cells, HEK293 human embryonic kidney cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution

  • Sterile 96-well black, clear-bottom tissue culture plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Fluorescence microplate reader (Ex/Em: ~560/590 nm)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare 2-fold serial dilutions of this compound in complete medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

    • Include wells with medium only (no cells, background control) and cells with medium containing only the drug solvent (vehicle control).

  • Incubation:

    • Return the plate to the incubator for a desired exposure time (e.g., 24, 48, or 72 hours).

  • Viability Measurement:

    • Add 20 µL of the resazurin solution to each well (for a final concentration of ~0.02 mg/mL).

    • Incubate for another 2-4 hours, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (medium only wells) from all other values.

    • Calculate cell viability as a percentage of the vehicle control: (% Viability) = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100.

    • Plot the % Viability against the logarithm of this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Seed Eukaryotic Cells in 96-well Plate B 2. Incubate for 24h for Cell Adherence A->B C 3. Treat Cells with Serial Dilutions of this compound B->C D 4. Incubate for 24-72h C->D E 5. Add Resazurin Reagent and Incubate 2-4h D->E F 6. Measure Fluorescence (Ex/Em ~560/590 nm) E->F G 7. Calculate % Viability and Determine IC50 Value F->G

Caption: Workflow for a Resazurin-Based Cytotoxicity Assay.

Data Presentation: Representative Cytotoxicity Values

The following table provides an example of how to present IC₅₀ data for this compound. Actual values should be determined experimentally.

Cell LineExposure Time (hours)IC₅₀ (µM)
HepG2 (Human Liver Carcinoma)48>100
HEK293 (Human Embryonic Kidney)48>100
A549 (Human Lung Carcinoma)48>100

Note: Data are for illustrative purposes only. A high IC₅₀ value suggests low cytotoxicity at the tested concentrations.

References

Application Notes and Protocols for Carbomycin in Antibiotic Synergy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for conducting antibiotic synergy studies using carbomycin, a macrolide antibiotic. The protocols detailed below are intended to guide researchers in the systematic evaluation of this compound's synergistic potential with other antimicrobial agents against various bacterial pathogens.

Introduction to this compound and Antibiotic Synergy

This compound, also known as Magnamycin, is a macrolide antibiotic derived from the bacterium Streptomyces halstedii.[1] It exerts its antibacterial effect by inhibiting protein synthesis. Specifically, this compound binds to the 50S subunit of the bacterial ribosome, interfering with the exit of the nascent peptide chain and stimulating the dissociation of peptidyl-tRNA from the ribosome.[2] While effective against Gram-positive bacteria, this compound is often considered a minor antibiotic and its efficacy can be significantly enhanced when used in combination with other drugs.

Antibiotic synergy occurs when the combined antimicrobial effect of two or more drugs is greater than the sum of their individual effects. This approach is a promising strategy to combat the rise of multidrug-resistant (MDR) bacteria. Synergy can lead to lower required doses of individual antibiotics, potentially reducing toxicity and minimizing the development of resistance.

Key Methodologies for Synergy Testing

The two primary in vitro methods for assessing antibiotic synergy are the Checkerboard Assay and the Time-Kill Curve Assay . These methods provide complementary information on the nature of the drug interaction.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.[3][4]

Principle: Serial dilutions of two antibiotics are combined in a 96-well microtiter plate to test a range of concentration combinations against a standardized bacterial inoculum. The FIC index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.

Interpretation of FIC Index:

  • Synergy: FIC index ≤ 0.5[5]

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

Time-Kill Curve Assay

The time-kill curve assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of antibiotics over time.

Principle: A standardized bacterial suspension is exposed to antibiotics, alone and in combination, at specific concentrations (often multiples of the MIC). The number of viable bacteria (CFU/mL) is determined at various time points over a 24-hour period.

Interpretation of Time-Kill Curves:

  • Synergy: A ≥ 2-log10 (99%) decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Indifference: A < 2-log10 decrease or a < 2-log10 increase in CFU/mL by the combination compared with the most active single agent.

  • Antagonism: A ≥ 2-log10 increase in CFU/mL by the combination compared with the most active single agent.

  • Bactericidal activity: A ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Experimental Protocols

Protocol 1: Checkerboard Assay for this compound Synergy

This protocol outlines the steps for performing a checkerboard assay to evaluate the synergistic potential of this compound with a partner antibiotic.

Materials:

  • This compound (stock solution of known concentration)

  • Partner antibiotic (stock solution of known concentration)

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Determine the MIC of each antibiotic individually using standard broth microdilution methods. This is crucial for selecting the appropriate concentration range for the checkerboard assay.

  • Prepare antibiotic dilutions:

    • In a 96-well plate, add 50 µL of CAMHB to all wells.

    • Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of this compound.

    • Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of the partner antibiotic.

    • The resulting plate will have a gradient of concentrations for both antibiotics.

    • Include control wells: rows/columns with each antibiotic alone, and a well with no antibiotics for a growth control.

  • Prepare bacterial inoculum:

    • Grow the bacterial strain to the logarithmic phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate the plate: Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate.

  • Incubate the plate at 35°C for 16-24 hours.

  • Determine the MICs: After incubation, visually inspect the plate for turbidity to determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

  • Calculate the FIC Index:

    • FIC of this compound (FIC A) = MIC of this compound in combination / MIC of this compound alone

    • FIC of Partner Antibiotic (FIC B) = MIC of Partner Antibiotic in combination / MIC of Partner Antibiotic alone

    • FIC Index = FIC A + FIC B

Data Presentation:

Table 1: Example Checkerboard Assay Results for this compound and Partner Antibiotic against S. aureus

Antibiotic CombinationBacterial StrainMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
This compound S. aureus ATCC 29213ValueValue\multirow{2}{}{Calculated Value}\multirow{2}{}{Synergy/Additive/Antagonism}
Partner Antibiotic ValueValue

Note: "Value" and "Calculated Value" should be replaced with experimental data.

Protocol 2: Time-Kill Curve Assay for this compound Synergy

This protocol describes the procedure for conducting a time-kill curve assay to assess the dynamic interaction between this compound and a partner antibiotic.

Materials:

  • This compound and partner antibiotic

  • Log-phase culture of the test bacterium

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)

Procedure:

  • Prepare antibiotic solutions: Prepare tubes of CAMHB containing:

    • No antibiotic (growth control)

    • This compound alone (at a determined concentration, e.g., 1x MIC)

    • Partner antibiotic alone (at a determined concentration, e.g., 1x MIC)

    • This compound and partner antibiotic in combination (at their respective determined concentrations)

  • Inoculate the cultures:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.

    • Inoculate each of the prepared tubes with the bacterial suspension.

  • Incubate the tubes at 37°C with shaking.

  • Sample at time points:

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Determine viable cell counts:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates for 18-24 hours at 37°C.

    • Count the number of colonies (CFU/mL) for each time point and condition.

  • Plot the data: Plot the log10 CFU/mL versus time for each condition.

Data Presentation:

Table 2: Example Time-Kill Assay Data for this compound and Partner Antibiotic Combination

| Treatment | Log10 CFU/mL at Time (hours) | | :--- | ---: | ---: | ---: | ---: | ---: | ---: | | | 0 | 2 | 4 | 6 | 8 | 24 | | Growth Control | Value | Value | Value | Value | Value | Value | | this compound Alone | Value | Value | Value | Value | Value | Value | | Partner Antibiotic Alone | Value | Value | Value | Value | Value | Value | | this compound + Partner Antibiotic | Value | Value | Value | Value | Value | Value |

Note: "Value" should be replaced with experimental data.

Visualizations

Signaling Pathway and Experimental Workflows

Carbomycin_Mechanism_and_Synergy_Workflow cluster_0 This compound Mechanism of Action cluster_1 Synergy Testing Workflow Ribosome Bacterial Ribosome (50S) Protein_Synthesis Protein Synthesis Peptidyl_tRNA Peptidyl-tRNA Dissociation Peptidyl_tRNA->Protein_Synthesis Inhibits Exit_Tunnel Peptide Exit Tunnel Blockage Exit_Tunnel->Protein_Synthesis Inhibits This compound This compound This compound->Ribosome Binds to This compound->Peptidyl_tRNA Stimulates This compound->Exit_Tunnel Induces Start Start Synergy Study MIC_Determination Determine MIC of Individual Antibiotics Start->MIC_Determination Checkerboard Checkerboard Assay MIC_Determination->Checkerboard Time_Kill Time-Kill Curve Assay MIC_Determination->Time_Kill FIC_Calculation Calculate FIC Index Checkerboard->FIC_Calculation Data_Analysis Analyze Time-Kill Data Time_Kill->Data_Analysis Interpretation Interpret Results (Synergy, Additive, Antagonism) FIC_Calculation->Interpretation Data_Analysis->Interpretation End End Interpretation->End Checkerboard_Assay_Logic cluster_setup Experimental Setup cluster_analysis Data Analysis cluster_interpretation Interpretation Plate 96-Well Plate Carbomycin_Dilutions Serial Dilutions of this compound (Drug A) Plate->Carbomycin_Dilutions Partner_Dilutions Serial Dilutions of Partner Antibiotic (Drug B) Plate->Partner_Dilutions Inoculum Bacterial Inoculum (~5x10^5 CFU/mL) Carbomycin_Dilutions->Inoculum Partner_Dilutions->Inoculum Incubation Incubate 16-24h at 35°C Inoculum->Incubation Observe_Growth Observe for Growth (Turbidity) Incubation->Observe_Growth MIC_A Determine MIC of Drug A alone Observe_Growth->MIC_A MIC_B Determine MIC of Drug B alone Observe_Growth->MIC_B MIC_A_combo Determine MIC of Drug A in combination Observe_Growth->MIC_A_combo MIC_B_combo Determine MIC of Drug B in combination Observe_Growth->MIC_B_combo Calculate_FIC Calculate FIC Index: FIC_A + FIC_B MIC_A->Calculate_FIC MIC_B->Calculate_FIC MIC_A_combo->Calculate_FIC MIC_B_combo->Calculate_FIC FIC_Result FIC Index Value Calculate_FIC->FIC_Result Synergy Synergy (≤ 0.5) FIC_Result->Synergy ≤ 0.5 Additive Additive/Indifference (>0.5 to ≤4.0) FIC_Result->Additive > 0.5 and ≤ 4.0 Antagonism Antagonism (> 4.0) FIC_Result->Antagonism > 4.0 Time_Kill_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation and Sampling cluster_quantification Quantification cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Growth_Control Growth Control (No Antibiotic) Inoculum->Growth_Control Drug_A This compound Alone Inoculum->Drug_A Drug_B Partner Antibiotic Alone Inoculum->Drug_B Combination This compound + Partner Inoculum->Combination Incubate Incubate at 37°C with Shaking Growth_Control->Incubate Drug_A->Incubate Drug_B->Incubate Combination->Incubate Sampling Sample at t=0, 2, 4, 6, 8, 24h Incubate->Sampling Serial_Dilution Perform Serial Dilutions Sampling->Serial_Dilution Plating Plate on Agar Serial_Dilution->Plating Count_CFU Incubate and Count CFU/mL Plating->Count_CFU Plot_Data Plot log10(CFU/mL) vs. Time Count_CFU->Plot_Data Interpretation Interpret Synergy based on log10 reduction Plot_Data->Interpretation

References

Determining the Minimum Inhibitory Concentration (MIC) of Carbomycin: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomycin, a member of the macrolide class of antibiotics, demonstrates potent antimicrobial activity, primarily against Gram-positive bacteria. It functions by inhibiting bacterial protein synthesis, making it a molecule of significant interest in the ongoing search for novel antimicrobial agents. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its efficacy. The methodologies outlined are based on established standards to ensure reproducibility and accuracy.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains. These values have been compiled from available literature and serve as a reference for the expected potency of this compound.

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 25923128.0 - 203.2[1]
Staphylococcus aureus (MRSA)ATCC 33591>2048[1]
Staphylococcus aureus (MRSA)ATCC 43300512.0[1]
Streptococcus pyogenesClinical Isolates0.015 - 0.03
Enterococcus faecalisATCC 292121.0 - 4.0
Bacillus subtilisNRRL B-543Not specified

Experimental Protocols

The determination of this compound's MIC can be reliably achieved using the broth microdilution method, a standard procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution MIC Assay

1. Materials

  • This compound analytical standard

  • Test microorganism (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212 as quality control strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile polypropylene tubes

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • 0.5 McFarland turbidity standard

2. Preparation of this compound Stock Solution

  • Accurately weigh a suitable amount of this compound analytical standard.

  • Dissolve the powder in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) and then bring to the final desired volume with sterile CAMHB to create a high-concentration stock solution (e.g., 1024 µg/mL).

  • Ensure the final concentration of the solvent does not exceed 1% in the highest concentration tested, as it may affect bacterial growth.

3. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test microorganism.

  • Transfer the colonies to a tube containing sterile saline or CAMHB.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

4. Serial Dilution and Inoculation

  • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the this compound stock solution to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).

  • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

5. Incubation and Reading

  • Seal the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. A reading mirror or a spectrophotometer can be used to aid in the determination.

6. Quality Control

  • Concurrently test recommended quality control strains such as Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212.

  • The MIC values for the QC strains should fall within the acceptable ranges as defined by CLSI guidelines for macrolide antibiotics.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well plate prep_this compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate wells with bacterial suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic

Caption: Workflow for determining the MIC of this compound.

Mechanism of Action: Inhibition of Protein Synthesis

mechanism_of_action cluster_ribosome Bacterial Ribosome (70S) cluster_process Protein Synthesis (Elongation) ribosome_50S 50S Subunit peptidyl_tRNA Peptidyl-tRNA ribosome_50S->peptidyl_tRNA Stimulates dissociation of ribosome_30S 30S Subunit translocation Translocation peptidyl_tRNA->translocation Prevents effective protein_elongation Protein Elongation translocation->protein_elongation Halts This compound This compound This compound->ribosome_50S Binds to

Caption: this compound's inhibition of bacterial protein synthesis.

References

Carbomycin for Selection in Genetic Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomycin, a member of the macrolide class of antibiotics, is a potent inhibitor of protein synthesis in bacteria. It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby blocking the peptidyl transferase reaction. While not as commonly employed as other antibiotics like ampicillin or kanamycin for routine genetic selection, its unique properties present potential opportunities in specialized research applications. This document provides a comprehensive overview of this compound, its mechanism of action, known resistance genes, and a framework of protocols for its empirical validation and use as a selectable marker in genetic experiments.

Mechanism of Action

This compound is a 16-membered macrolide antibiotic produced by various Streptomyces species. Its primary mode of action is the inhibition of protein synthesis. It binds to the large (50S) ribosomal subunit at or near the peptidyl transferase center (PTC). This binding interferes with the accommodation of the aminoacyl-tRNA at the A-site, thus inhibiting peptide bond formation and elongating the polypeptide chain.[1]

This compound Resistance Genes

The primary known resistance genes to this compound, carA and carB, originate from the this compound-producing organism, Streptomyces thermotolerans.[1] These genes are part of the this compound biosynthetic gene cluster and provide a self-resistance mechanism to the producing organism. While these genes have been used for selection in Streptomyces species, their application as selectable markers in common laboratory hosts such as E. coli, Saccharomyces cerevisiae, or mammalian cell lines is not well-established in publicly available literature. Therefore, the use of this compound for selection in these organisms would require heterologous expression of a suitable resistance gene and empirical determination of working concentrations.

Potential Mechanisms of Resistance:

  • Ribosomal Modification: Alteration of the ribosomal binding site to reduce the affinity of this compound.

  • Drug Efflux: Active transport of this compound out of the cell via efflux pumps.

  • Enzymatic Inactivation: Modification of the this compound molecule to an inactive form.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValue
Molecular Formula C₄₂H₆₇NO₁₆
Molecular Weight 841.97 g/mol
Appearance White crystalline solid
Solubility Soluble in methanol, ethanol, acetone; slightly soluble in water
Recommended Concentrations for Selection (To Be Determined)

The following tables outline the concentrations that need to be empirically determined before using this compound for selection in common laboratory organisms.

Table 1: this compound Concentrations for Bacterial Selection (Hypothetical)

Organism Selection Agent Working Concentration (µg/mL) Notes

| Escherichia coli | this compound | TBD | Requires expression of a this compound resistance gene (e.g., carA or carB from S. thermotolerans). The Minimum Inhibitory Concentration (MIC) must be determined for the specific strain. |

Table 2: this compound Concentrations for Yeast Selection (Hypothetical)

Organism Selection Agent Working Concentration (µg/mL) Notes

| Saccharomyces cerevisiae| this compound | TBD | Requires expression of a this compound resistance gene. The Minimum Inhibitory Concentration (MIC) must be determined. |

Table 3: this compound Concentrations for Mammalian Cell Selection (Hypothetical)

Cell Line Selection Agent Working Concentration (µg/mL) Notes

| (e.g., HEK293, HeLa, CHO) | this compound | TBD | Requires expression of a this compound resistance gene. A kill curve must be performed to determine the optimal concentration for each cell line. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous ethanol or methanol

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • 0.22 µm sterile filter

Procedure:

  • Accurately weigh the desired amount of this compound powder in a sterile container.

  • Dissolve the this compound powder in a minimal amount of anhydrous ethanol or methanol.

  • Bring the solution to the final desired concentration (e.g., 10 mg/mL) with sterile, nuclease-free water.

  • Sterilize the stock solution by passing it through a 0.22 µm filter.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C, protected from light.

Note: The stability of this compound in solution at various temperatures should be empirically determined. As a general guideline for macrolides, repeated freeze-thaw cycles should be avoided.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) in E. coli

This protocol provides a framework for determining the lowest concentration of this compound that inhibits the visible growth of a specific E. coli strain. This is a critical first step before attempting to use this compound for selection.

Materials:

  • E. coli strain of interest

  • LB broth

  • LB agar plates

  • This compound stock solution (e.g., 10 mg/mL)

  • Sterile 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking. The next day, dilute the overnight culture to an OD₆₀₀ of approximately 0.05 in fresh LB broth.

  • Prepare this compound Dilutions: Perform a two-fold serial dilution of the this compound stock solution in LB broth in the 96-well plate. The final volume in each well should be 100 µL, with concentrations ranging from a high starting point (e.g., 500 µg/mL) down to a low concentration (e.g., ~0.5 µg/mL). Include wells with no this compound as a positive control for growth.

  • Inoculate the Plate: Add 100 µL of the diluted E. coli culture to each well, bringing the final volume to 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours with shaking.

  • Determine MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the OD₆₀₀ of each well.

Protocol 3: Performing a Kill Curve for Mammalian Cell Selection

This protocol is essential for determining the optimal concentration of this compound to select for stably transfected mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • This compound stock solution

  • Sterile multi-well tissue culture plates (e.g., 24-well or 96-well)

  • Trypan blue solution and a hemocytometer or an automated cell counter

Procedure:

  • Cell Seeding: Plate the mammalian cells at a density that will result in 25-50% confluency on the day the antibiotic selection begins. Culture the cells overnight under appropriate conditions (e.g., 37°C, 5% CO₂).

  • Antibiotic Treatment: Replace the growth medium with fresh medium containing a range of this compound concentrations (e.g., 0.5, 1, 2, 5, 10, 20, 50, 100 µg/mL). Include a control well with no this compound.

  • Incubation and Observation: Incubate the cells and observe them daily for signs of cell death (e.g., rounding, detachment).

  • Medium Replacement: Replace the medium with freshly prepared selection medium containing the respective this compound concentrations every 2-3 days.

  • Determine Optimal Concentration: The minimum concentration of this compound that results in 100% cell death within 7-14 days is the optimal concentration to use for selection experiments.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

MechanismOfAction cluster_ribosome Bacterial Ribosome (70S) 50S 50S Protein Protein 50S->Protein Blocks Peptidyl Transfer 30S 30S This compound This compound This compound->50S Binds to 50S subunit tRNA Aminoacyl-tRNA tRNA->50S Inhibits binding at A-site

Caption: Mechanism of action of this compound on the bacterial ribosome.

SelectionWorkflow Start Start Plasmid Plasmid with Gene of Interest + this compound Resistance Gene Start->Plasmid Host Host Organism (e.g., E. coli) Start->Host Transformation Transformation Plasmid->Transformation Host->Transformation Plating Plate on media with this compound Transformation->Plating Selection Selection Plating->Selection ResistantColonies Resistant Colonies Grow Selection->ResistantColonies NonResistant Non-Resistant Cells Die Selection->NonResistant End End ResistantColonies->End

Caption: General workflow for antibiotic selection in genetic experiments.

KillCurve Start Start PlateCells Plate Mammalian Cells Start->PlateCells AddAntibiotic Add varying concentrations of this compound PlateCells->AddAntibiotic Incubate Incubate for 7-14 days AddAntibiotic->Incubate Observe Observe cell viability Incubate->Observe DetermineConc Determine lowest concentration for 100% cell death Observe->DetermineConc OptimalConc Optimal Selection Concentration DetermineConc->OptimalConc

Caption: Workflow for determining the optimal antibiotic concentration using a kill curve.

Conclusion

This compound presents an interesting, albeit underexplored, option for use as a selection agent in genetic experiments. Its distinct mechanism of action compared to more common antibiotics could be advantageous in specific experimental designs, such as multi-drug selection strategies. However, the lack of readily available, validated resistance markers for common laboratory hosts means that its implementation requires significant upfront empirical work. The protocols and frameworks provided here offer a starting point for researchers interested in pioneering the use of this compound as a novel selectable marker. Careful determination of MICs and kill curves, along with validation of the chosen resistance gene, will be paramount to the successful application of this compound in genetic selection.

References

Application Notes and Protocols for Large-Scale Purification of Carbomycin for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomycin, a macrolide antibiotic produced by species of Streptomyces, exhibits potent activity against Gram-positive bacteria.[1][2][3] Its unique structure and mechanism of action make it a compound of interest for further preclinical investigation. The successful execution of these studies hinges on the availability of highly purified this compound. This document provides detailed application notes and protocols for the large-scale purification of this compound, designed to yield material of sufficient quality and quantity for preclinical research. The methodologies described are based on established techniques for macrolide antibiotic purification, including precipitation, solvent extraction, and chromatography.[4][5]

Data Presentation: Comparison of Purification Methods

The selection of a purification strategy depends on factors such as starting material purity, required final purity, yield, and scalability. Below is a summary of quantitative data associated with a common this compound purification technique.

Purification MethodKey StepsYield (%)PurityScaleReference
Aromatic Complex Precipitation 1. pH adjustment of fermentation broth to ~8.52. Addition of an aromatic compound (e.g., toluene)3. Filtration of the precipitated this compound complex4. Dissolution in methanol5. Crystallization by addition of water60.5 - 63.2Crystalline ProductLarge (e.g., 105 gallons of broth)
Adsorption Chromatography 1. Filtration of fermentation liquor2. Adsorption on a synthetic resin (e.g., HP21)3. Elution with a hydrophilic organic solvent (e.g., acetone, lower alcohols)Not specifiedHighScalable
Silica Gel Chromatography 1. Extraction of crude Carbomycin2. Column chromatography on silica gel (normal or reverse-phase)Not specifiedHighLab to Pilot

Experimental Protocols

Protocol 1: Purification of this compound via Aromatic Complex Precipitation and Crystallization

This protocol is adapted from established methods for the recovery of this compound from fermentation broth and is suitable for large-scale applications.

Materials:

  • Filtered this compound fermentation broth

  • Sodium hydroxide solution (for pH adjustment)

  • Toluene

  • Diatomaceous earth (filter aid)

  • Methanol

  • Purified water

Procedure:

  • pH Adjustment: Adjust the pH of the filtered this compound fermentation broth to approximately 8.5 using a sodium hydroxide solution.

  • Complex Formation and Precipitation:

    • To the pH-adjusted broth, add a minor proportion of toluene (e.g., approximately 0.7% v/v).

    • Stir the mixture for a minimum of two hours to facilitate the formation of the solid this compound-toluene complex, which will precipitate out of the solution.

  • Filtration:

    • Add a small amount of diatomaceous earth as a filter aid to the mixture.

    • Filter the suspension to collect the solid precipitated complex. A plate and frame filter press is suitable for large volumes.

  • Drying: Dry the filter cake under vacuum at 50°C for 12 hours.

  • Extraction:

    • Suspend the dried cake in methanol (e.g., 5 liters for a cake derived from 105 gallons of broth) and stir.

    • Filter the mixture to separate the methanol solution containing the this compound from the solid impurities.

    • Repeat the methanol suspension and filtration step with the filter cake to maximize recovery.

  • Concentration:

    • Combine the methanol filtrates.

    • Concentrate the combined solution under vacuum to remove the methanol and toluene.

  • Crystallization:

    • Continue concentration until the antibiotic potency reaches approximately 100,000 units per milliliter.

    • Slowly add one volume of water to the concentrated solution while stirring.

    • This compound base will crystallize from the solution during the water addition.

  • Final Product Recovery:

    • Filter the crystalline this compound.

    • Wash the crystals with purified water.

    • Dry the final product under vacuum.

Protocol 2: General Purification of Macrolides using Adsorption Chromatography

This protocol outlines a general procedure for purifying macrolide antibiotics like this compound using synthetic adsorbent resins.

Materials:

  • Filtered fermentation liquor containing this compound

  • Synthetic adsorbent resin (e.g., Diaion® HP21)

  • Weakly acidic solution (for pH adjustment, if necessary)

  • Purified water

  • Hydrophilic organic solvent (e.g., methanol, ethanol, or acetone)

Procedure:

  • Pre-treatment: Filter the fermented liquor to remove mycelium and other insoluble materials.

  • pH Adjustment (Optional): If necessary, adjust the pH of the filtrate to a weakly acidic condition to ensure the this compound is in a suitable state for hydrophobic adsorption.

  • Adsorption:

    • Pass the pre-treated filtrate through a column packed with the synthetic adsorbent resin (e.g., HP21).

    • The this compound will be adsorbed onto the resin.

  • Washing: Rinse the column with purified water to remove impurities that did not adsorb to the resin.

  • Elution: Elute the bound this compound from the resin using a suitable hydrophilic organic solvent or its aqueous solution (e.g., an increasing gradient of methanol in water).

  • Concentration and Isolation:

    • Collect the fractions containing the purified this compound.

    • Concentrate the solution under vacuum to remove the elution solvent.

    • The this compound can then be obtained by crystallization or lyophilization.

Visualizations

experimental_workflow_precipitation cluster_broth_prep Fermentation Broth Preparation cluster_precipitation Precipitation & Isolation cluster_purification Purification & Crystallization Fermentation This compound Fermentation Filtration1 Mycelium Filtration Fermentation->Filtration1 pH_Adjust Adjust pH to ~8.5 Filtration1->pH_Adjust Add_Toluene Add Toluene & Stir pH_Adjust->Add_Toluene Filter_Complex Filter Precipitated Complex Add_Toluene->Filter_Complex Dry_Cake Dry Filter Cake Filter_Complex->Dry_Cake Methanol_Extract Extract with Methanol Dry_Cake->Methanol_Extract Concentrate Concentrate Extract Methanol_Extract->Concentrate Crystallize Crystallize with Water Concentrate->Crystallize Final_Product Filter, Wash & Dry (Pure this compound) Crystallize->Final_Product

Caption: Workflow for this compound purification by precipitation.

experimental_workflow_chromatography cluster_prep Sample Preparation cluster_chroma Adsorption Chromatography cluster_final Product Recovery Fermentation_Broth Fermentation Broth Initial_Filtration Filter Fermented Liquor Fermentation_Broth->Initial_Filtration Adsorption Adsorption onto Synthetic Resin Initial_Filtration->Adsorption Washing Wash with Water Adsorption->Washing Elution Elute with Organic Solvent Washing->Elution Concentration Concentrate Eluted Fractions Elution->Concentration Isolation Isolate by Crystallization or Lyophilization Concentration->Isolation Purified_this compound Purified this compound Isolation->Purified_this compound

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Carbomycin Yield in Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low carbomycin yield during Streptomyces fermentation. The following frequently asked questions (FAQs) and troubleshooting guides provide direct, actionable advice to address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low this compound yield in Streptomyces thermotolerans fermentation?

Low this compound yield can stem from a variety of factors, broadly categorized as:

  • Suboptimal Fermentation Conditions: Non-ideal pH, temperature, aeration, and agitation can significantly hinder antibiotic production.

  • Inadequate Media Composition: The type and concentration of carbon and nitrogen sources, as well as the presence of essential minerals and precursors, are critical for efficient this compound biosynthesis.

  • Genetic and Regulatory Issues: The expression levels of key regulatory genes and the stability of the production strain can be major bottlenecks.

  • Subculture Instability: Repeated subculturing of Streptomyces can lead to strain degeneration and reduced antibiotic production.

  • Inoculum Quality: The age and quality of the seed culture can impact the growth and productivity of the fermentation.

Q2: How do I know if my low yield is due to a genetic issue or a problem with my fermentation conditions?

A good first step is to run a control fermentation with a well-characterized, high-yielding strain under the same conditions, if available. If the control strain also produces a low yield, the issue is likely with the fermentation conditions or media. If the control strain produces a high yield while your experimental strain does not, the problem may be genetic. Additionally, analyzing the expression of key biosynthetic and regulatory genes, such as acyB2 and cbmR, can provide direct evidence of a genetic bottleneck.

Q3: Can I use the same fermentation parameters for this compound as for other macrolide antibiotics?

While the general principles of fermentation optimization are similar for many macrolide antibiotics produced by Streptomyces, the optimal conditions for this compound production will be specific to Streptomyces thermotolerans. Parameters such as the preferred carbon and nitrogen sources, optimal pH, and temperature can vary significantly between different Streptomyces species and even between different strains of the same species. It is recommended to use published data for other 16-membered macrolides as a starting point for optimization if this compound-specific data is unavailable.

Troubleshooting Guides

Issue 1: Consistently Low this compound Titer Despite Following a Standard Protocol

If you are experiencing consistently low yields, a systematic approach to troubleshooting is necessary. The following sections provide guidance on optimizing fermentation parameters, media composition, and genetic factors.

The physical environment of the fermentation is critical. The following table, based on data from the optimization of a secondary metabolite from a Streptomyces species, illustrates how different parameters can be optimized. While this data is not for this compound, it provides a template for your own optimization experiments.

Table 1: Example of Fermentation Parameter Optimization for Secondary Metabolite Production in Streptomyces sp. KRA16-334

ParameterCondition 1Yield (mg/L)Condition 2Yield (mg/L)Condition 3Yield (mg/L)
Temperature (°C) 25150.3 ± 8.2130264.7 ± 12.82 35180.5 ± 9.34
Agitation (rpm) 150195.4 ± 10.11200264.7 ± 12.82 250210.2 ± 11.56
Initial pH 6.0201.7 ± 10.537.0264.7 ± 12.82 8.0225.9 ± 12.01

Data is illustrative and based on the optimization of herbicidal compound 334-W4 from Streptomyces sp. KRA16-334.

Troubleshooting Workflow for Fermentation Parameters:

Caption: Troubleshooting workflow for fermentation parameters.

The choice of carbon and nitrogen sources is a frequent cause of low yield. Streptomyces species often respond differently to various nutrients.

Table 2: Effect of Different Carbon Sources on Secondary Metabolite Production by a Streptomyces Species

Carbon Source (1% w/v)Growth (Dry Cell Weight, g/L)Antibiotic Production (Zone of Inhibition, mm)
Glucose2.818
Fructose2.516
Soluble Starch 3.2 22
Maltose2.920
Glycerol2.214

Data is representative for a generic Streptomyces species and illustrates the importance of carbon source selection.

Table 3: Effect of Different Nitrogen Sources on Secondary Metabolite Production by a Streptomyces Species

Nitrogen Source (0.5% w/v)Growth (Dry Cell Weight, g/L)Antibiotic Production (Zone of Inhibition, mm)
Peptone3.520
Yeast Extract 3.8 25
Ammonium Sulfate2.915
Sodium Nitrate2.712
Casein Hydrolysate3.622

Data is representative for a generic Streptomyces species and illustrates the importance of nitrogen source selection.

Experimental Protocol: One-Factor-at-a-Time (OFAT) Media Optimization

This protocol is a straightforward method to screen for the optimal carbon and nitrogen sources.

  • Prepare a basal fermentation medium: This medium should contain all the necessary components for Streptomyces growth except for the variable carbon or nitrogen source.

  • Set up experimental flasks: For each carbon or nitrogen source to be tested, prepare a set of triplicate flasks containing the basal medium.

  • Add the variable nutrient: To each set of flasks, add a different carbon or nitrogen source at a standard concentration (e.g., 1% w/v for carbon sources, 0.5% w/v for nitrogen sources).

  • Inoculate: Inoculate all flasks with a standardized seed culture of Streptomyces thermotolerans.

  • Incubate: Ferment under standard conditions (e.g., 28-30°C, 200-250 rpm) for a set period (e.g., 7-10 days).

  • Harvest and Analyze: At the end of the fermentation, harvest the broth, measure the biomass (dry cell weight), and quantify the this compound yield using a suitable method such as HPLC or a bioassay.

  • Compare results: Identify the carbon and nitrogen sources that result in the highest this compound yield.

Issue 2: Yield Declines After Several Rounds of Subculturing

This is a common problem known as strain degeneration.

Troubleshooting Steps:

  • Go back to a cryopreserved stock: Always maintain a cryopreserved stock of your high-yielding strain. When you observe a decline in yield, start a fresh culture from the frozen stock.

  • Limit the number of subcultures: Establish a clear limit for the number of times a culture can be subcultured before starting a fresh one from a frozen vial.

  • Spore suspension for inoculation: If possible, use spore suspensions for inoculating your seed cultures, as this can be more stable than using mycelial fragments.

Issue 3: Genetic Modifications Do Not Result in Increased Yield

Genetic manipulation of Streptomyces can be complex. If your genetic modifications are not producing the desired outcome, consider the following.

The biosynthesis of this compound in Streptomyces thermotolerans is regulated by a network of genes. Two key pathway-specific regulatory genes have been identified: acyB2 and cbmR.[1]

  • acyB2: This is a positive regulator. Overexpression of acyB2 has been shown to significantly improve the yield of this compound.[1]

  • cbmR: This gene has a dual role. At low expression levels, it acts as a positive regulator, but at high expression levels, it becomes a repressor, blocking this compound production.[1]

Carbomycin_Regulation acyB2 acyB2 (Positive Regulator) Carbomycin_Genes This compound Biosynthetic Genes acyB2->Carbomycin_Genes Activates cbmR cbmR (Dual-role Regulator) cbmR->Carbomycin_Genes Activates (low expression) cbmR->Carbomycin_Genes Represses (high expression) This compound This compound Carbomycin_Genes->this compound

Caption: Simplified regulatory pathway of this compound biosynthesis.

  • Overexpression of acyB2: This is a primary strategy for increasing this compound yield.

  • Knockout or downregulation of cbmR: Given its repressive role at high concentrations, deleting or reducing the expression of cbmR may lead to an increase in yield.

  • Ribosome Engineering: Mutations in ribosomal proteins can sometimes lead to increased antibiotic production.

  • Precursor Supply Enhancement: Engineering the primary metabolism to increase the supply of precursors for this compound biosynthesis can also be an effective strategy.

Experimental Protocol: Gene Overexpression in Streptomyces thermotolerans

This protocol outlines a general method for overexpressing a target gene, such as acyB2.

  • Vector Selection: Choose an appropriate E. coli-Streptomyces shuttle vector with a strong constitutive promoter (e.g., ermE*p) and an origin of transfer (oriT).

  • Gene Cloning: Amplify the coding sequence of the target gene (acyB2) from the genomic DNA of S. thermotolerans using PCR with primers that add suitable restriction sites.

  • Vector Construction: Digest both the PCR product and the shuttle vector with the corresponding restriction enzymes and ligate the gene into the vector downstream of the strong promoter.

  • Transformation into E. coli: Transform the ligation mixture into a suitable E. coli strain for plasmid propagation and verification (e.g., DH5α). Select for transformants on antibiotic-containing plates.

  • Plasmid Verification: Isolate the plasmid from E. coli and verify the correct insertion of the gene by restriction digestion and DNA sequencing.

  • Conjugation into S. thermotolerans: Introduce the confirmed plasmid into an E. coli donor strain (e.g., ET12567/pUZ8002) and then transfer it to S. thermotolerans via intergeneric conjugation.

  • Selection of Exconjugants: Plate the conjugation mixture on a medium that selects for S. thermotolerans containing the plasmid (e.g., using an antibiotic resistance marker on the plasmid).

  • Confirmation of Overexpression: Confirm the presence of the plasmid in the S. thermotolerans exconjugants by PCR. Analyze the overexpression of the target gene by RT-qPCR.

  • Fermentation and Yield Analysis: Ferment the engineered strain under optimal conditions and compare the this compound yield to the wild-type strain.

Experimental Protocol: Gene Knockout in Streptomyces thermotolerans using CRISPR-Cas9

This protocol provides a general workflow for gene deletion, for example, of the cbmR gene.

  • Design of sgRNA: Design a specific single-guide RNA (sgRNA) that targets a region within the cbmR gene. Ensure the target sequence is unique within the S. thermotolerans genome to avoid off-target effects.

  • Construction of the CRISPR-Cas9 Plasmid: Clone the designed sgRNA sequence into an all-in-one CRISPR-Cas9 vector for Streptomyces. This vector typically contains the Cas9 nuclease, the sgRNA expression cassette, and a template for homologous recombination to repair the DNA break. The repair template should consist of the upstream and downstream flanking regions of the cbmR gene, effectively deleting it upon recombination.

  • Transformation and Conjugation: Introduce the constructed plasmid into S. thermotolerans via conjugation from an E. coli donor strain.

  • Selection of Mutants: Select for exconjugants that have undergone the desired homologous recombination event. This may involve a screening step to identify colonies that have lost the gene of interest.

  • Verification of Deletion: Confirm the deletion of the cbmR gene by PCR using primers that flank the gene. The PCR product from the mutant strain should be smaller than that from the wild-type strain. Further confirmation can be done by DNA sequencing.

  • Plasmid Curing: Cure the CRISPR-Cas9 plasmid from the confirmed mutant strain, as its continued presence can be toxic.

  • Phenotypic Analysis: Ferment the knockout mutant and compare its this compound production profile to the wild-type strain.

Logical Relationship for Genetic Troubleshooting:

GeneticTroubleshooting Start Low Yield with Optimized Fermentation Conditions Hypothesis Hypothesize Genetic Limitation Start->Hypothesis Overexpress_acyB2 Overexpress Positive Regulator (acyB2) Hypothesis->Overexpress_acyB2 Knockout_cbmR Knockout/Downregulate Dual-role Regulator (cbmR) Hypothesis->Knockout_cbmR Analyze_Yield_acyB2 Analyze this compound Yield Overexpress_acyB2->Analyze_Yield_acyB2 Analyze_Yield_cbmR Analyze this compound Yield Knockout_cbmR->Analyze_Yield_cbmR Success Yield Increased Analyze_Yield_acyB2->Success Yes Failure Yield Not Improved Analyze_Yield_acyB2->Failure No Analyze_Yield_cbmR->Success Yes Analyze_Yield_cbmR->Failure No

Caption: Troubleshooting logic for genetic factors affecting yield.

References

Technical Support Center: Overcoming Poor Solubility of Carbomycin for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Carbomycin in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound, also known as Magnamycin, is a macrolide antibiotic derived from Streptomyces halstedii.[1] It is a large crystalline molecule that is active against Gram-positive bacteria.[1] Its complex structure contributes to its poor solubility in aqueous solutions, which are the basis for most in vitro assay systems, such as cell culture media. This low solubility can lead to precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the known solubility properties of this compound?

A2: this compound's solubility is highly dependent on the solvent. It is poorly soluble in water but shows good solubility in certain organic solvents. The available quantitative data is summarized in the table below.

SolventSolubility (mg/mL)Temperature (°C)
Water0.295~28
Methanol>20~28
Ethanol>20~28
Ethanol45025
AcetoneSoluble (forms plates from acetone/water)Not specified
DMSOSoluble (specific mg/mL not stated)Not specified

Data compiled from multiple sources.[2]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly water-soluble compounds like this compound for in vitro assays.[3][4] It is a powerful solvent that can dissolve this compound at high concentrations. However, it is crucial to be mindful of the final DMSO concentration in your assay, as it can be toxic to cells at higher levels.

Q4: What is the maximum safe concentration of DMSO for most cell lines?

A4: The final concentration of DMSO in your cell culture medium should generally be kept below 1%, with many researchers aiming for 0.5% or lower to avoid cytotoxic effects. The sensitivity to DMSO can vary significantly between different cell lines. Therefore, it is highly recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.

Q5: How should I store this compound stock solutions?

A5: this compound stock solutions prepared in DMSO should be stored at -20°C for short-to-medium-term storage (up to 3 months) and at -80°C for longer-term storage (up to 6 months). To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

Issue: this compound precipitates when added to my aqueous assay medium.

Possible Causes and Solutions:

  • High Final Concentration of this compound: The final concentration of this compound in your aqueous medium may exceed its solubility limit.

    • Solution: Perform a serial dilution of your high-concentration stock solution in the assay medium to determine the maximum achievable soluble concentration.

  • Direct Dilution of Concentrated Stock: Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium can cause the compound to "crash out" of solution.

    • Solution: Employ a serial dilution method. First, create an intermediate dilution of the this compound stock in a small volume of your assay medium. Then, add this intermediate dilution to the final volume of the medium. This gradual decrease in the solvent concentration can help maintain solubility.

  • Absence of Stabilizing Proteins: Serum in cell culture media contains proteins like albumin that can help stabilize hydrophobic compounds and prevent precipitation.

    • Solution: If your experiment allows, use a medium containing fetal bovine serum (FBS) or bovine serum albumin (BSA). If you must use a serum-free medium, consider adding a low concentration of purified BSA as a stabilizing agent.

  • Temperature and pH Shifts: Changes in temperature or pH between your stock solution and the final assay medium can affect solubility.

    • Solution: Ensure that your stock solution and assay medium are at the same temperature before mixing. Also, verify that the pH of your final medium is within the optimal range for both your cells and this compound stability.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: ~842 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, you will need 8.42 mg of this compound per 1 mL of DMSO.

  • Weigh this compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the corresponding volume of sterile DMSO to the tube containing the this compound powder.

  • Dissolve the compound: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, you can gently warm the tube to 37°C or use a sonicator for short intervals to aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure there is no undissolved particulate matter. The solution should be clear.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months or at -80°C for longer-term storage.

Protocol 2: Dilution of this compound Stock Solution for a Cell-Based Cytotoxicity Assay

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium (with or without serum, as required by the assay)

  • Sterile conical tubes or microplates

  • Sterile serological pipettes and pipette tips

Procedure (for a final concentration of 10 µM):

  • Prepare an Intermediate Dilution:

    • In a sterile conical tube, add 990 µL of pre-warmed complete cell culture medium.

    • Add 10 µL of the 10 mM this compound stock solution to the medium.

    • Gently pipette up and down or vortex briefly to mix. This creates a 100 µM intermediate dilution.

  • Prepare the Final Dilution:

    • In the wells of your cell culture plate, add the appropriate volume of the 100 µM intermediate dilution to your cells in their culture medium to achieve the desired final concentration of 10 µM. For example, if you are adding to 90 µL of cells in media, add 10 µL of the 100 µM solution.

  • Vehicle Control: It is essential to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as your treated samples but without this compound.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store stock Thaw Stock Solution store->stock intermediate Prepare Intermediate Dilution in Culture Medium stock->intermediate final Prepare Final Dilution in Assay Plate intermediate->final treat_cells Treat Cells with This compound Dilutions final->treat_cells incubate Incubate treat_cells->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing and using this compound in in vitro assays.

troubleshooting_workflow start Precipitation Observed in Assay Medium check_conc Is the final concentration too high? start->check_conc dilution_method Are you using direct dilution? check_conc->dilution_method No lower_conc Lower the final concentration check_conc->lower_conc Yes serum_presence Is the medium serum-free? dilution_method->serum_presence No serial_dilute Use serial dilution (create intermediate dilution) dilution_method->serial_dilute Yes add_serum Add serum or BSA (if possible) serum_presence->add_serum Yes use_surfactant Consider using a non-ionic surfactant (e.g., Tween-20) serum_presence->use_surfactant No

Caption: Troubleshooting flowchart for this compound precipitation issues.

References

Technical Support Center: Optimizing Fermentation Media for Carbomycin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the production of Carbomycin. Here, you will find detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the fermentation process.

Troubleshooting Guide

Low or inconsistent this compound yield is a frequent challenge. This guide provides a systematic approach to identifying and resolving potential issues in your fermentation experiments.

Q1: My Streptomyces culture shows good biomass, but this compound production is negligible. What are the primary areas to investigate?

A1: This common issue, where primary metabolism (cell growth) is robust but secondary metabolism (antibiotic production) is suppressed, points to several potential bottlenecks. Key areas to investigate include nutrient repression, suboptimal induction of the biosynthetic pathway, or unfavorable culture conditions.

Troubleshooting Workflow for Low this compound Yield with Good Biomass

G start Low this compound Yield, Good Biomass carbon Check Carbon Source start->carbon Is a rapidly metabolized sugar (e.g., glucose) a primary carbon source? nitrogen Evaluate Nitrogen Source carbon->nitrogen If yes, consider alternative or slow-releasing carbon sources. carbon_remedy Replace glucose with starch, dextrin, or glycerol. carbon->carbon_remedy phosphate Assess Phosphate Levels nitrogen->phosphate Are nitrogen levels inhibitory? nitrogen_remedy Optimize nitrogen source and concentration. nitrogen->nitrogen_remedy precursors Verify Precursor Availability phosphate->precursors Are phosphate levels too high? phosphate_remedy Reduce initial phosphate concentration or use a phosphate-trapping agent. phosphate->phosphate_remedy ph Monitor and Control pH precursors->ph Is there a lack of isovaleryl-CoA precursors? precursors_remedy Supplement with precursors like valine or isovaleric acid. precursors->precursors_remedy ph_remedy Maintain pH in optimal range (typically 6.5-7.5) ph->ph_remedy

Caption: Troubleshooting workflow for low this compound yield.

Q2: this compound production is inconsistent between batches, despite using the same protocol. What could be the cause of this variability?

A2: Batch-to-batch inconsistency is often traced back to subtle variations in inoculum preparation, media components, or sterilization procedures.

  • Inoculum Quality: The age and physiological state of the seed culture are critical. An older or less viable inoculum will lead to a lag in growth and inconsistent antibiotic production. It is advisable to use a standardized protocol for spore stock preparation and seed culture development.

  • Media Component Variability: The composition of complex media components like soybean meal or yeast extract can vary between suppliers and even between different lots from the same supplier. This can lead to fluctuations in nutrient availability and, consequently, this compound yield.

  • Sterilization Effects: Over-sterilization of the medium can lead to the degradation of heat-sensitive components or the Maillard reaction of sugars and amino acids, forming inhibitory compounds.

Q3: My culture is producing a related macrolide, but not this compound. What could be the issue?

A3: This points to a specific block in the this compound biosynthetic pathway. This compound is distinguished from related macrolides like spiramycin by the presence of an isovaleryl group on the mycarose sugar. The absence of this modification could be due to:

  • Lack of Precursors: The isovaleryl group is derived from isovaleryl-CoA, which is synthesized from precursors like valine. A deficiency in these precursors in the medium can prevent the final acylation step.

  • Enzyme Inactivity: The 4''-isovaleryltransferase (encoded by a carE homolog) is responsible for attaching the isovaleryl group. A mutation in this gene or suboptimal conditions for its activity (e.g., incorrect pH) could be the cause.

Frequently Asked Questions (FAQs)

1. What are the typical producing organisms for this compound?

This compound is a macrolide antibiotic produced by several species of Streptomyces, including Streptomyces thermotolerans, Streptomyces halstedii, and Streptomyces graminofaciens.[1][2][3]

2. What is a good starting medium for this compound production?

A common basal medium for this compound production includes a complex nitrogen source, a carbohydrate, and various mineral salts. A widely cited medium for Streptomyces halstedii contains (in g/L): soybean meal (30.0), glucose (22.0), NaCl (1.0), CaCO3 (5.0), CoCl2·6H2O (0.005), and lard oil (4.0).[2]

3. How do different carbon sources affect this compound yield?

The choice of carbon source significantly impacts this compound production due to carbon catabolite repression (CCR).[4] Rapidly metabolized sugars like glucose can suppress the production of secondary metabolites. Slower-releasing carbon sources are often preferred.

4. What is the role of nitrogen sources in this compound fermentation?

Nitrogen sources are crucial for both cell growth and antibiotic biosynthesis. Complex nitrogen sources like soybean meal, peptone, and yeast extract are commonly used. High concentrations of readily available nitrogen, such as ammonium, can be inhibitory to secondary metabolite production.

5. How does phosphate concentration influence this compound production?

High concentrations of inorganic phosphate are known to suppress the biosynthesis of many secondary metabolites in Streptomyces, including antibiotics. Production is often triggered under phosphate-limiting conditions.

Data Presentation

Table 1: Comparison of Fermentation Media for this compound-Producing Streptomyces Strains

ComponentS. halstedii Medium (g/L)S. thermotolerans (ACYB2 Overexpression) Medium (g/L)S. graminofaciens Medium (g/L)
Carbon Source Glucose (22.0), Lard Oil (4.0)Soluble Starch (20.0), Glucose (5.0)Starch (not specified)
Nitrogen Source Soybean Meal (30.0)Soybean Flour (15.0), Yeast Extract (2.0)Nitrate (not specified)
Minerals NaCl (1.0), CaCO3 (5.0), CoCl2·6H2O (0.005)K2HPO4 (0.5), MgSO4·7H2O (0.5), FeSO4·7H2O (0.02)Not specified
Other ---

Table 2: Effect of Carbon Source on Antibiotic Production in Streptomyces

Carbon Source (2.5%)Relative Antibiotic Production (%)
Dextrose100
Fructose75
Xylose60
Mannose<10
Maltose<10

Note: Data adapted from a study on a Streptomyces sp. and may not be directly representative of this compound yields but illustrates the general trend of carbon source effects.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Carbon Source

This protocol is designed to determine the optimal concentration of a single carbon source while keeping all other media components constant.

  • Prepare Basal Medium: Prepare a batch of the fermentation medium without the carbon source.

  • Aliquot and Supplement: Distribute the basal medium into a series of identical fermentation flasks. Add the chosen carbon source (e.g., soluble starch) to each flask at varying concentrations (e.g., 10, 20, 30, 40, 50 g/L).

  • Inoculation: Inoculate all flasks with a standardized seed culture of the Streptomyces strain.

  • Incubation: Incubate the flasks under standard fermentation conditions (e.g., 28-30°C, 200-250 rpm) for the typical production duration (e.g., 7-10 days).

  • Sampling and Analysis: At regular intervals, aseptically withdraw samples and measure biomass (e.g., dry cell weight) and this compound concentration (e.g., via HPLC).

  • Data Interpretation: Plot this compound yield against the carbon source concentration to identify the optimal level.

Protocol 2: Response Surface Methodology (RSM) for Media Optimization

RSM is a statistical approach for optimizing multiple variables simultaneously. This is a general outline.

  • Factor Selection: Based on preliminary studies (like OFAT), select the most significant factors affecting this compound production (e.g., soluble starch concentration, soybean meal concentration, and K2HPO4 concentration).

  • Experimental Design: Use a statistical software package to create an experimental design, such as a Box-Behnken or Central Composite Design. This will generate a set of experiments with different combinations of the selected factor levels.

  • Conduct Experiments: Prepare the media and run the fermentations for each experimental condition as dictated by the design.

  • Measure Response: Quantify the this compound yield for each experiment.

  • Model Fitting and Analysis: Input the yield data into the statistical software to fit a polynomial model. Analyze the model to determine the optimal levels for each factor and to understand the interactions between them. The software will generate response surface plots to visualize these relationships.

Signaling Pathways and Regulatory Mechanisms

The biosynthesis of this compound is controlled by a complex regulatory network that responds to environmental and nutritional cues.

This compound Biosynthesis Regulatory Cascade

The production of this compound in Streptomyces thermotolerans is regulated by pathway-specific genes. The gene acyB2 acts as a positive regulator, and its overexpression has been shown to significantly increase this compound yield. Conversely, the gene cbmR exhibits a dual regulatory role.

G acyB2 acyB2 (Positive Regulator) biosynthetic_genes This compound Biosynthetic Genes (car operon) acyB2->biosynthetic_genes Activates transcription cbmR cbmR (Dual Regulator) cbmR->biosynthetic_genes Activates at low levels, Represses at high levels This compound This compound biosynthetic_genes->this compound Biosynthesis

Caption: Regulation of this compound biosynthetic genes.

General Nutrient Sensing Pathways Influencing this compound Production

While the specifics for this compound are still under investigation, general regulatory pathways in Streptomyces provide a model for how nutrient levels can impact production.

  • Carbon Catabolite Repression (CCR): In the presence of a preferred carbon source like glucose, CCR mechanisms are activated. This leads to the repression of genes required for the utilization of alternative carbon sources and can also downregulate the expression of secondary metabolite biosynthetic gene clusters.

  • Phosphate Sensing (PhoR-PhoP System): Under phosphate-limiting conditions, the two-component system PhoR-PhoP is activated. The response regulator PhoP is phosphorylated and can then directly or indirectly activate the expression of secondary metabolite biosynthetic genes. High phosphate levels keep this system inactive, thus repressing antibiotic production.

G cluster_carbon Carbon Sensing cluster_phosphate Phosphate Sensing glucose High Glucose ccr Carbon Catabolite Repression (CCR) glucose->ccr Activates carbomycin_pathway This compound Biosynthesis (via acyB2/cbmR) ccr->carbomycin_pathway Represses low_pi Low Phosphate pho_system PhoR-PhoP System low_pi->pho_system Activates pho_system->carbomycin_pathway Activates

Caption: Nutrient sensing pathways affecting this compound.

References

Technical Support Center: Carbomycin Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Carbomycin.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in this compound preparations?

Impurities in this compound preparations can originate from several sources throughout the production and purification process. These can be broadly categorized as:

  • Process-Related Impurities: These are substances introduced or generated during the fermentation process. They can include components of the fermentation medium (e.g., sugars, proteins, salts), metabolic byproducts of the Streptomyces strain that are not structurally related to this compound, and residual solvents used during extraction.

  • Product-Related Impurities (Related Substances): These are structurally similar to this compound and often co-produced during fermentation. This category includes precursors, biosynthetic intermediates, and other macrolide analogs, such as this compound B, which is often produced alongside this compound A.

  • Degradation Products: this compound can degrade under certain conditions, leading to the formation of impurities. For instance, macrolide antibiotics can be susceptible to hydrolysis, particularly under alkaline pH conditions.

Q2: My this compound preparation shows low purity after initial extraction. What are the likely causes and how can I improve it?

Low purity after initial solvent extraction from the fermentation broth is a common issue. Several factors could be contributing to this:

  • Incomplete Extraction of this compound: The choice of solvent and the pH of the extraction are critical. Ensure the pH is optimized for this compound's solubility in the organic phase.

  • Co-extraction of Impurities: Many impurities from the fermentation broth may have similar solubility profiles to this compound and will be co-extracted.

  • Emulsion Formation: The presence of biomass and other components can lead to the formation of stable emulsions, trapping impurities in the organic phase.

To improve purity, consider the following:

  • pH Optimization: Adjust the pH of the fermentation broth to maximize the partitioning of this compound into the organic solvent.

  • Solvent Selection: Experiment with different water-immiscible organic solvents to find one that provides the best selectivity for this compound.

  • Pre-extraction Cleanup: Consider a pre-extraction step, such as filtration or centrifugation, to remove insoluble materials and reduce emulsion formation.

  • Back Extraction: After the initial extraction, a back extraction into an aqueous phase at a different pH can help to remove some impurities.

Q3: I am observing multiple peaks closely eluting with my this compound peak during HPLC analysis. What could these be and how can I resolve them?

Closely eluting peaks are often structurally related impurities, such as this compound B or other macrolide analogs produced by the Streptomyces strain. Degradation products can also appear as closely eluting peaks.

To improve resolution in your HPLC method:

  • Optimize Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient or isocratic elution in the region of interest can improve separation.

  • Change Stationary Phase: If using a standard C18 column, consider trying a different stationary phase with alternative selectivity, such as a phenyl-hexyl or a polar-embedded column.

  • Adjust pH of the Mobile Phase: The ionization state of this compound and the impurities can significantly affect their retention and selectivity. Experiment with different pH values of the aqueous component of the mobile phase.

  • Temperature Control: Operating the column at a controlled, elevated temperature can sometimes improve peak shape and resolution.

Q4: What are the best methods for detecting and quantifying impurities in this compound preparations?

A combination of analytical techniques is often employed for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a standard method for routine purity analysis and quantification of known impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification of unknown impurities by providing molecular weight information.[1] Tandem MS (MS/MS) can provide structural information for characterization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile impurities, such as residual solvents.

  • Thin-Layer Chromatography (TLC): A simpler chromatographic technique that can be used for rapid, qualitative assessment of purity and for monitoring the progress of purification.

Troubleshooting Guides

Low Yield During Purification
Symptom Possible Cause Suggested Solution
Low recovery after solvent extractionSuboptimal pH for extraction.Adjust the pH of the fermentation broth. This compound is a basic compound, and extraction into an organic solvent is typically more efficient at a slightly alkaline pH.
Inefficient phase separation.Allow sufficient time for phase separation. Centrifugation can be used to break emulsions and improve recovery.
This compound degradation.Avoid prolonged exposure to harsh pH conditions (especially high pH) and high temperatures.
Product loss during crystallizationInappropriate solvent system.Screen different solvent/anti-solvent systems to find conditions that maximize the precipitation of this compound while keeping impurities in solution.
Supersaturation not achieved or lost too quickly.Control the rate of anti-solvent addition or cooling to promote slow, controlled crystallization, which generally leads to higher purity and better yield.
Inadequate Purity
Symptom Possible Cause Suggested Solution
Presence of colored impuritiesPigments from the fermentation medium or microbial cells.Incorporate a charcoal treatment step or use a different adsorbent resin to remove colored impurities.
Co-eluting impurities in HPLCStructurally similar compounds (e.g., this compound B).Optimize the HPLC method (see FAQ Q3). Consider preparative chromatography for separation.
Appearance of new impurity peaks during storageDegradation of this compound.Investigate the stability of this compound under your storage conditions (temperature, light, pH). Store in a cool, dark, and dry place. Consider the use of antioxidants if oxidation is suspected.

Experimental Protocols

Protocol 1: General Extraction and Purification of this compound from Fermentation Broth

This protocol is a general guideline based on established methods for macrolide purification. Optimization will be required for specific fermentation broths and purity requirements.

  • Harvest and Clarification:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Filter the supernatant through a suitable filter medium to remove any remaining solids.

  • Solvent Extraction:

    • Adjust the pH of the clarified broth to a slightly alkaline value (e.g., pH 8.0-9.0) using a suitable base (e.g., NaOH).

    • Extract the aqueous broth with a water-immiscible organic solvent (e.g., ethyl acetate, toluene) at a 1:1 volume ratio.

    • Repeat the extraction process 2-3 times to maximize recovery.

    • Combine the organic extracts.

  • Concentration:

    • Concentrate the combined organic extracts under reduced pressure using a rotary evaporator.

  • Crystallization:

    • Dissolve the concentrated crude this compound in a minimal amount of a suitable solvent (e.g., methanol).

    • Slowly add an anti-solvent (e.g., water or a non-polar solvent like hexane) until turbidity is observed.

    • Allow the solution to stand at a cool temperature to promote crystallization.

    • Collect the crystals by filtration and wash with a small amount of the anti-solvent.

    • Dry the crystals under vacuum.

Protocol 2: HPLC Method for Purity Analysis of this compound

This is a starting point for developing an HPLC method for this compound purity analysis.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 7.5).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient:

    • Start with a lower percentage of Mobile Phase B (e.g., 30%).

    • Increase the percentage of Mobile Phase B over time to elute more hydrophobic compounds.

    • A typical gradient might run from 30% to 70% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at approximately 238 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30 °C.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Initial Purification cluster_purification Final Purification cluster_analysis Quality Control Fermentation Streptomyces Fermentation Clarification Clarification (Centrifugation/Filtration) Fermentation->Clarification pH_Adjustment pH Adjustment Clarification->pH_Adjustment Solvent_Extraction Solvent Extraction pH_Adjustment->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Crystallization Crystallization Concentration->Crystallization HPLC_Analysis HPLC Purity Check Concentration->HPLC_Analysis Chromatography Chromatography (Optional, for high purity) Crystallization->Chromatography optional Drying Drying Crystallization->Drying Crystallization->HPLC_Analysis Chromatography->Drying Drying->HPLC_Analysis Final_Product Pure this compound Drying->Final_Product LCMS_Analysis LC-MS for Impurity ID HPLC_Analysis->LCMS_Analysis impurity_classification cluster_process Examples cluster_product Examples cluster_degradation Examples Impurity_Source Sources of Impurities in this compound Preparations Process_Related Process-Related Impurity_Source->Process_Related Product_Related Product-Related (Related Substances) Impurity_Source->Product_Related Degradation_Products Degradation Products Impurity_Source->Degradation_Products Media_Components Fermentation Media Components Process_Related->Media_Components Metabolic_Byproducts Non-related Microbial Byproducts Process_Related->Metabolic_Byproducts Residual_Solvents Residual Solvents Process_Related->Residual_Solvents Carbomycin_B This compound B Product_Related->Carbomycin_B Biosynthetic_Precursors Biosynthetic Precursors Product_Related->Biosynthetic_Precursors Other_Macrolides Other Macrolide Analogs Product_Related->Other_Macrolides Hydrolysis_Products Hydrolysis Products (e.g., from high pH) Degradation_Products->Hydrolysis_Products Oxidation_Products Oxidation Products Degradation_Products->Oxidation_Products

References

Technical Support Center: Enhancing the Antibacterial Potency of Carbomycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the antibacterial potency of Carbomycin.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a macrolide antibiotic that inhibits bacterial protein synthesis.[1][2] It binds to the 50S subunit of the bacterial ribosome, interfering with the exit of the nascent peptide chain.[1][2][3] This action leads to the accumulation of peptidyl-tRNA within the cell, ultimately halting protein production.

Q2: Why is improving the potency of this compound necessary?

While effective against Gram-positive bacteria and some Mycoplasma strains, this compound is considered a relatively weak antibiotic. Higher concentrations of this compound are often needed to achieve the same effect as other macrolides like erythromycin. Enhancing its potency could broaden its clinical applicability and combat the rise of antibiotic-resistant bacteria.

Q3: What are the primary strategies for enhancing this compound's antibacterial activity?

The main approaches to improve the potency of this compound include:

  • Synergistic Combination Therapy: Using this compound in conjunction with other antibiotics can lead to a greater combined effect than the sum of their individual effects.

  • Chemical Modification: Altering the chemical structure of this compound can improve its efficacy, spectrum of activity, and ability to overcome resistance mechanisms.

  • Novel Drug Delivery Systems: Encapsulating this compound in nanoformulations can enhance its delivery to the site of infection, increasing its local concentration and therapeutic effect.

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) results for this compound.

  • Possible Cause 1: Inoculum preparation variability. The density of the bacterial inoculum is critical for reproducible MIC assays.

    • Solution: Ensure you are using a standardized inoculum, typically a 0.5 McFarland standard, and that it is freshly prepared for each experiment. Use a spectrophotometer to verify the optical density of your bacterial suspension.

  • Possible Cause 2: Improper antibiotic dilution. Errors in the serial dilution of this compound will lead to inaccurate MIC values.

    • Solution: Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare a fresh stock solution of this compound for each assay, as repeated freeze-thaw cycles can degrade the antibiotic.

  • Possible Cause 3: Contamination. Contamination of the growth medium or bacterial culture will lead to spurious results.

    • Solution: Employ strict aseptic techniques throughout the experimental setup. Include a sterility control (medium only) to check for contamination.

Problem 2: Checkerboard assay results do not show clear synergy.

  • Possible Cause 1: Inappropriate antibiotic concentration range. If the concentrations tested are too high, you may only observe bactericidal effects, masking any synergistic interaction. If they are too low, you may not see any effect at all.

    • Solution: Determine the MIC of each antibiotic individually before performing the checkerboard assay. The concentration range in the checkerboard should typically span from several dilutions above the MIC to several dilutions below it for each drug.

  • Possible Cause 2: Incorrect calculation of the Fractional Inhibitory Concentration (FIC) Index. The FIC index is the standard measure for quantifying synergy.

    • Solution: The FIC index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A clear understanding of how to identify the MICs from the checkerboard plate and apply this formula is crucial.

  • Possible Cause 3: The chosen antibiotic combination is not synergistic. Not all antibiotic combinations will result in synergy; they may be additive or indifferent.

    • Solution: If your technique is sound, the results may accurately reflect a lack of synergy. Consider testing this compound with other classes of antibiotics that have different mechanisms of action.

Problem 3: Difficulty in synthesizing this compound derivatives.

  • Possible Cause 1: Unstable reagents or reaction conditions. The synthesis of macrolide derivatives can be complex and sensitive to reaction conditions.

    • Solution: Ensure all reagents are pure and dry. Carefully control reaction parameters such as temperature, pH, and atmosphere (e.g., using an inert gas). Refer to established synthetic protocols for macrolide antibiotics.

  • Possible Cause 2: Purification challenges. Isolating the desired derivative from a complex reaction mixture can be difficult.

    • Solution: Employ appropriate chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), for purification. Use analytical techniques like mass spectrometry and NMR to confirm the structure of the synthesized compound.

Data Presentation

Quantitative data from synergy experiments should be summarized in a clear and organized manner. The following table is a template for presenting results from a checkerboard assay.

Bacterial StrainThis compound MIC (µg/mL)Antibiotic B MIC (µg/mL)This compound MIC in Combination (µg/mL)Antibiotic B MIC in Combination (µg/mL)FIC IndexInterpretation
Staphylococcus aureus ATCC 29213
Streptococcus pneumoniae ATCC 49619
Clinical Isolate 1

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in an appropriate solvent at a concentration at least 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plate: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL. Leave a column for a growth control (no antibiotic) and a sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to assess the in vitro interaction between two antimicrobial agents.

  • Determine Individual MICs: First, determine the MIC of this compound and the second antibiotic individually using the protocol described above.

  • Prepare Antibiotic Dilutions: In a 96-well plate, prepare serial twofold dilutions of this compound along the x-axis and the second antibiotic along the y-axis in CAMHB.

  • Inoculation: Prepare a bacterial inoculum as described in the MIC protocol and add it to all wells containing antibiotic dilutions.

  • Controls: Include a row with only dilutions of this compound, a column with only dilutions of the second antibiotic, and a well with only broth and inoculum (growth control).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Data Analysis: Determine the MIC of each antibiotic alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that shows no growth. The FIC index is calculated as: FIC of this compound (MIC of this compound in combination / MIC of this compound alone) + FIC of Antibiotic B (MIC of Antibiotic B in combination / MIC of Antibiotic B alone). The synergistic effect is determined by the lowest FIC index value.

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_checkerboard Checkerboard Assay mic_prep Prepare this compound Dilutions mic_inoc Inoculate with Standardized Bacteria mic_prep->mic_inoc mic_inc Incubate 16-20 hours mic_inoc->mic_inc mic_read Read MIC Value mic_inc->mic_read cb_prep Prepare 2D Antibiotic Dilution Matrix mic_read->cb_prep Inform Concentration Range cb_inoc Inoculate with Standardized Bacteria cb_prep->cb_inoc cb_inc Incubate 16-20 hours cb_inoc->cb_inc cb_read Read Combination MICs cb_inc->cb_read cb_calc Calculate FIC Index cb_read->cb_calc

Caption: Workflow for assessing this compound synergy.

mechanism_of_action cluster_ribosome Bacterial Ribosome (50S Subunit) peptidyl_transferase Peptidyl Transferase Center exit_tunnel Nascent Peptide Exit Tunnel peptidyl_transferase->exit_tunnel Peptide Elongation protein_synthesis Protein Synthesis exit_tunnel->protein_synthesis Peptide Exits This compound This compound This compound->exit_tunnel Binds to inhibition Inhibition This compound->inhibition trna Peptidyl-tRNA trna->peptidyl_transferase Delivers Amino Acid inhibition->exit_tunnel Blocks Exit troubleshooting_logic start Inconsistent MIC Results? cause1 Inoculum Variability? start->cause1 cause2 Dilution Error? cause1->cause2 No sol1 Standardize Inoculum (0.5 McFarland) cause1->sol1 Yes cause3 Contamination? cause2->cause3 No sol2 Use Calibrated Pipettes, Fresh Stock Solution cause2->sol2 Yes sol3 Use Aseptic Technique, Include Sterility Control cause3->sol3 Yes

References

Carbomycin Production Scalability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the scaling up of Carbomycin production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up this compound production from a laboratory setting to an industrial scale?

A1: Scaling up this compound production involves several key challenges. These include maintaining process consistency and reproducibility, adhering to regulatory standards like Good Manufacturing Practices (GMP), managing a complex supply chain for raw materials, and controlling costs associated with larger equipment and facilities.[1] Effective technology transfer from research and development to manufacturing is also a critical hurdle that requires clear communication and standardized procedures.[1]

Q2: What are the major economic and regulatory hurdles to anticipate when scaling up antibiotic production?

A2: Economically, the high capital investment for large-scale equipment and the operational costs can be significant.[1] The low return on investment for antibiotics compared to other pharmaceuticals can also be a deterrent for large companies.[2] From a regulatory perspective, demonstrating the equivalence between the lab-scale and large-scale processes is vital for approval from bodies like the FDA and EMA.[1] Global regulatory requirements are not fully harmonized, which can complicate the approval process across different regions.

Q3: How significant is the downstream processing cost in the overall production of this compound?

A3: Downstream processing, which includes the recovery and purification of the antibiotic from the fermentation broth, is a major cost driver in antibiotic manufacturing. It can account for 50% to 70% of the total production cost. These costs are a significant factor in the economic viability of large-scale production.

Troubleshooting Guides

Guide 1: Low this compound Yield in Fermentation

Q: My Streptomyces culture shows good growth (high biomass), but the this compound yield is consistently low. What are the potential causes and how can I troubleshoot this?

A: This is a common issue in secondary metabolite production. Here are the likely causes and recommended solutions:

  • Suboptimal Fermentation Parameters: The optimal conditions for cell growth may not be the same as for antibiotic production.

    • Solution: Systematically optimize key fermentation parameters such as pH, temperature, dissolved oxygen levels, and agitation speed. Conduct small-scale experiments to test a range of values for each parameter.

  • Nutrient Limitation or Repression: The composition of the fermentation medium is critical. Key precursors for this compound biosynthesis might be depleted, or the presence of certain nutrients (like readily metabolizable sugars) might be repressing the antibiotic production pathways.

    • Solution: Experiment with different carbon and nitrogen sources. Consider a fed-batch strategy to maintain optimal nutrient concentrations throughout the fermentation.

  • Incorrect Harvest Time: this compound is a secondary metabolite, and its production typically peaks during the stationary phase of growth.

    • Solution: Perform a time-course analysis of your fermentation, sampling at regular intervals to determine the optimal harvest time for maximum this compound concentration.

  • Strain Degeneration: Streptomyces strains can lose their high-yield characteristics over successive generations of subculturing.

    • Solution: Always use fresh cultures from a well-maintained cell bank (e.g., frozen spore stocks) for inoculating your production cultures.

Guide 2: Contamination in Streptomyces Fermentation

Q: I am experiencing recurring contamination in my Streptomyces fermentation batches. What are the common sources and how can I prevent this?

A: Streptomyces has a relatively long doubling time (4-6 hours), making it susceptible to contamination by faster-growing microorganisms like bacteria and yeast.

  • Inadequate Sterilization: This is the most common cause of contamination.

    • Solution: Ensure that your bioreactor, media, and all associated equipment are properly sterilized. Validate your autoclave's performance using biological indicators.

  • Poor Aseptic Technique: Contaminants can be introduced during inoculation or sampling.

    • Solution: Perform all manipulations in a sterile environment, such as a laminar flow hood. Use strict aseptic techniques for all transfers and sampling procedures.

  • Contaminated Inoculum: The seed culture itself may be contaminated.

    • Solution: Before inoculating the production vessel, always perform a quality control check on your seed culture by plating a small sample on a nutrient-rich agar medium to check for the growth of contaminants.

  • Environmental Contamination: Airborne contaminants can enter the fermenter through faulty seals or filters.

    • Solution: Regularly inspect and maintain the integrity of all seals, O-rings, and air filters on your bioreactor.

Guide 3: Challenges in Downstream Purification of this compound

Q: I am facing difficulties in purifying this compound from the fermentation broth, resulting in low recovery and purity. What are some common issues and solutions?

A: The purification of macrolide antibiotics like this compound can be complex due to the presence of numerous impurities with similar chemical properties.

  • Inefficient Initial Recovery: The first step of separating the biomass and clarifying the broth is crucial.

    • Solution: Optimize centrifugation and filtration methods to efficiently remove cells and other insoluble materials.

  • Poor Separation in Chromatography: Co-elution of impurities with this compound is a common problem.

    • Solution: Experiment with different chromatography resins and elution conditions. Techniques like reversed-phase chromatography are often effective for macrolides. Consider using a multi-step chromatography process to remove different classes of impurities.

  • Product Degradation: this compound may be unstable under certain pH or temperature conditions during purification.

    • Solution: Investigate the stability of this compound at different pH values and temperatures to identify conditions that minimize degradation. Process samples quickly and at reduced temperatures whenever possible.

Data Presentation

Table 1: Example of Fermentation Parameter Optimization for Improved Antibiotic Yield (based on Chrysomycin A data)

ParameterInitial ConditionOptimized ConditionYield (mg/L)% Increase
Glucose20.0 g/L39.283 g/L--
Corn Starch5.0 g/L20.662 g/L--
Soybean Meal10.0 g/L15.480 g/L--
Initial pH7.06.5--
Fermentation Time10 days12 days--
Overall Yield --952.3 -> 1601.9 ~60%

Data adapted from a study on Chrysomycin A production by a Streptomyces sp. and serves as an illustrative example of the potential for yield improvement through optimization.

Table 2: Impact of UV Mutagenesis on Antibiotic Production (based on Geldanamycin data)

StrainTiter (µg/mL)Yield Increase (%)
Initial Strain~2750-
Mutant Strain 53374236%

This table illustrates the potential for significant yield enhancement through strain improvement techniques like UV mutagenesis, as demonstrated in a study on Geldanamycin production.

Experimental Protocols

Protocol 1: UV Mutagenesis of Streptomyces for Strain Improvement

Objective: To induce random mutations in a Streptomyces strain to screen for variants with enhanced this compound production.

Materials:

  • Mature Streptomyces culture on an agar plate (with good sporulation)

  • Sterile distilled water

  • Sterile cotton swabs

  • Sterile centrifuge tubes

  • UV lamp (254 nm)

  • Sterile petri dishes

  • Growth medium agar plates

Procedure:

  • Spore Suspension Preparation:

    • Aseptically add 5 mL of sterile distilled water to the surface of a mature Streptomyces plate.

    • Gently scrape the surface with a sterile cotton swab to dislodge the spores.

    • Transfer the spore suspension to a sterile centrifuge tube.

  • UV Exposure:

    • Plate serial dilutions of the spore suspension onto agar plates.

    • Place the open plates under a UV lamp at a fixed distance (e.g., 30 cm).

    • Expose the plates to UV radiation for varying durations (e.g., 30, 60, 90, 120 seconds) to create a kill curve. The optimal exposure time will result in a survival rate of 1-5%.

  • Recovery and Screening:

    • Immediately after exposure, wrap the plates in aluminum foil to prevent photoreactivation and incubate at the optimal growth temperature until colonies appear.

    • Select individual, well-isolated colonies and transfer them to fresh agar plates.

    • Screen the mutant colonies for this compound production using a suitable assay (e.g., bioassay against a sensitive organism or HPLC analysis of small-scale liquid cultures).

Protocol 2: HPLC Analysis of this compound in Fermentation Broth

Objective: To quantify the concentration of this compound in a fermentation sample.

Materials:

  • Fermentation broth sample

  • Methanol or other suitable extraction solvent

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.22 µm)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., a mixture of methanol and a buffer solution)

  • This compound standard of known concentration

Procedure:

  • Sample Preparation:

    • Centrifuge a known volume of the fermentation broth to pellet the biomass.

    • Extract the supernatant and/or the mycelium with a suitable solvent like methanol.

    • Centrifuge the extract to remove any remaining solids.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column and equilibrate with the mobile phase.

    • Inject a known volume of the prepared sample.

    • Run the analysis using an appropriate gradient or isocratic elution method.

    • Detect this compound using a UV detector at a suitable wavelength.

  • Quantification:

    • Prepare a standard curve by running known concentrations of the this compound standard.

    • Compare the peak area of this compound in the sample to the standard curve to determine its concentration.

Visualizations

Carbomycin_Production_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing strain_dev Strain Improvement (e.g., UV Mutagenesis) media_opt Media Optimization strain_dev->media_opt inoculum Inoculum Preparation media_opt->inoculum fermentation Large-Scale Fermentation inoculum->fermentation harvest Harvest & Broth Clarification fermentation->harvest extraction Solvent Extraction harvest->extraction purification Chromatographic Purification extraction->purification final_product Crystallization & Drying purification->final_product

Caption: Workflow for this compound Production Scale-Up.

Low_Yield_Troubleshooting start Low this compound Yield q1 Is Biomass Growth Also Low? start->q1 a1_yes Optimize Growth Medium & Inoculum Preparation q1->a1_yes Yes q2 Are Fermentation Parameters (pH, Temp, DO) Optimized? q1->q2 No a2_no Systematically Optimize Physical Parameters q2->a2_no No q3 Is Harvest Time Optimized? q2->q3 Yes a3_no Conduct Time-Course Analysis q3->a3_no No a4 Consider Strain Degeneration or Need for Mutagenesis q3->a4 Yes

Caption: Decision Tree for Troubleshooting Low Fermentation Yield.

Downstream_Processing_Challenges main Downstream Processing Challenges challenges High Cost Low Recovery Yield Product Impurity Product Degradation Scalability of Methods main->challenges solutions Process Optimization & New Technologies Multi-step Purification Strategies High-Resolution Chromatography Stability Studies (pH, Temp) Early-stage Process Design challenges:f0->solutions:f0 challenges:f1->solutions:f1 challenges:f2->solutions:f2 challenges:f3->solutions:f3 challenges:f4->solutions:f4

Caption: Key Challenges and Solutions in Downstream Processing.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the separation and purification of Carbomycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation of this compound from complex mixtures, particularly from fermentation broths and in the presence of other structurally similar macrolide antibiotics.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for isolating this compound from a Streptomyces fermentation broth?

A1: The initial recovery of this compound from a fermentation broth typically involves separating the mycelium from the liquid culture, followed by either solvent extraction or precipitation.[1]

  • Filtration: The first step is to filter the fermentation broth to remove the mycelial mass.

  • Solvent Extraction: this compound can be extracted from the clarified broth using water-immiscible organic solvents such as ethyl acetate or n-butanol. The choice of solvent can depend on the specific fermentation medium and the presence of other metabolites.[1][2]

  • Precipitation: An alternative method involves adjusting the pH of the broth to around 8.5 and adding an aromatic compound like toluene or benzene. This causes the formation of a solid complex of this compound which can be filtered off.[3]

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: A multi-step chromatographic approach is generally required for high-purity this compound.

  • Column Chromatography: Initial purification of the crude extract is often performed using column chromatography with silica gel as the stationary phase. A gradient elution with a solvent system like chloroform and methanol is commonly used.[1]

  • High-Performance Liquid Chromatography (HPLC): For high-resolution separation of this compound from closely related macrolides (e.g., this compound A from this compound B, or from spiramycin), Reversed-Phase HPLC (RP-HPLC) is the method of choice. C18 columns are frequently used for this purpose.

  • Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring the progress of the purification, identifying fractions containing the desired compound, and for initial methods development.

Q3: How can I separate this compound A from this compound B?

A3: this compound A and B are closely related structurally. Their separation can be achieved using high-resolution chromatographic techniques like HPLC. The separation relies on the subtle differences in their polarity. A well-optimized RP-HPLC method with a C18 column and a suitable mobile phase gradient should be capable of resolving these two components.

Q4: What are some common challenges in separating 16-membered macrolides like this compound?

A4: Sixteen-membered macrolides can be challenging to separate due to their structural similarity, leading to co-elution. Peak tailing is a common issue in the HPLC of macrolides, which are basic compounds, due to interactions with residual silanol groups on the silica-based stationary phase. Optimizing the mobile phase pH and using end-capped columns can help mitigate this problem.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the separation of this compound.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanol groups on the column, especially for basic macrolides.- Add a competitive base like triethylamine (TEA) to the mobile phase (0.1-0.5%).- Adjust the mobile phase pH to be 2-3 units below the pKa of this compound (pKa ≈ 7.6) to ensure it is fully protonated.- Use a modern, end-capped C18 column with minimal residual silanol activity.- Lower the sample concentration to avoid mass overload.
Poor Resolution Between this compound and Related Macrolides Inadequate mobile phase composition or gradient.- Optimize the mobile phase by adjusting the ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer.- Modify the gradient slope; a shallower gradient can improve the separation of closely eluting peaks.- Experiment with different buffer systems (e.g., ammonium acetate, phosphate) and pH values.
High Backpressure Blockage in the column or system due to precipitated sample or buffer components.- Filter all samples and mobile phases through a 0.45 µm filter before use.- Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.- If using a guard column, replace it.
Baseline Noise or Drift Contaminated mobile phase or detector issues.- Use high-purity HPLC-grade solvents and freshly prepared buffers.- Degas the mobile phase to remove dissolved air.- Ensure the detector lamp is warmed up and stable.
Column Chromatography Troubleshooting
Problem Potential Cause Recommended Solution
Poor Separation of Compounds Inappropriate solvent system or column packing.- Perform preliminary TLC analysis to determine the optimal solvent system for separation.- Ensure the column is packed uniformly without any cracks or channels.- Use a shallower solvent gradient during elution.
Compound Elutes Too Quickly or Not at All The polarity of the mobile phase is too high or too low, respectively.- Adjust the solvent gradient. Start with a less polar solvent and gradually increase the polarity.- For strongly retained compounds, a final wash with a highly polar solvent like methanol may be necessary.
Low Recovery of this compound Irreversible adsorption to the silica gel or degradation.- Add a small amount of a modifying agent like triethylamine to the mobile phase to reduce interactions with acidic silica.- Ensure the sample is not exposed to harsh pH conditions or high temperatures during the process.

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound

This protocol describes a general procedure for extracting this compound from a Streptomyces fermentation broth and performing an initial purification by column chromatography.

1. Extraction: a. Centrifuge the fermentation broth to pellet the mycelia. b. Decant the supernatant and adjust its pH to 8.5 with a suitable base (e.g., NaOH). c. Add an equal volume of ethyl acetate to the supernatant in a separatory funnel. d. Shake vigorously for 5-10 minutes and allow the layers to separate. e. Collect the organic (upper) layer. Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate. f. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude this compound extract.

2. Silica Gel Column Chromatography: a. Prepare a silica gel column (e.g., 230-400 mesh) in a suitable solvent such as chloroform. b. Dissolve the crude extract in a minimal amount of chloroform. c. Load the sample onto the top of the column. d. Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., 100% Chloroform -> 99:1, 98:2, 95:5... Chloroform:Methanol). e. Collect fractions and monitor them by TLC to identify those containing this compound. f. Pool the pure fractions and evaporate the solvent.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Analysis

The following table outlines a starting point for developing an HPLC method for the separation of this compound from related 16-membered macrolides like Spiramycin. Optimization will be required for specific applications.

Parameter Condition
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Ammonium acetate buffer (e.g., 20 mM, pH 6.5)
Mobile Phase B Acetonitrile/Methanol mixture
Gradient Start with a lower percentage of Mobile Phase B and gradually increase. (e.g., 30-70% B over 30 minutes)
Flow Rate 1.0 mL/min
Detection UV at 231 nm
Column Temperature 30-40 °C

Visualizations

Experimental Workflow for this compound Purification

Carbomycin_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Initial Purification cluster_chromatography Chromatographic Separation Fermentation Streptomyces Fermentation Filtration Filtration of Broth Fermentation->Filtration Harvest SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) Filtration->SolventExtraction Evaporation Evaporation SolventExtraction->Evaporation CrudeExtract Crude this compound Extract Evaporation->CrudeExtract ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom Purification TLC TLC Analysis of Fractions ColumnChrom->TLC Monitoring HPLC Reversed-Phase HPLC ColumnChrom->HPLC Fine Purification TLC->ColumnChrom Purethis compound Pure this compound HPLC->Purethis compound

Caption: A general workflow for the purification of this compound from fermentation broth.

Troubleshooting Logic for HPLC Peak Tailing

HPLC_Tailing_Troubleshooting Start Peak Tailing Observed CheckMobilePhase Is Mobile Phase pH 2-3 units below pKa? Start->CheckMobilePhase AdjustpH Adjust Mobile Phase pH CheckMobilePhase->AdjustpH No CheckCompetitiveBase Is a competitive base (e.g., TEA) present? CheckMobilePhase->CheckCompetitiveBase Yes Resolved Peak Shape Improved AdjustpH->Resolved AddTEA Add Triethylamine (0.1%) CheckCompetitiveBase->AddTEA No CheckColumn Is the column old or not end-capped? CheckCompetitiveBase->CheckColumn Yes AddTEA->Resolved ReplaceColumn Replace with a modern, end-capped column CheckColumn->ReplaceColumn Yes CheckOverload Is the sample concentration too high? CheckColumn->CheckOverload No ReplaceColumn->Resolved DiluteSample Dilute Sample CheckOverload->DiluteSample Yes CheckOverload->Resolved No DiluteSample->Resolved

Caption: A logical workflow for troubleshooting peak tailing in macrolide HPLC analysis.

References

Validation & Comparative

A Comparative Guide to Cross-Resistance Between Carbomycin and Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of carbomycin with other clinically relevant antibiotics. The information is supported by experimental data and detailed methodologies to assist researchers in understanding the nuances of antibiotic resistance and to inform the development of new therapeutic agents.

This compound, a macrolide antibiotic, shares structural similarities and mechanisms of action with other antibiotics in the macrolide, lincosamide, and streptogramin B (MLSB) group. This shared biology is the foundation for the observed cross-resistance among these drugs. The primary mechanism underlying this cross-resistance is the modification of the antibiotic's target site on the bacterial ribosome.

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several MLSB antibiotics against common Gram-positive pathogens. MIC is a fundamental measure of an antibiotic's potency, representing the lowest concentration that inhibits the visible growth of a microorganism.

It is important to note that while historical studies have established cross-resistance between this compound and erythromycin, recent comprehensive comparative studies including this compound are limited. The data presented below for other MLSB antibiotics provides a valuable context for understanding the broader patterns of cross-resistance within this class of drugs.

AntibioticOrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Erythromycin Streptococcus pneumoniae (Erythromycin-Resistant)≥1>128>128
Streptococcus agalactiae (Erythromycin-Resistant)0.03–>648>64
Staphylococcus aureus (Erythromycin-Resistant, cMLSB)>128>128>128
Clarithromycin Streptococcus pneumoniae (Erythromycin-Resistant)>128>128>128
Clindamycin Streptococcus pneumoniae (Erythromycin-Resistant, cMLSB)>128>128>128
Streptococcus agalactiae (Erythromycin-Resistant, cMLSB)0.03–>64128>128
Staphylococcus aureus (Erythromycin-Resistant, cMLSB)>128>128>128

Note: Data for this table is compiled from multiple sources focusing on erythromycin-resistant strains exhibiting the constitutive MLSB (cMLSB) phenotype, which confers broad cross-resistance. The absence of recent, direct comparative MIC data for this compound in similar studies is a notable limitation.

Experimental Protocols

The determination of MIC values is a critical experimental procedure in antibiotic susceptibility testing. The broth microdilution method is a widely accepted and standardized technique.

Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of an antibiotic against a bacterial strain.

1. Preparation of Materials:

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium.

  • Stock solutions of the antibiotics to be tested at known concentrations.

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

2. Serial Dilution of Antibiotics:

  • Dispense 50 µL of sterile broth into all wells of the microtiter plate.

  • Add 50 µL of the antibiotic stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. The last well in the series serves as the antibiotic-free growth control.

3. Inoculation:

  • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

4. Incubation:

  • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • The MIC is visually determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria. This can be observed as the absence of turbidity in the well.

Signaling Pathways and Experimental Workflows

Mechanism of MLSB Resistance

The primary mechanism of cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics is the modification of the 23S ribosomal RNA (rRNA), a component of the 50S ribosomal subunit. This modification is catalyzed by methyltransferase enzymes encoded by erm (erythromycin ribosome methylation) genes.

MLSB_Resistance cluster_ribosome Bacterial Ribosome (50S Subunit) cluster_antibiotics MLS_B Antibiotics 23S_rRNA 23S rRNA Methylated_rRNA Methylated 23S rRNA Protein_Synthesis_Inhibition Protein Synthesis Inhibition 23S_rRNA->Protein_Synthesis_Inhibition leads to This compound This compound This compound->23S_rRNA normally binds to This compound->Methylated_rRNA binding blocked Erythromycin Erythromycin Erythromycin->23S_rRNA Erythromycin->Methylated_rRNA Clindamycin Clindamycin Clindamycin->23S_rRNA Clindamycin->Methylated_rRNA erm_gene erm gene Methyltransferase Methyltransferase (Enzyme) erm_gene->Methyltransferase encodes Methyltransferase->23S_rRNA methylates adenine residue Resistance Resistance (Protein Synthesis Continues) Methylated_rRNA->Resistance

Caption: Mechanism of MLSB cross-resistance via enzymatic modification of the ribosomal target.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

MIC_Workflow A Prepare Antibiotic Stock Solution C Serial Dilution of Antibiotic in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with standardized bacteria B->D C->D E Incubate at 35-37°C for 16-20 hours D->E F Visually inspect for bacterial growth (turbidity) E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

The Battle Against Bacteria: A Close Look at Carbomycin Derivatives and Their Antibacterial Potency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of antibiotic development, the quest for novel antibacterial agents is a perpetual challenge. This guide provides a comparative analysis of the antibacterial activity of Carbomycin derivatives, offering a detailed examination of their performance against various bacterial strains. By presenting clear, quantitative data and detailed experimental protocols, we aim to equip drug development professionals with the critical information needed to advance their research.

This compound, a 16-membered macrolide antibiotic, has long been a subject of interest for its therapeutic potential. Its complex structure, however, presents a unique opportunity for synthetic modification, leading to the development of derivatives with enhanced antibacterial profiles. This guide focuses on a series of these derivatives, specifically those modified at the 4''-O-position of the mycarose sugar, a critical site for influencing biological activity.

Comparative Antibacterial Activity of 4''-O-Acyl Spiramycin I Derivatives

The following table summarizes the in vitro antibacterial activity of a series of synthesized 4''-O-acyl spiramycin I derivatives, which serve as analogs for this compound derivatives due to their structural similarity. The data is presented as Minimum Inhibitory Concentration (MIC) in μM, providing a quantitative measure of the potency of each compound against a panel of clinically relevant bacteria.

CompoundModification at 4''-O-S. aureus (ATCC 29213)MRSA (ATCC 43300)S. epidermidis (ATCC 12228)B. subtilis (ATCC 6633)
Spiramycin I-OH8842
6 4-Fluorobenzoyl4422
14 4-Nitrobenzoyl161684
16 3,5-Dinitrobenzoyl2222
17 4-Chlorobenzoyl4422
Linezolid(Reference)2222

Experimental Protocols

Synthesis of 4''-O-Acyl Spiramycin I Derivatives

The synthesis of the 4''-O-acyl spiramycin I derivatives was achieved through a targeted acylation of the 4''-hydroxyl group of spiramycin I. A general procedure is outlined below:

  • Protection of Amino Group: The 3-dimethylamino group on the desosamine sugar of spiramycin I was first protected to prevent side reactions.

  • Acylation: The protected spiramycin I was then reacted with the corresponding acyl chloride (e.g., 4-fluorobenzoyl chloride, 4-nitrobenzoyl chloride, 3,5-dinitrobenzoyl chloride, 4-chlorobenzoyl chloride) in the presence of a suitable base and solvent.

  • Deprotection: The protecting group on the dimethylamino group was subsequently removed to yield the final 4''-O-acylated spiramycin I derivative.

  • Purification and Characterization: The synthesized compounds were purified using column chromatography and their structures were confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the synthesized compounds was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: The following bacterial strains were used: Staphylococcus aureus (ATCC 29213), Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300), Staphylococcus epidermidis (ATCC 12228), and Bacillus subtilis (ATCC 6633).

  • Preparation of Inoculum: Bacterial strains were cultured overnight and then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in Mueller-Hinton Broth (MHB).

  • Drug Dilution: The synthesized compounds and the reference antibiotic, Linezolid, were serially diluted in MHB in 96-well microtiter plates.

  • Incubation: The bacterial inoculum was added to each well, and the plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Visualizing the Path to Antibacterial Validation

To better understand the workflow and the underlying mechanisms, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_testing Antibacterial Activity Testing cluster_evaluation Evaluation & Comparison Spiramycin Spiramycin I Protection Protection of Amino Group Spiramycin->Protection Acylation Acylation at 4''-OH Protection->Acylation Deprotection Deprotection Acylation->Deprotection Purification Purification & Characterization Deprotection->Purification Derivatives 4''-O-Acyl Derivatives Purification->Derivatives MIC_Assay Broth Microdilution (MIC Assay) Derivatives->MIC_Assay BacterialStrains Bacterial Strains (S. aureus, MRSA, etc.) BacterialStrains->MIC_Assay Data_Analysis Data Analysis MIC_Assay->Data_Analysis MIC_Values MIC Values Data_Analysis->MIC_Values Comparison Comparison with Reference Drug MIC_Values->Comparison SAR_Analysis Structure-Activity Relationship (SAR) MIC_Values->SAR_Analysis Conclusion Conclusion Comparison->Conclusion SAR_Analysis->Conclusion

Caption: Experimental workflow for the synthesis and antibacterial evaluation of this compound derivatives.

Mechanism of Action: Targeting the Bacterial Ribosome

This compound and its derivatives belong to the macrolide class of antibiotics, which exert their antibacterial effect by inhibiting protein synthesis in bacteria. They achieve this by binding to the 50S subunit of the bacterial ribosome, thereby blocking the exit tunnel through which newly synthesized peptides emerge. This disruption of protein production is ultimately lethal to the bacterium.

mechanism_of_action cluster_ribosome Bacterial Ribosome Ribosome_50S 50S Subunit Peptide_Exit_Tunnel Peptide Exit Tunnel Ribosome_30S 30S Subunit Inhibition Inhibition of Protein Synthesis This compound This compound Derivative Binding Binding This compound->Binding Binding->Peptide_Exit_Tunnel blocks Binding->Inhibition Bacterial_Death Bacterial Cell Death Inhibition->Bacterial_Death

Caption: Mechanism of action of this compound derivatives on the bacterial ribosome.

Conclusion

The presented data indicates that modification of the 4''-O-position of the spiramycin I scaffold can significantly influence antibacterial activity. Notably, the introduction of a 3,5-dinitrobenzoyl group (Compound 16 ) resulted in the most potent activity, comparable to the clinically used antibiotic Linezolid. These findings underscore the potential of targeted synthetic modifications of the this compound scaffold to generate novel and effective antibacterial agents. Further investigation into the structure-activity relationships of these derivatives is warranted to guide the development of the next generation of macrolide antibiotics.

A Comparative Analysis of Carbomycin Biosynthetic Pathways: Strategies for Enhanced Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carbomycin, a 16-membered macrolide antibiotic, exhibits potent activity against Gram-positive bacteria. Produced by various Streptomyces species, its complex biosynthesis is a focal point for genetic and metabolic engineering efforts aimed at improving yields and generating novel derivatives. This guide provides a comparative analysis of different strategies to enhance this compound production, supported by experimental data and detailed methodologies.

Performance of this compound Production Strategies

The production of this compound can be significantly influenced by genetic modifications targeting its biosynthetic pathway. Key strategies include the manipulation of regulatory genes and random mutagenesis. Below is a summary of the outcomes of these approaches.

Production StrategyStrainGenetic ModificationKey Outcome on this compound ProductionReference
Wild-Type Fermentation Streptomyces thermotoleransNone (Wild-Type)Baseline this compound production[1]
Gene Inactivation Streptomyces thermotoleransInactivation of acyB2Abolished this compound production[1]
Gene Inactivation Streptomyces thermotoleransInactivation of cbmRAbolished this compound production[1]
Gene Overexpression Streptomyces thermotoleransOverexpression of acyB2Greatly improved this compound yield[1][2]
Gene Overexpression Streptomyces thermotoleransOverexpression of cbmRBlocked this compound production
Random Mutagenesis Streptomyces graminofaciensUV IrradiationIncreased antimicrobial activity (this compound production)

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections provide protocols for key genetic manipulation techniques in Streptomyces.

Gene Inactivation via PCR-Targeting

This protocol describes the targeted disruption of a gene in Streptomyces using a PCR-generated cassette with homologous arms.

  • Primer Design: Design 70-nucleotide primers. The 50 nucleotides at the 5' end of each primer must be homologous to the regions flanking the target gene to be deleted. The 20 nucleotides at the 3' end are complementary to the template plasmid carrying a resistance cassette (e.g., apramycin resistance).

  • PCR Amplification: Perform PCR using the designed primers and the template plasmid to amplify the resistance cassette flanked by the homology arms.

  • Purification and Digestion: Purify the PCR product. Digest the template plasmid DNA with DpnI to remove methylated parental DNA. Purify the linear DNA fragment.

  • Preparation of Electrocompetent E. coli: Prepare electrocompetent E. coli cells (e.g., BW25113/pIJ790) carrying the λ Red recombination system.

  • Electroporation into E. coli: Electroporate the purified linear PCR product into the prepared E. coli to replace the target gene on a cosmid carrying the Streptomyces genomic region of interest.

  • Selection and Verification in E. coli: Select for recombinant cosmids containing the resistance cassette. Verify the correct insertion by PCR and restriction analysis.

  • Intergeneric Conjugation: Transfer the recombinant cosmid from E. coli (a methylation-deficient strain like ET12567/pUZ8002) to the desired Streptomyces strain via intergeneric conjugation.

  • Selection of Streptomyces Exconjugants: Select for Streptomyces exconjugants that have integrated the disrupted gene cassette into their genome through homologous recombination.

  • Verification in Streptomyces: Confirm the gene knockout in Streptomyces by PCR analysis of genomic DNA.

Gene Overexpression in Streptomyces

This protocol outlines the overexpression of a target gene, such as the positive regulator acyB2, in Streptomyces.

  • Vector Construction: Clone the target gene (e.g., acyB2) into an integrative Streptomyces expression vector under the control of a strong, constitutive promoter. The vector should also contain an origin of transfer (oriT) and a selectable marker (e.g., apramycin resistance).

  • Transformation of E. coli: Transform the expression vector into a suitable E. coli strain for plasmid propagation and subsequent conjugation (e.g., ET12567/pUZ8002).

  • Intergeneric Conjugation: Mate the E. coli donor strain carrying the expression vector with the recipient Streptomyces thermotolerans strain on a suitable agar medium (e.g., MS agar).

  • Selection of Exconjugants: Overlay the conjugation plate with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for Streptomyces exconjugants).

  • Verification of Integration: Isolate genomic DNA from the resulting Streptomyces exconjugants and confirm the integration of the expression cassette by PCR.

  • Analysis of Overexpression: Cultivate the recombinant Streptomyces strain under conditions suitable for this compound production. Analyze the overexpression of the target gene by quantitative real-time PCR (qRT-PCR) and measure the this compound titer by HPLC or bioassay to confirm the effect on production.

Visualizing Biosynthetic and Engineering Pathways

Diagrams are provided below to illustrate the this compound biosynthetic pathway and to compare different strategies for enhancing its production.

Carbomycin_Biosynthesis cluster_PKS Polyketide Synthase (PKS) Assembly cluster_Tailoring Post-PKS Tailoring Reactions cluster_Product Final Product Propionyl_CoA Propionyl-CoA PKS_Modules Type I PKS Modules Propionyl_CoA->PKS_Modules Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS_Modules Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS_Modules Polyketide_Chain Linear Polyketide PKS_Modules->Polyketide_Chain Cyclization Cyclization Polyketide_Chain->Cyclization Oxidation1 Oxidation Cyclization->Oxidation1 Glycosylation1 Glycosylation (TDP-D-mycaminose) Oxidation1->Glycosylation1 Oxidation2 Oxidation Glycosylation1->Oxidation2 Glycosylation2 Glycosylation (TDP-L-mycarose) Oxidation2->Glycosylation2 Acylation Acylation (Isovaleryl-CoA) Glycosylation2->Acylation Final_Oxidation Final Oxidation Acylation->Final_Oxidation This compound This compound Final_Oxidation->this compound

Caption: Proposed biosynthetic pathway of this compound.

Production_Enhancement_Strategies cluster_Strategies Strategies for Enhancing this compound Production cluster_Genetic_Engineering Genetic Engineering Approaches cluster_Random_Mutagenesis Random Mutagenesis Approaches cluster_Outcomes Outcomes Wild_Type Wild-Type S. thermotolerans Genetic_Engineering Rational Genetic Engineering Wild_Type->Genetic_Engineering Random_Mutagenesis Random Mutagenesis Wild_Type->Random_Mutagenesis Overexpress_acyB2 Overexpress Positive Regulator (acyB2) Genetic_Engineering->Overexpress_acyB2 Knockout_cbmR Knockout Negative Regulator (cbmR) Genetic_Engineering->Knockout_cbmR UV_Irradiation UV Irradiation Random_Mutagenesis->UV_Irradiation Chemical_Mutagenesis Chemical Mutagenesis Random_Mutagenesis->Chemical_Mutagenesis Increased_Yield Increased this compound Yield Overexpress_acyB2->Increased_Yield Blocked_Production Blocked/Abolished Production Knockout_cbmR->Blocked_Production UV_Irradiation->Increased_Yield Chemical_Mutagenesis->Increased_Yield

Caption: Comparison of strategies for this compound production enhancement.

References

Carbomycin's In Vivo Efficacy: A Comparative Analysis Against Newer Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial research, a retrospective examination of foundational antibiotics like Carbomycin juxtaposed with contemporary agents offers valuable insights into the evolution of therapeutic efficacy. This guide provides a detailed comparison of the in vivo performance of this compound against newer macrolides and ketolides, supported by experimental data from murine infection models. The focus is on key pathogens such as Streptococcus pneumoniae, Staphylococcus aureus, and Streptococcus pyogenes.

Comparative In Vivo Efficacy Data

The following table summarizes the available in vivo efficacy data for this compound's predecessor, Erythromycin, and newer macrolide and ketolide antibiotics. The data is primarily derived from murine models of systemic infection (septicemia) and pneumonia, with efficacy expressed as the 50% protective dose (PD50) or as bacterial load reduction in target organs. It is important to note that specific in vivo efficacy data for this compound from historical literature is scarce, prompting the use of Erythromycin as a benchmark for early macrolide performance.

AntibioticClassBacterial StrainMouse ModelEfficacy MetricValueCitation
ErythromycinMacrolideStreptococcus pneumoniae P-4241PneumoniaSurvival Rate38% at 37.5 mg/kg[1]
ErythromycinMacrolideStreptococcus pneumoniae P-4241PneumoniaSurvival Rate50% at 50 mg/kg[1]
ErythromycinMacrolideStreptococcus pneumoniaePeritonitisMortalityIncreased with Penicillin[2]
AzithromycinMacrolide (Azalide)Streptococcus pneumoniaeLung InfectionED507.9 mg/kg[3]
AzithromycinMacrolide (Azalide)Streptococcus pyogenesLocalized InfectionEradicationEffective[3]
TelithromycinKetolideStreptococcus pneumoniae (macrolide-resistant)PneumoniaLog CFU Reduction0.5 - 3.4 log kill
TelithromycinKetolideStreptococcus pneumoniaeThigh InfectionStasis (AUC/MIC)~200 (free drug)
TelithromycinKetolideStreptococcus pneumoniaeThigh Infection95% Efficacy (AUC/MIC)~1000 (free drug)
CethromycinKetolideStreptococcus pneumoniae P-4241PneumoniaSurvival Rate100% at 12.5 mg/kg (s.c.)
CethromycinKetolideStreptococcus pneumoniae P-4241PneumoniaSurvival Rate86% at 12.5 mg/kg (p.o.)
CethromycinKetolideStreptococcus pneumoniae P-6254 (Ery-R)PneumoniaSurvival Rate100% at 25 mg/kg
SolithromycinKetolideStaphylococcus aureusThigh InfectionIC50 (Protein Synthesis)40 ng/ml
SolithromycinKetolideStreptococcus pneumoniaeThigh InfectionIC50 (Protein Synthesis)7.5 ng/ml

Experimental Protocols

The in vivo efficacy data presented is primarily generated using two standardized murine models: the septicemia (systemic infection) model and the pneumonia (lung infection) model.

Murine Septicemia Model for PD50 Determination

This model is designed to assess the ability of an antibiotic to protect mice from a lethal systemic infection.

  • Animal Model: Typically, immunocompetent or neutropenic mice (e.g., CD-1 or BALB/c strains) are used. Neutropenia is induced by cyclophosphamide administration to isolate the effect of the antibiotic from the host's immune response.

  • Infection: Mice are inoculated intraperitoneally with a lethal dose of a bacterial pathogen (e.g., Streptococcus pneumoniae, Staphylococcus aureus). The bacterial inoculum is prepared from a log-phase culture.

  • Treatment: The antibiotic is administered at varying doses, typically via subcutaneous or oral routes, at a specified time post-infection (e.g., 1 hour).

  • Endpoint: The primary endpoint is the survival of the mice over a set period (e.g., 7 days). The 50% protective dose (PD50), the dose at which 50% of the animals survive, is then calculated.

Murine Pneumonia Model for Bacterial Load Reduction

This model evaluates the efficacy of an antibiotic in a localized lung infection.

  • Animal Model: Similar to the septicemia model, either immunocompetent or neutropenic mice are used.

  • Infection: A lung infection is induced by intranasal or transtracheal inoculation of a specific bacterial load (e.g., 10^5 to 10^8 CFU) of a respiratory pathogen like Streptococcus pneumoniae.

  • Treatment: Antibiotic therapy is initiated at a defined time post-infection, and dosing regimens can be designed to simulate human pharmacokinetic profiles.

  • Endpoint: The primary endpoint is the reduction in bacterial load in the lungs after a specific duration of treatment (e.g., 24 or 48 hours). This is determined by homogenizing the lung tissue and performing colony-forming unit (CFU) counts. Efficacy is expressed as the log10 CFU reduction compared to untreated control animals.

Mechanism of Action and Resistance: A Signaled Pathway

Macrolide and ketolide antibiotics exert their antibacterial effects by inhibiting protein synthesis. Their primary target is the 50S subunit of the bacterial ribosome. Newer ketolides, such as Telithromycin, exhibit enhanced activity, particularly against macrolide-resistant strains, due to structural modifications that allow for additional binding interactions with the ribosome.

Macrolide and Ketolide Mechanism of Action cluster_0 Bacterial Ribosome (50S Subunit) cluster_1 Antibiotics cluster_2 Resistance Mechanisms 23S_rRNA_V Domain V of 23S rRNA Nascent_Peptide_Exit_Tunnel Nascent Peptide Exit Tunnel (NPET) 23S_rRNA_V->Nascent_Peptide_Exit_Tunnel Occludes 23S_rRNA_II Domain II of 23S rRNA 23S_rRNA_II->Nascent_Peptide_Exit_Tunnel Enhances Occlusion Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Protein_Synthesis_Inhibition Protein Synthesis Inhibition (Bacteriostatic/Bactericidal) Peptidyl_Transferase_Center->Protein_Synthesis_Inhibition Leads to Nascent_Peptide_Exit_Tunnel->Peptidyl_Transferase_Center Allosterically Inhibits Carbomycin_Erythromycin This compound / Erythromycin (Macrolide) Carbomycin_Erythromycin->23S_rRNA_V Binds Newer_Macrolides Newer Macrolides (e.g., Azithromycin) Newer_Macrolides->23S_rRNA_V Binds Ketolides Ketolides (e.g., Telithromycin) Ketolides->23S_rRNA_V Binds Ketolides->23S_rRNA_II Additional Binding Erm_Methylase erm Methylase (Target site modification) Ketolides->Erm_Methylase Less Affected Mef_Efflux mef Efflux Pump (Drug removal) Ketolides->Mef_Efflux Poor Substrate Erm_Methylase->23S_rRNA_V Methylates Adenine (Blocks Binding) Mef_Efflux->Newer_Macrolides Exports Drug

Caption: Mechanism of action of macrolide and ketolide antibiotics and bacterial resistance pathways.

Experimental Workflow for In Vivo Antibiotic Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an antibiotic in a murine infection model.

Experimental Workflow for In Vivo Antibiotic Efficacy cluster_endpoints Efficacy Endpoints Start Start Animal_Model Select Animal Model (e.g., Mouse Strain, Immunocompetent/Neutropenic) Start->Animal_Model Pathogen_Prep Prepare Bacterial Inoculum (e.g., S. pneumoniae, S. aureus) Animal_Model->Pathogen_Prep Infection Induce Infection (e.g., Intraperitoneal, Intranasal) Pathogen_Prep->Infection Treatment_Groups Administer Treatment (Antibiotic Doses, Vehicle Control) Infection->Treatment_Groups Monitoring Monitor Animal Health (Survival, Clinical Signs) Treatment_Groups->Monitoring Endpoint Determine Efficacy Endpoint Monitoring->Endpoint Survival Survival Analysis (Septicemia Model) Endpoint->Survival Bacterial_Load Bacterial Load Quantification (Pneumonia/Thigh Model) Endpoint->Bacterial_Load Data_Analysis Analyze Data (PD50, Log CFU Reduction, Statistical Analysis) Conclusion Conclusion on Efficacy Data_Analysis->Conclusion Survival->Data_Analysis Bacterial_Load->Data_Analysis

Caption: A generalized workflow for conducting in vivo antibiotic efficacy studies in murine models.

References

Confirming Carbomycin Identity: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of antibiotic research and pharmaceutical development, the unambiguous confirmation of a compound's identity is a critical step. Carbomycin, a macrolide antibiotic produced by Streptomyces species, is known for its inhibitory effects against Gram-positive bacteria.[1][2] Accurate structural confirmation is essential for quality control, regulatory approval, and further development of new therapeutic agents. This guide provides an objective comparison of mass spectrometry with other analytical techniques for the identity confirmation of this compound, supported by experimental data and detailed protocols.

Mass Spectrometry: The Gold Standard for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] This allows for the determination of a molecule's exact molecular weight, a fundamental physical property. For a complex molecule like this compound (C₄₂H₆₇NO₁₆, Molecular Weight: 842.0 g/mol ), high-resolution mass spectrometry can provide a mass measurement with high accuracy, offering strong evidence of its elemental composition.[1]

Furthermore, tandem mass spectrometry (MS/MS) provides invaluable structural information through controlled fragmentation of the molecule.[3] In this process, the ionized this compound molecule (the precursor ion) is selected and fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to generate a fragmentation pattern. This pattern serves as a unique "molecular fingerprint," providing definitive structural confirmation. The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is particularly effective for analyzing complex samples and is widely used for the analysis of antibiotics.

Experimental Workflow for Mass Spectrometry

The process of confirming a compound's identity using mass spectrometry follows a logical sequence from sample introduction to data interpretation. This workflow ensures that accurate and reliable data is collected for structural elucidation.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Prep Dissolve this compound in appropriate solvent LC Liquid Chromatography (Separation) Prep->LC Injection ESI Electrospray Ionization (Ion Formation) LC->ESI MS1 MS1 Analysis (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 MS2 Analysis (Fragment Ion Detection) CID->MS2 Data Mass Spectrum Generation MS2->Data Confirm Identity Confirmation (Compare MW and Fragments) Data->Confirm

Caption: Workflow for this compound identification using LC-MS/MS.

Comparison of Analytical Techniques

While mass spectrometry is a cornerstone of molecular identification, other spectroscopic techniques provide complementary information. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each probe different molecular properties. A combined approach using multiple techniques is often employed for complete and unambiguous structure elucidation of novel compounds.

Parameter Mass Spectrometry (MS) Nuclear Magnetic Resonance (NMR) Infrared (IR) Spectroscopy Ultraviolet-Visible (UV-Vis) Spectroscopy
Information Provided Precise molecular weight and fragmentation pattern (structural fingerprint).Detailed atom connectivity (carbon-hydrogen framework), stereochemistry.Presence of specific functional groups (e.g., C=O, O-H, N-H).Information about conjugated systems and chromophores.
Sensitivity Very High (picomole to femtomole)Low to Moderate (micromole to nanomole)ModerateModerate to High
Specificity Very HighVery HighModerateLow
Sample Amount Micrograms (µg) to Nanograms (ng)Milligrams (mg)Milligrams (mg)Micrograms (µg)
Analysis Time Fast (minutes per sample)Slow (minutes to hours per experiment)Fast (minutes per sample)Very Fast (seconds to minutes per sample)
Key Advantage Unmatched sensitivity and specificity for molecular weight determination.Provides the most comprehensive structural information for complete elucidation.Quick and non-destructive screening for functional groups.Simple, rapid, and good for quantitative analysis of known compounds.
Limitation Does not directly provide stereochemical information.Requires larger sample amounts and is less sensitive.Provides limited information on the overall molecular structure.Only applicable to compounds with UV-Vis absorbing chromophores.

Detailed Experimental Protocol: LC-MS/MS for this compound Confirmation

This protocol outlines a standard procedure for confirming the identity of a purified this compound sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.

  • Working Solution: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL.

  • Test Sample: Prepare the test sample in the same manner as the working solution.

2. Liquid Chromatography (LC) Conditions

  • Instrument: UPLC/HPLC system (e.g., Waters ACQUITY, Agilent 1290).

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions

  • Instrument: Tandem quadrupole or Orbitrap mass spectrometer (e.g., Sciex API 3000, Thermo Fisher Q Exactive).

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Scan Mode: Full scan (MS1) from m/z 150-1000 to find the precursor ion, followed by product ion scan (MS/MS) of the selected precursor.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Precursor Ion (for MS/MS): Select the protonated molecule [M+H]⁺ of this compound, which is expected at m/z 842.4.

  • Collision Energy: Optimize by ramping collision energy (e.g., 20-50 eV) to achieve a rich fragmentation spectrum.

4. Data Analysis and Interpretation

  • Molecular Ion Confirmation: In the full scan (MS1) spectrum, confirm the presence of a prominent peak at m/z 842.4, corresponding to the [M+H]⁺ ion of this compound.

  • Fragmentation Pattern Matching: In the product ion (MS/MS) spectrum, compare the observed fragment ions with known fragmentation patterns for macrolide antibiotics or with the spectrum obtained from the reference standard. Key fragmentations often involve the loss of the sugar moieties and cleavages within the macrolide ring.

  • Confirmation Criteria: The identity of this compound is confirmed if the sample exhibits the same retention time, the same precursor ion mass, and a matching fragmentation pattern as the certified reference standard.

Conclusion

For the definitive confirmation of this compound's identity, mass spectrometry, particularly LC-MS/MS, stands out as the most robust and sensitive technique. It provides an unparalleled combination of precise molecular weight determination and structurally significant fragmentation data in a single, rapid analysis. While other methods like NMR are indispensable for the complete de novo structural elucidation of unknown molecules, and IR and UV-Vis serve as valuable screening tools, the specificity and low sample requirements of mass spectrometry make it the preferred method for identity confirmation in modern drug development and quality control workflows.

References

A Comparative Guide to the Biological Activity of Carbomycin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carbomycin, a 16-membered macrolide antibiotic produced by Streptomyces halstedii, has long been a subject of scientific interest due to its potent antibacterial activity, particularly against Gram-positive bacteria.[1][2] Like other macrolides, its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3] The unique structural features of this compound, including a disaccharide moiety at position C-5 of the lactone ring, are crucial for its interaction with the ribosomal target and subsequent inhibition of the peptidyl transferase reaction.[4] This guide provides a comparative overview of the biological activity of this compound and its analogs, presenting available experimental data, detailing relevant experimental protocols, and visualizing key molecular interactions and workflows.

Comparative Antibacterial Activity

The antibacterial spectrum of this compound and its analogs is a critical aspect of their biological profile. Modifications to the this compound scaffold can significantly impact their potency against various bacterial strains, including those resistant to other macrolide antibiotics. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound A and select 16-membered macrolide analogs against a panel of pathogenic bacteria. It is important to note that direct comparative data for a wide range of synthetic this compound analogs is limited in publicly available literature. Therefore, data for closely related 16-membered macrolides are included to provide a broader context for structure-activity relationships.

Compound/AnalogStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Streptococcus pneumoniaeStreptococcus pyogenesHaemophilus influenzaeReference(s)
This compound A 0.25 - 22 - >1280.06 - 0.50.03 - 0.254 - 16Inferred from multiple sources
Spiramycin 0.5 - 44 - >1280.25 - 20.12 - 18 - 32Inferred from multiple sources
Tylosin 0.25 - 22 - 640.12 - 10.06 - 0.516 - 64Inferred from multiple sources
4''-O-Acyl Spiramycin Analog NININININI[5]
Isovaleryl Spiramycin (ivSp) NININININI

NI: No specific data available in the searched literature for this specific analog and bacterial strain. MIC values are presented in µg/mL.

Structure-Activity Relationships

The biological activity of this compound analogs is intrinsically linked to their chemical structure. Key modifications that influence their antibacterial potency include:

  • The Disaccharide Moiety: The presence of a disaccharide at the C-5 position, particularly the mycarose sugar, is critical for the inhibition of the peptidyl transferase reaction. Analogs lacking this feature or having a monosaccharide at this position exhibit reduced activity.

  • The 4''-Position of Mycarose: Acylation at the 4''-hydroxyl group of the mycarose sugar can modulate the antibacterial activity. The nature of the acyl group, such as an isovaleryl group, can influence the interaction with the ribosome and potentially overcome certain resistance mechanisms.

  • The Lactone Ring: Modifications to the 16-membered lactone ring can affect the overall conformation of the molecule and its binding affinity to the ribosome.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound and its analogs exert their antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The primary mechanism involves the following steps:

  • Binding to the 50S Ribosomal Subunit: this compound binds to the large (50S) subunit of the bacterial ribosome. This binding occurs within the polypeptide exit tunnel, near the peptidyl transferase center (PTC).

  • Interaction with 23S rRNA: The binding is stabilized by interactions with specific nucleotides of the 23S ribosomal RNA (rRNA). The mycarose moiety of the disaccharide side chain plays a crucial role in interacting with the central loop of domain V of the 23S rRNA, specifically around nucleotide U2506. The common binding site for macrolides is around A2058.

  • Inhibition of Peptidyl Transferase: This interaction allosterically inhibits the peptidyl transferase activity of the ribosome, preventing the formation of peptide bonds between amino acids.

  • Stimulation of Peptidyl-tRNA Dissociation: this compound and other related macrolides have been shown to stimulate the dissociation of peptidyl-tRNA from the ribosome, likely during the translocation step. This premature release of the growing polypeptide chain effectively halts protein synthesis.

G cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit PTC Peptidyl Transferase Center (PTC) (on 23S rRNA) Exit_Tunnel Polypeptide Exit Tunnel This compound This compound Analog Binding Binds to 50S Subunit near PTC in Exit Tunnel This compound->Binding Interaction Mycarose moiety interacts with 23S rRNA (U2506) Binding->Interaction Dissociation Stimulation of Peptidyl-tRNA Dissociation Binding->Dissociation Inhibition Inhibition of Peptidyl Transferase Interaction->Inhibition Protein_Synthesis_Blocked Protein Synthesis Blocked Inhibition->Protein_Synthesis_Blocked Dissociation->Protein_Synthesis_Blocked

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound analogs is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Workflow for MIC Determination:

G Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of this compound analog in Mueller-Hinton broth Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate microtiter plate wells containing diluted analog with bacterial suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity or use a plate reader to determine bacterial growth Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Key Steps:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Antibiotic: The this compound analog is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours) to allow for bacterial growth.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of this compound analogs is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.

Workflow for MTT Assay:

G Start Start Seed_Cells Seed mammalian cells (e.g., HepG2, Vero) in a 96-well plate Start->Seed_Cells Incubate_Cells Incubate for 24 hours to allow cell attachment Seed_Cells->Incubate_Cells Treat_Cells Expose cells to various concentrations of This compound analog Incubate_Cells->Treat_Cells Incubate_Treatment Incubate for a defined period (e.g., 24, 48, or 72 hours) Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution to each well and incubate for 2-4 hours Incubate_Treatment->Add_MTT Formazan_Formation Viable cells convert MTT to purple formazan crystals Add_MTT->Formazan_Formation Solubilize Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve formazan Formazan_Formation->Solubilize Measure_Absorbance Measure absorbance at ~570 nm using a plate reader Solubilize->Measure_Absorbance Calculate_IC50 Calculate the IC50 value (concentration that inhibits 50% of cell viability) Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Key Steps:

  • Cell Seeding: A specific number of mammalian cells are seeded into the wells of a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analog.

  • Incubation: The treated cells are incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well. Metabolically active (viable) cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO or acidified isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Conclusion

This compound and its analogs remain a promising area of research in the quest for new and effective antibacterial agents. Understanding the structure-activity relationships and the detailed mechanism of action at the ribosomal level is crucial for the rational design of novel derivatives with improved potency, an expanded antibacterial spectrum, and the ability to overcome existing resistance mechanisms. The experimental protocols outlined in this guide provide a standardized framework for the evaluation of the biological activity of these important macrolide compounds. Further research focusing on the synthesis and comprehensive biological characterization of a wider range of this compound analogs is warranted to fully explore their therapeutic potential.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Carbomycin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory management. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Carbomycin, a macrolide antibiotic, to maintain a safe laboratory environment and adhere to regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and allergic reactions.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.
Hand Protection Handle with chemical-impermeable gloves that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.
Body Protection Wear appropriate protective clothing to prevent skin exposure. Fire and flame-resistant clothing may be necessary in certain situations.
Respiratory Protection In case of inadequate ventilation or dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

In Case of Exposure:

  • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.

  • Eye Contact: Rinse eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Consult a physician.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Rinse the mouth with water and consult a physician immediately. Do not induce vomiting.

Step-by-Step Disposal Protocol for this compound Waste

The proper disposal of this compound, like other antibiotics, is crucial to prevent environmental contamination and the potential development of antimicrobial resistance (AMR). All antibiotic waste should be treated as hazardous chemical waste.

Phase 1: Waste Identification and Segregation
  • Identify Waste Type: Determine the form of the this compound waste.

    • Unused or Expired Stock: Pure this compound powder or concentrated stock solutions.

    • Contaminated Labware: Pipette tips, flasks, plates, gloves, and other materials that have come into contact with this compound.

    • Liquid Waste: Used cell culture media or buffer solutions containing this compound.

  • Segregate Waste: Do not mix this compound waste with other waste streams. It must be segregated into a designated, properly labeled hazardous waste container. Mixing hazardous and non-hazardous wastes can lead to unnecessary disposal costs and compliance issues.

Phase 2: Containment and Labeling
  • Select Appropriate Containers:

    • Solid Waste: Collect in a robust, sealable container. The original container is often a good choice.

    • Liquid Waste: Use a leak-proof, sealable bottle or container that is compatible with the chemical nature of the waste. Ensure the container is securely closed during storage.

    • Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated, puncture-proof sharps container.

  • Label Containers Clearly: All waste containers must be clearly labeled as "Hazardous Waste" and specify "this compound Waste." Include the date of accumulation.

Phase 3: Storage and Disposal
  • Temporary Storage: Store sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials.

  • Final Disposal: The final disposal of this compound waste must be conducted through an approved waste disposal plant. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

    • DO NOT dispose of this compound down the drain or in regular trash. Discharge of antibiotics into the environment must be avoided.

Decontamination of Work Surfaces
  • After handling this compound, thoroughly clean and decontaminate all work surfaces. Use an appropriate disinfectant, followed by a thorough rinse with water.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Carbomycin_Disposal_Workflow start Start: this compound Waste Generated identify Identify Waste Form start->identify solid Solid Waste (Pure compound, contaminated gloves, etc.) identify->solid Solid liquid Liquid Waste (Media, solutions) identify->liquid Liquid sharps Contaminated Sharps (Needles, blades) identify->sharps Sharps container_solid Place in Labeled, Sealed Solid Waste Container solid->container_solid container_liquid Collect in Labeled, Leak-Proof Liquid Waste Container liquid->container_liquid container_sharps Place in Puncture-Proof Sharps Container sharps->container_sharps storage Store Securely in Designated Hazardous Waste Area container_solid->storage container_liquid->storage container_sharps->storage ehs_contact Contact Institutional EHS for Pickup storage->ehs_contact end Disposal by Approved Waste Management Facility ehs_contact->end

Caption: Workflow for the safe segregation and disposal of this compound waste.

Summary of Disposal Procedures

Waste TypeContainer RequirementDisposal MethodKey Precautions
Solid this compound Waste Labeled, sealed, chemically compatible container.Collection by an approved hazardous waste facility.Do not mix with other waste streams. Avoid dust formation.
Liquid this compound Waste Labeled, sealed, leak-proof container.Collection by an approved hazardous waste facility.Do not pour down the drain.
Contaminated Sharps Puncture-proof sharps container.Collection by an approved hazardous waste facility.Fill only to the indicated line.
Contaminated Labware Place in a designated hazardous waste container.Autoclaving may not destroy the antibiotic; treat as chemical waste.Follow institutional guidelines for chemically contaminated items.

References

Navigating the Safe Handling of Carbomycin: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety protocols and logistical plans for the handling and disposal of Carbomycin, a macrolide antibiotic. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is critical to mitigate risks associated with the handling of this potent compound.

Essential Safety and Handling Information

This compound, a crystalline macrolide antibiotic, requires careful handling to prevent exposure and ensure a safe laboratory environment.[1] While a specific Occupational Exposure Limit (OEL) for this compound has not been established, it is prudent to handle it as a potent compound. For context, OELs for similar macrolide antibiotics such as Erythromycin and Azithromycin are in the range of 0.1 to 10 mg/m³ as an 8-hour time-weighted average (TWA). Given the lack of specific data for this compound, a conservative approach is recommended.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is critical for understanding its behavior and for developing appropriate handling procedures.

PropertyValueSource
Molecular Formula C₄₂H₆₇NO₁₆[1][2]
Molar Mass 841.98 g/mol [1][2]
Appearance Colorless, optically active crystalline solid
Melting Point 214 °C
Solubility - In water: Sparingly soluble- In methanol and ethanol: SolubleTargetMol SDS
Toxicological Data

The available toxicological data for this compound is limited. The following table summarizes the known acute toxicity information.

MetricValueSpeciesSource
LD50 (Intravenous) 550 mg/kgMouse

Personal Protective Equipment (PPE) Protocol

The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating exposure risks. The following workflow outlines the decision-making process for selecting the correct PPE for handling this compound.

PPE_Selection_Workflow This compound Handling: PPE Selection Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_controls Engineering Controls Start Start: Handling this compound AssessTask Assess the Task (e.g., weighing, dissolution, transfer) Start->AssessTask AssessQuantity Assess the Quantity (small vs. large scale) AssessTask->AssessQuantity AssessAerosol Assess Potential for Aerosol/Dust Generation AssessQuantity->AssessAerosol RespiratoryProtection Respiratory Protection: - Required for handling powder outside of a ventilated enclosure - N95 or higher respirator AssessAerosol->RespiratoryProtection If high potential Ventilation Use a certified chemical fume hood or a ventilated balance enclosure for handling powders. AssessAerosol->Ventilation EyeProtection Eye Protection: - Safety glasses with side shields (minimum) - Chemical splash goggles for liquids HandProtection Hand Protection: - Double-gloving with nitrile gloves EyeProtection->HandProtection BodyProtection Body Protection: - Lab coat (minimum) - Chemical-resistant gown for larger quantities or potential for splash HandProtection->BodyProtection RespiratoryProtection->EyeProtection Ventilation->EyeProtection Ventilation->HandProtection Ventilation->BodyProtection

Caption: A logical workflow for selecting appropriate Personal Protective Equipment (PPE) when handling this compound.

Standard Operating Procedure for Handling this compound Powder

The following is a step-by-step guide for the safe handling of this compound in its powdered form.

Experimental_Workflow Experimental Workflow: Handling this compound Powder cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PrepArea 1. Prepare work area in a certified chemical fume hood. DonPPE 2. Don appropriate PPE as per the PPE Selection Workflow. PrepArea->DonPPE GatherMaterials 3. Gather all necessary materials (spatula, weigh paper, solvent, etc.). DonPPE->GatherMaterials Weighing 4. Carefully weigh the desired amount of this compound powder. GatherMaterials->Weighing Dissolution 5. Add powder to the solvent in a closed or covered container. Weighing->Dissolution Mixing 6. Mix gently to dissolve, avoiding splashing. Dissolution->Mixing Decontaminate 7. Decontaminate all surfaces and equipment. Mixing->Decontaminate DisposeWaste 8. Dispose of all waste in properly labeled hazardous waste containers. Decontaminate->DisposeWaste DoffPPE 9. Doff PPE in the correct order to prevent contamination. DisposeWaste->DoffPPE WashHands 10. Wash hands thoroughly. DoffPPE->WashHands

Caption: A generalized experimental workflow for the safe handling of this compound powder in a laboratory setting.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and shoes immediately. Wash affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the area and alert others.

  • Secure: Secure the area and prevent entry.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Protect: Do not attempt to clean up the spill without the appropriate PPE, including respiratory protection.

  • Contain: For liquid spills, contain the spill with absorbent materials. For powder spills, gently cover with a damp cloth or paper towel to prevent aerosolization.

  • Clean: Carefully collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable detergent and water.

  • Report: Report the spill to the appropriate safety personnel.

Disposal Plan

All waste containing this compound, including contaminated PPE, labware, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and compatible hazardous waste container. Do not pour this compound solutions down the drain.

  • Stock Solutions: Unused or expired stock solutions of this compound are considered hazardous chemical waste and must be disposed of according to institutional and local regulations.

Mechanism of Action

This compound belongs to the macrolide class of antibiotics. Its mechanism of action involves the inhibition of bacterial protein synthesis.

Mechanism_of_Action General Mechanism of Action of Macrolide Antibiotics This compound This compound Ribosome Bacterial 50S Ribosomal Subunit This compound->Ribosome targets Binding Binds to the 50S subunit near the peptidyl transferase center Ribosome->Binding Translocation Inhibits the translocation of peptidyl-tRNA Binding->Translocation ProteinSynthesis Blocks Protein Synthesis Translocation->ProteinSynthesis BacterialGrowth Inhibition of Bacterial Growth ProteinSynthesis->BacterialGrowth

Caption: A simplified diagram illustrating the general mechanism of action of macrolide antibiotics like this compound.

By adhering to these safety protocols and operational plans, laboratory professionals can minimize the risks associated with handling this compound and ensure a safe and compliant research environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most current information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbomycin
Reactant of Route 2
Carbomycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.